molecular formula C28H31NO2 B133805 Lasofoxifene CAS No. 180915-78-0

Lasofoxifene

カタログ番号: B133805
CAS番号: 180915-78-0
分子量: 413.5 g/mol
InChIキー: GXESHMAMLJKROZ-IAPPQJPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lasofoxifene, with the chemical formula C28H31NO2 and a molecular weight of 413.55 g/mol, is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) belonging to the diaryltetrahydronaphthalene family . It is a potent investigational compound developed for the study and treatment of postmenopausal osteoporosis and for the reduction of risk of estrogen receptor-positive breast cancer . Its high binding affinity for both estrogen receptor alpha (ERα) and beta (ERβ) underpins its tissue-specific agonist and antagonist activities . As a research tool, this compound is critical for studying bone biology; it mediates an agonist effect on estrogen receptors in bone tissue, which leads to a reduction in bone resorption and turnover, an increase in bone mineral density (BMD), and a decreased risk of vertebral and nonvertebral fractures in preclinical and clinical models . Concurrently, it acts as an antagonist in breast and uterine tissues, suppressing estrogen signaling in oncogenic pathways and thereby reducing the risk of ER+ breast cancer, which has shown significant promise in clinical trials . A key feature of this compound for researchers is its high oral bioavailability compared to other SERMs like raloxifene, attributed to its non-planar topology and increased resistance to intestinal glucuronidation . Its metabolism occurs primarily via hepatic CYP3A4/CYP3A5 and CYP2D6 enzymes, and it is highly bound (>99%) to plasma proteins, predominantly albumin and α1-acid glycoprotein . The compound is excreted primarily in the feces and has a long elimination half-life of approximately 6 days . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. APPLICATIONS Investigation of selective estrogen receptor modulators (SERMs) and their tissue-specific effects. Study of bone metabolism, osteoporosis, and mechanisms to reduce fracture risk. Research into the prevention and treatment of estrogen receptor-positive breast cancer. Exploration of novel therapeutic approaches for vulvar and vaginal atrophy. MECHANISM OF ACTION this compound binds to the ligand-binding domain of estrogen receptors, inducing a conformational change that diverts the receptor from its agonist-bound state . Specifically, it displaces the C-terminal AF-2 helix into the site where coactivator proteins would bind, thereby acting as an antagonist in certain tissues . Its interaction with Asp 351 in the receptor is thought to contribute to its antiestrogenic effects .

特性

IUPAC Name

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXESHMAMLJKROZ-IAPPQJPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171037
Record name Lasofoxifene
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Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180916-16-9
Record name Lasofoxifene
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URL https://commonchemistry.cas.org/detail?cas_rn=180916-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lasofoxifene [INN:BAN]
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Record name Lasofoxifene
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Record name Lasofoxifene
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Record name LASOFOXIFENE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Architectural Blueprint of a Third-Generation SERM: A Technical Guide to the Chemical Structure and Synthesis of Lasofoxifene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene, a third-generation nonsteroidal selective estrogen receptor modulator (SERM), has demonstrated significant clinical utility in the prevention and treatment of osteoporosis and vaginal atrophy. Its unique chemical architecture confers high-affinity binding to both estrogen receptor α (ERα) and ERβ, leading to a distinct profile of tissue-specific agonist and antagonist activities. This technical guide provides a comprehensive overview of the chemical structure of this compound and details established synthetic pathways, offering valuable insights for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a naphthalene derivative characterized by a specific stereochemistry that is crucial for its biological activity.[1][2]

IUPAC Name: (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol[1][3]

Chemical Formula: C₂₈H₃₁NO₂[4]

Molecular Weight: 413.55 g/mol

Stereochemistry: The molecule possesses two chiral centers at the C5 and C6 positions of the tetrahydronaphthalene ring, with the absolute configuration being (5R, 6S). This specific cis-configuration is essential for its potent and selective interaction with estrogen receptors.

PropertyValueReference
IUPAC Name(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Chemical FormulaC₂₈H₃₁NO₂
Molecular Weight413.55 g/mol
Stereochemistry(5R,6S)
CAS Number180916-16-9

Synthesis of this compound

Several synthetic routes for this compound have been developed, often utilizing nafoxidine or its derivatives as precursors. Two prominent methods are detailed below: a convergent total synthesis and a novel three-component coupling reaction.

Total Synthesis from 3-Methoxy Benzaldehyde

A practical and straightforward total synthesis of this compound has been reported, commencing from readily available starting materials. The key steps involve the construction of the dihydronaphthalene core via an intramolecular reductive coupling.

Experimental Protocol:

  • Chalcone Formation: An aldol condensation between 3-methoxy benzaldehyde and acetophenone in the presence of potassium hydroxide in methanol yields the corresponding chalcone.

  • Reduction: Hydrogenation of the chalcone using palladium on carbon (Pd/C) as a catalyst affords 3-(3-methoxyphenyl)-1-phenylpropan-1-one.

  • Friedel-Crafts Acylation: The propanone derivative undergoes Friedel-Crafts acylation with 4-(2-chloroethoxy)benzoyl chloride in the presence of aluminum chloride to yield a diketone intermediate.

  • Intramolecular Reductive Coupling: The crucial dihydronaphthalene skeleton is formed via an intramolecular reductive coupling of the diketone using a low-valent titanium species, generated from TiCl₃ and a Cu-Zn couple.

  • Side Chain Installation: The resulting intermediate is reacted with pyrrolidine to introduce the characteristic side chain, yielding nafoxidine.

  • Hydrogenation and Demethylation: Catalytic hydrogenation of nafoxidine, followed by demethylation of the methoxy group using boron tribromide (BBr₃), furnishes this compound.

Synthesis Pathway of this compound from 3-Methoxy Benzaldehyde

G Synthesis of this compound via Intramolecular Reductive Coupling A 3-Methoxy Benzaldehyde + Acetophenone B Chalcone A->B KOH, MeOH C 3-(3-methoxyphenyl)-1-phenylpropan-1-one B->C H2, Pd/C D Diketone Intermediate C->D 4-(2-chloroethoxy)benzoyl chloride, AlCl3 E Dihydronaphthalene Derivative D->E TiCl3, Cu-Zn F Nafoxidine E->F Pyrrolidine G This compound F->G 1. H2, Pd/C 2. BBr3

Caption: Total synthesis of this compound starting from 3-methoxy benzaldehyde.

StepReactionReagents and ConditionsYield (%)
1Aldol CondensationKOH, MeOH, rt, 2 h88
2HydrogenationEtOH, 5% Pd/C, rt, 3 h95
3Friedel-Crafts AcylationAlCl₃, DCM, 0-5 °C, 30 min-
4Intramolecular Reductive CouplingCu-Zn comp, TiCl₃, DME, 70-75 °C35
5Side Chain InstallationPyrrolidine, EtOAc, HCl, 80-85 °C88
6HydrogenationEtOH+MeOH, Pd/C, 50 °C, 10 h85
7DemethylationDCM, BBr₃, -50 °C, 4 h80

Yields are as reported in the cited literature.

Synthesis via Three-Component Coupling Reaction

A more convergent and efficient approach involves a Lewis acid-mediated three-component coupling reaction to construct the core structure of this compound.

Experimental Protocol:

  • Three-Component Coupling: A one-pot reaction between 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole is mediated by hafnium tetrachloride (HfCl₄) to afford a 3,4,4-triaryl-1-butene derivative in high yield.

  • Iodocarbocyclization: The butene derivative undergoes an iodocarbocyclization reaction.

  • Elimination and Isomerization: Subsequent elimination of hydrogen iodide and migration of the double bond, facilitated by a base such as DBU or potassium tert-butoxide, yields the common dihydronaphthalene intermediate for both this compound and nafoxidine.

  • Side Chain Installation and Final Steps: The pyrrolidinoethoxy side chain is introduced, followed by hydrogenation and deprotection steps similar to the previously described synthesis to yield this compound. A key demethylation step is achieved using boron tribromide.

Synthesis Pathway of this compound via Three-Component Coupling

G Convergent Synthesis of this compound A 4-Pivaloyloxybenzaldehyde + Cinnamyltrimethylsilane + Anisole B 3,4,4-Triaryl-1-butene A->B HfCl4 C Cyclized Iodo-intermediate B->C Iodocarbocyclization D Dihydronaphthalene Intermediate C->D DBU or t-BuOK E Nafoxidine Derivative D->E Side Chain Installation F This compound E->F 1. H2, Pd(OH)2/C 2. BBr3

Caption: Convergent synthesis of this compound using a three-component coupling reaction.

Conclusion

The distinct chemical structure of this compound, particularly its (5R,6S)-stereochemistry, is fundamental to its potent and selective modulation of estrogen receptors. The synthetic routes outlined in this guide, from a linear total synthesis to a more convergent three-component coupling approach, provide robust and adaptable methods for its preparation. A thorough understanding of these synthetic strategies is invaluable for the development of novel SERMs and for further exploration of the structure-activity relationships within this important class of therapeutic agents. The detailed experimental protocols and tabulated data serve as a practical resource for researchers aiming to synthesize this compound and its analogs for further investigation.

References

Lasofoxifene: A Third-Generation Selective Estrogen Receptor Modulator - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene is a third-generation, nonsteroidal selective estrogen receptor modulator (SERM) characterized by its high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] Developed for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women, it has also demonstrated significant efficacy in reducing the risk of estrogen receptor-positive (ER+) breast cancer.[3][4] Its unique chemical structure confers a favorable pharmacokinetic profile, including improved oral bioavailability compared to earlier-generation SERMs.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound exerts its tissue-selective effects by differentially modulating the conformation of estrogen receptors upon binding. This leads to agonist or antagonist activity depending on the target tissue.

  • In Bone: this compound acts as an estrogen agonist. It binds to ERα in bone cells, mimicking the effects of estradiol. This interaction leads to the downregulation of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) and the upregulation of osteoprotegerin (OPG), a decoy receptor for RANKL. The net effect is a decrease in osteoclast differentiation and activity, thereby reducing bone resorption and increasing bone mineral density (BMD).

  • In the Vagina: this compound demonstrates estrogenic effects on vaginal tissue, leading to improvements in the maturation of the vaginal epithelium, a decrease in vaginal pH, and alleviation of symptoms associated with vaginal atrophy.

  • In the Breast: In breast tissue, this compound functions as an estrogen antagonist. By competitively binding to ERα, it blocks the proliferative signaling of endogenous estrogens, thereby inhibiting the growth of ER+ breast cancer cells.

  • In the Uterus: Preclinical studies have shown that this compound does not cause uterine hypertrophy, indicating an antagonistic or neutral effect on the endometrium.

Signaling Pathway

The primary signaling pathway for this compound involves its interaction with nuclear estrogen receptors. Upon entering a target cell, this compound binds to the ligand-binding domain (LBD) of ERα or ERβ. This binding induces a conformational change in the receptor. In tissues where it acts as an agonist (e.g., bone), the receptor adopts a conformation that facilitates the recruitment of coactivator proteins, leading to the transcription of estrogen-responsive genes. In tissues where it acts as an antagonist (e.g., breast), the conformational change induced by this compound binding promotes the recruitment of corepressor proteins, which in turn inhibit the transcription of target genes.

lasofoxifene_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (α/β) This compound->ER Binds to LBD Laso-ER Complex This compound-ER Complex ERE Estrogen Response Element (ERE) Laso-ER Complex->ERE Translocates to Nucleus & Binds DNA Coactivators Coactivators Coactivators->Laso-ER Complex Agonist Action (Bone, Vagina) Corepressors Corepressors Corepressors->Laso-ER Complex Antagonist Action (Breast) Gene Transcription Gene Transcription ERE->Gene Transcription Modulates ovx_rat_model_workflow Start Start OVX Surgery Ovariectomy (OVX) or Sham Surgery Start->OVX Surgery Bone Loss Period 6-8 Week Bone Loss Period OVX Surgery->Bone Loss Period Treatment Administer this compound or Vehicle Control Bone Loss Period->Treatment Data Collection BMD Measurement (DXA) Bone Turnover Markers (ELISA) Treatment->Data Collection Analysis Compare OVX vs. Sham & Treated Groups Data Collection->Analysis End End Analysis->End

References

Preclinical Pharmacology and Toxicology of Lasofoxifene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene is a third-generation, nonsteroidal selective estrogen receptor modulator (SERM) characterized by high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Developed for the prevention and treatment of postmenopausal osteoporosis and vaginal atrophy, its preclinical profile demonstrates a tissue-selective combination of estrogenic agonist and antagonist activities. In bone, this compound acts as an agonist, effectively preventing bone loss and preserving bone strength in rodent models of postmenopausal osteoporosis. Conversely, it exhibits antagonistic properties in breast tissue, inhibiting the proliferation of estrogen-sensitive breast cancer cells. This document provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Preclinical Pharmacology

Mechanism of Action

This compound exerts its effects by binding to intracellular estrogen receptors (ERs), which are ligand-activated transcription factors. The binding of this compound to ERα and ERβ induces a conformational change in the receptor. This altered receptor complex can then recruit a variety of co-regulatory proteins (co-activators or co-repressors) in a tissue-specific manner, leading to the differential regulation of estrogen-responsive genes.[1][2] This tissue selectivity is the hallmark of SERMs.

  • In Bone: this compound acts as an ER agonist.[2] It mimics the effects of estradiol by reducing the production and lifespan of osteoclasts, the cells responsible for bone resorption.[2] This is achieved in part by modulating the RANKL/RANK/osteoprotegerin signaling pathway, which is critical for osteoclastogenesis.[2] The agonistic activity in bone leads to the preservation of bone mineral density and strength.

  • In Breast Tissue: this compound functions as an ER antagonist. It competitively inhibits the binding of estradiol to ERs in breast cancer cells, thereby blocking estrogen-dependent gene transcription and cellular proliferation. This antagonistic effect has been demonstrated in preclinical models of estrogen receptor-positive (ER+) breast cancer.

  • In the Uterus: Preclinical studies in rats have shown that this compound has a largely neutral to weak estrogenic effect on the uterus. While a slight increase in uterine wet weight was observed in some studies, this was attributed to increased water content rather than uterine hypertrophy.

Binding Affinity

This compound demonstrates high binding affinity for both ERα and ERβ, with a half-inhibition concentration similar to that of estradiol and at least 10-fold higher than that of raloxifene and tamoxifen.

CompoundReceptorBinding Affinity (Ki, nM)Reference
This compound ERα (Wild-Type)0.21 ± 0.06
ERα (Y537S Mutant)2.34 ± 0.60
ERα (D538G Mutant)2.19 ± 0.24
Estradiol (E2) ERα (Wild-Type)0.22 ± 0.11 (Kd)
4-Hydroxytamoxifen (4-OHT) ERα (Wild-Type)0.12 ± 0.003
ERα (Y537S Mutant)2.64 ± 0.40
ERα (D538G Mutant)2.29 ± 0.80
Fulvestrant ERα (Wild-Type)0.13 ± 0.03
ERα (Y537S Mutant)3.68 ± 0.77
ERα (D538G Mutant)5.06 ± 1.16
In Vitro Efficacy

In vitro studies have confirmed the antiproliferative effects of this compound in estrogen-sensitive human breast cancer cell lines, such as MCF-7.

In Vivo Efficacy

In ovariectomized (OVX) rat models, a well-established preclinical model for postmenopausal osteoporosis, this compound has been shown to effectively prevent bone loss, inhibit bone turnover, and preserve bone strength. Long-term treatment (52 weeks) in OVX rats with oral doses of 60, 150, or 300 µg/kg/day prevented the OVX-induced decrease in trabecular bone content and density.

This compound has demonstrated efficacy in inhibiting tumor growth in preclinical models of ER+ breast cancer. In xenograft models using MCF-7 cells, this compound inhibited breast tumor formation. More recent studies using a mammary intraductal (MIND) xenograft model with MCF-7 cells expressing wild-type or mutant ERα (Y537S and D538G) showed that this compound, at doses of 5 and 10 mg/kg, was more effective than fulvestrant at inhibiting primary tumor growth and metastasis.

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in several species. This compound exhibits improved oral bioavailability compared to other SERMs, which is attributed to its increased resistance to intestinal wall glucuronidation.

SpeciesDoseCmaxTmaxAUCOral Bioavailability (%)Reference
RatNot SpecifiedNot SpecifiedNot SpecifiedNot Specified62
MonkeyNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
DogNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData not publicly available

Metabolism studies in rats and monkeys indicate that this compound is extensively metabolized, with the major route of excretion being feces. Phase I oxidation is primarily mediated by CYP3A4/CYP3A5 and CYP2D6, followed by Phase II conjugation reactions (glucuronidation and sulfation).

Preclinical Toxicology

General Toxicology

Repeat-dose toxicology studies are a standard component of the preclinical safety evaluation of pharmaceuticals. While detailed proprietary toxicology reports are not publicly available, preclinical toxicology studies with this compound did not identify significant safety issues that would preclude its intended use in postmenopausal women.

Note: Specific No Observed Adverse Effect Levels (NOAELs) from repeat-dose general toxicology studies in rats and dogs are not available in the public literature.

Reproductive and Developmental Toxicology

The effects of this compound on female reproduction and embryo-fetal development have been investigated in rats and rabbits.

Study TypeSpeciesDosesKey FindingsReference
Embryo-Fetal Development Rat1, 10, 100 mg/kg/day (oral, GD 6-17)Dose-related decreases in maternal weight gain. Increased post-implantation loss at ≥10 mg/kg. Teratogenic effects at ≥10 mg/kg (e.g., imperforate anus, skeletal abnormalities).
Rabbit0.1, 1, 3 mg/kg/day (oral, GD 6-18)Increased resorptions and post-implantation loss at ≥1 mg/kg.

These findings are consistent with the known effects of SERMs on reproductive function and fetal development.

Genotoxicity and Carcinogenicity

Standard genotoxicity and carcinogenicity studies are required for regulatory submission. While specific study reports for this compound are not publicly detailed, the overall preclinical safety assessment did not raise significant concerns for its intended clinical use.

Experimental Protocols

Estrogen Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for ERα and ERβ.

Methodology:

  • Receptor Source: Purified recombinant human ERα or ERβ ligand-binding domains (LBDs).

  • Radioligand: [3H]-17β-estradiol.

  • Procedure:

    • Incubate a constant concentration of the ER LBD and [3H]-17β-estradiol with varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium on ice.

    • Bound and free radioligand are separated using a hydroxylapatite or charcoal-based method.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To evaluate the in vivo efficacy of this compound in preventing estrogen-deficiency-induced bone loss.

Methodology:

  • Animals: Adult female Sprague-Dawley rats.

  • Procedure:

    • Animals undergo bilateral ovariectomy or sham surgery.

    • Following a recovery period to allow for bone loss to initiate, animals are treated orally with vehicle or this compound at various doses for a specified duration (e.g., 12-52 weeks).

    • Bone mineral density (BMD) is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

    • At necropsy, femurs and lumbar vertebrae are collected for micro-computed tomography (µCT) analysis to assess bone microarchitecture and for biomechanical testing to determine bone strength.

    • Bone turnover markers may also be measured in serum or urine.

MCF-7 Xenograft Model of Breast Cancer

Objective: To assess the in vivo anti-tumor activity of this compound.

Methodology:

  • Cell Line: Estrogen-dependent human breast cancer cells (MCF-7), which may be engineered to express wild-type or mutant ERα and a reporter gene (e.g., luciferase).

  • Animals: Immunocompromised female mice (e.g., NSG mice).

  • Procedure:

    • MCF-7 cells are implanted into the mammary fat pad or intraductally.

    • Tumor growth is monitored by caliper measurements or bioluminescence imaging.

    • Once tumors are established, animals are randomized to receive vehicle, this compound, or a comparator drug (e.g., fulvestrant) via oral gavage or subcutaneous injection.

    • Treatment continues for a defined period (e.g., 70 days), and tumor volume and animal body weight are monitored regularly.

    • At the end of the study, tumors are excised and weighed, and may be analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis. Metastasis to distant organs can also be assessed.

Visualizations

Signaling Pathways and Experimental Workflows

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Passive Diffusion ER_Laso ER-Lasofoxifene Complex ER->ER_Laso Binding HSP Heat Shock Proteins ER_HSP ER HSP ER_HSP:f0->ER ER_HSP:f1->HSP ER_Laso_dimer Dimerized ER-Lasofoxifene ER_Laso->ER_Laso_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_Laso_dimer->ERE DNA Binding CoReg Co-regulators (Co-activators/ Co-repressors) ERE->CoReg Recruitment Gene_Transcription Gene Transcription (Agonist/Antagonist Effects) CoReg->Gene_Transcription Modulation

Caption: this compound's Mechanism of Action via the Estrogen Receptor.

OVX_Rat_Model_Workflow start Start animal_selection Select Adult Female Rats start->animal_selection surgery Ovariectomy (OVX) or Sham Surgery animal_selection->surgery recovery Recovery Period (Bone Loss Initiation) surgery->recovery treatment Oral Administration: - Vehicle - this compound recovery->treatment monitoring Monitor Body Weight & Clinical Signs treatment->monitoring During Study bmd Measure Bone Mineral Density (DXA) treatment->bmd Pre & Post necropsy Necropsy monitoring->necropsy bmd->necropsy analysis Bone Analysis: - µCT - Biomechanics necropsy->analysis end End analysis->end

Caption: Experimental Workflow for the Ovariectomized (OVX) Rat Model.

MCF7_Xenograft_Workflow start Start cell_culture Culture MCF-7 Cells start->cell_culture implantation Implant Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer: - Vehicle - this compound randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint End of Study monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Experimental Workflow for the MCF-7 Xenograft Model.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective estrogen receptor modulator with a distinct pattern of tissue-specific agonist and antagonist activities. Its efficacy in established animal models of osteoporosis and breast cancer, coupled with a favorable pharmacokinetic profile, has provided a solid foundation for its clinical development. The toxicological findings are in line with the expected effects of a SERM, and a thorough understanding of these preclinical data is essential for researchers and clinicians working with this compound. Further research may continue to elucidate the nuanced molecular mechanisms underlying its tissue selectivity and explore its potential in other estrogen-related conditions.

References

An In-depth Technical Guide to the Estrogen Receptor Binding Affinity and Signaling of Lasofoxifene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of lasofoxifene for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), details the experimental protocols for determining these affinities, and elucidates the subsequent signaling pathways. This compound, a third-generation non-steroidal selective estrogen receptor modulator (SERM), demonstrates high-affinity binding to both ERα and ERβ, exhibiting tissue-specific agonist and antagonist activities.[1][2]

Quantitative Binding Affinity of this compound

The binding affinity of this compound to ERα and ERβ has been determined through competitive binding assays. The data, presented in terms of the inhibitor constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), quantify the potency of this compound's interaction with each receptor subtype.

CompoundReceptorKᵢ (nM)IC₅₀ (nM)Reference
This compoundERα1.081.5, 2.88 ± 0.34[2][3][4]
This compoundERβ4.41-

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for estrogen receptors is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ) of this compound for ERα and ERβ.

Materials:

  • Receptor Source: Recombinant human ERα or ERβ.

  • Radioligand: [³H]-Estradiol.

  • Test Compound: this compound.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • Glass Fiber Filters: To separate bound from free radioligand.

Procedure:

  • Incubation: A constant concentration of the radioligand and the estrogen receptor are incubated with varying concentrations of the test compound, this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes, while the smaller, unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

G Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor ERα or ERβ Incubation Incubate Receptor, Radioligand, and this compound to Equilibrium Receptor->Incubation Radioligand [³H]-Estradiol Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Separate Bound and Free Ligand via Glass Fiber Filtration Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Calculation Calculate IC₅₀ and Kᵢ Values Quantification->Calculation

Competitive Radioligand Binding Assay Workflow

Signaling Pathways of this compound

This compound's tissue-selective actions are a result of its differential effects on ERα and ERβ signaling in various cell types. It primarily acts as an antagonist in breast and uterine tissues and as an agonist in bone.

Antagonistic Action in Breast Cancer Cells

In breast cancer cells, this compound acts as an ERα antagonist. Upon binding to ERα in the nucleus, this compound induces a conformational change in the receptor that is distinct from the conformation induced by estrogen. This altered conformation prevents the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), which are essential for the transcription of estrogen-responsive genes. Consequently, the expression of genes that promote cell proliferation, such as c-Myc and Cyclin D1, is repressed, leading to an anti-proliferative effect.

G Antagonistic Signaling of this compound in Breast Cancer Cells This compound This compound ERa ERα This compound->ERa Binds ERE Estrogen Response Element (ERE) ERa->ERE Binds ProliferationGenes Proliferation Genes (e.g., c-Myc, Cyclin D1) ERE->ProliferationGenes Transcription Repressed Coactivators Coactivators (e.g., SRC-1) Coactivators->ERa Recruitment Blocked CellProliferation Cell Proliferation ProliferationGenes->CellProliferation Inhibition

This compound's Antagonistic Signaling Pathway
Agonistic Action in Bone Tissue

In bone, this compound exhibits estrogenic (agonist) activity, primarily through ERα expressed in osteoblasts. This agonistic action helps to maintain bone density and prevent osteoporosis. This compound binding to ERα in osteoblasts leads to the modulation of the RANKL/osteoprotegerin (OPG) signaling pathway. Specifically, it is thought to decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG), a decoy receptor for RANKL. This shift in the RANKL/OPG ratio inhibits the differentiation and activity of osteoclasts, the cells responsible for bone resorption. The net effect is a decrease in bone breakdown and a preservation of bone mass.

G Agonistic Signaling of this compound in Bone This compound This compound ERa_Osteoblast ERα This compound->ERa_Osteoblast Binds Osteoblast Osteoblast RANKL RANKL Expression ERa_Osteoblast->RANKL Decreases OPG OPG Expression ERa_Osteoblast->OPG Increases Osteoclast Osteoclast Differentiation and Activity RANKL->Osteoclast Promotes OPG->RANKL Inhibits BoneResorption Bone Resorption Osteoclast->BoneResorption Leads to

This compound's Agonistic Signaling Pathway in Bone

References

In Vitro Effects of Lasofoxifene on ER+ Breast Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the in vitro effects of this compound on ER+ breast cancer cell lines, with a focus on its molecular mechanism of action, impact on cell viability, and modulation of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of breast cancer therapeutics.

Introduction

Estrogen receptor-alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers. Endocrine therapies targeting ERα are the cornerstone of treatment for ER+ breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.[1][2] this compound is a SERM that has shown promise in overcoming this resistance. In vitro studies have been instrumental in elucidating its mechanism of action and preclinical efficacy.

Mechanism of Action

This compound exerts its effects by binding to the estrogen receptor and modulating its activity. Unlike the endogenous ligand estradiol, which promotes a transcriptionally active conformation of the ER, this compound induces a distinct conformational change that favors an antagonist state. This prevents the recruitment of coactivators and subsequent transcription of estrogen-responsive genes that drive cell proliferation.[3]

Notably, this compound has demonstrated efficacy against both wild-type and mutant forms of ERα, including the common Y537S and D538G mutations that confer resistance to other endocrine therapies.[3][4] X-ray crystallography studies have shown that this compound can stabilize an antagonist conformation of the Y537S mutant ERα ligand-binding domain.

Data Presentation: Quantitative In Vitro Effects

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on ER+ breast cancer cell lines.

Table 1: Anti-proliferative and Transcriptional Activity of this compound

Cell LineERα StatusAssay TypeParameterThis compound ValueComparator(s)Reference
MCF7 WT/Y537STranscriptional ReporterIC502.88 ± 0.34 nMGDC0927: 0.95 ± 0.51 nM, Raloxifene: 2.16 ± 0.67 nM
MCF7 WT/D538GTranscriptional ReporterIC50Not ReportedRU39411: 0.26 ± 0.53 nM, Fulvestrant: 0.57 ± 0.69 nM
T47D WTERα Protein Level (In-cell Western)Relative FluorescenceNeutral (Slightly SERD-like)4OHT: Increased, Fulvestrant: Decreased
T47D Y537SERα Protein Level (In-cell Western)Relative Fluorescence1.48 ± 0.22 (at 5 µM)4OHT: Increased, Fulvestrant: Decreased

Table 2: Binding Affinity of this compound for ERα Ligand-Binding Domain

ERα StatusParameterThis compound Value (Ki)Comparator(s)Reference
WT Binding Affinity0.21 ± 0.06 nME2 (Kd): 0.22 ± 0.11 nM, 4-OHT: 0.12 ± 0.003 nM, Fulvestrant: 0.13 ± 0.03 nM
Y537S Binding Affinity2.34 ± 0.60 nM4-OHT: 2.64 ± 0.40 nM, Fulvestrant: 3.68 ± 0.77 nM
D538G Binding Affinity2.19 ± 0.24 nM4-OHT: 2.29 ± 0.80 nM, Fulvestrant: 5.06 ± 1.16 nM

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the effects of this compound.

Cell Viability and Proliferation Assays

4.1.1 Sulforhodamine B (SRB) Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed ER+ breast cancer cells (e.g., MCF7, T47D) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound or control compounds for 72-96 hours.

  • Fixation: Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and dissolve the bound dye in 200 µL of 10 mM Tris base solution.

  • Absorbance Reading: Measure the optical density at 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.

Apoptosis Assays

4.2.1 Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Culture ER+ breast cancer cells with this compound or control compounds for the desired time period.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Gene Expression Analysis

4.3.1 Quantitative Real-Time PCR (qPCR)

This technique is used to measure the mRNA levels of specific ERα target genes.

  • RNA Isolation: Treat cells with this compound for the desired time, then isolate total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Perform qPCR using gene-specific primers for ERα target genes (e.g., GREB1, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation status.

  • Protein Extraction: Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., ERα, p-Akt, Akt, Bcl-2, Bax) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

This compound primarily targets the ERα signaling pathway. Its binding to ERα prevents the conformational changes necessary for the recruitment of coactivators and the initiation of transcription of estrogen-responsive genes, which are critical for cell proliferation and survival.

ER_Signaling_Pathway This compound This compound ER_alpha ERα This compound->ER_alpha Binds & Inhibits ERE Estrogen Response Element (ERE) ER_alpha->ERE Binds Coactivators Coactivators ER_alpha->Coactivators Blocks Recruitment Estradiol Estradiol Estradiol->ER_alpha Binds & Activates Transcription Gene Transcription (e.g., GREB1, TFF1) ERE->Transcription Initiates Coactivators->ER_alpha Recruited by Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Figure 1: this compound's mechanism of action on the ERα signaling pathway.

Furthermore, endocrine resistance can involve crosstalk with other signaling pathways, such as the PI3K/Akt pathway. While direct quantitative data on this compound's effect on this pathway is limited, it is a critical area of investigation.

Crosstalk_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates ER_alpha ERα Akt->ER_alpha Activates (Crosstalk) Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes ER_alpha->PI3K Activates (Crosstalk) ER_alpha->Proliferation Promotes This compound This compound This compound->ER_alpha Inhibits

Figure 2: Potential crosstalk between ERα and PI3K/Akt signaling pathways.

Conclusion

In vitro studies have established this compound as a potent antagonist of both wild-type and mutant ERα in breast cancer cell lines. It effectively inhibits the transcriptional activity of ERα, leading to a reduction in cell proliferation. The data summarized in this guide highlight its potential as a valuable therapeutic agent for ER+ breast cancer, particularly in the context of endocrine resistance. Further in vitro research is warranted to fully elucidate its effects on apoptosis, the expression of specific target genes, and its interplay with other critical signaling pathways. This will provide a more comprehensive understanding of its anti-cancer activity and inform its clinical development.

References

The Preclinical Profile of Lasofoxifene: An In-Depth Guide to its Pharmacodynamics and Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated a distinct profile of tissue-specific estrogen receptor (ER) agonist and antagonist activity in preclinical animal models.[1][2] Developed for the prevention and treatment of osteoporosis and vaginal atrophy in post-menopausal women, its therapeutic potential has been extensively evaluated in a variety of animal models, including rats, mice, and non-human primates.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound in these models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics

This compound exhibits a characteristic SERM profile, acting as an estrogen agonist in bone and on cholesterol metabolism, while functioning as an antagonist in breast and uterine tissue.[1] This tissue-specific activity is central to its therapeutic appeal, offering the potential for bone protection and cardiovascular benefits without the increased risk of uterine or breast cancer associated with estrogen replacement therapy.

Effects on Bone

In numerous studies utilizing the ovariectomized (OVX) rat model of postmenopausal osteoporosis, this compound has consistently demonstrated its efficacy in preventing bone loss. Long-term treatment in OVX rats has been shown to preserve bone mass and strength. In orchidectomized (ORX) male rats, another model for age-related bone loss, this compound also prevented bone loss by inhibiting bone turnover. Studies in surgically postmenopausal cynomolgus monkeys further confirmed these bone-protective effects, showing that this compound prevented ovariectomy-induced increases in bone turnover and loss of bone mineral density.

Table 1: Summary of this compound's Pharmacodynamic Effects on Bone in Animal Models

Animal ModelDoseDurationKey FindingsReference(s)
Ovariectomized (OVX) Sprague-Dawley Rats60, 150, or 300 µg/kg/day (oral)52 weeksSignificantly prevented OVX-induced loss in trabecular content and density. Ultimate strength, energy, and toughness of the fourth lumbar vertebral body were significantly higher compared to OVX controls.
Orchidectomized (ORX) Sprague-Dawley Male Rats1, 10, or 100 µg/kg/day (oral)60 daysAt 10 and 100 µg/kg/day, significantly higher distal femoral bone mineral density (DFBMD) and trabecular bone volume (TBV) compared to ORX controls.
Ovariectomized (OVX) Rats10-1,000 µg/kg/day (oral)Not SpecifiedDose-dependently prevented bone loss.
Surgically Postmenopausal Cynomolgus Monkeys1.0 and 5.0 mg/kg (oral)24 monthsPrevented ovariectomy-induced increases in serum alkaline phosphatase and CrossLaps, and resulted in increased vertebral bone mineral density.
Effects on Uterine and Breast Tissue

A critical aspect of the safety profile of a SERM is its effect on estrogen-sensitive reproductive tissues. In preclinical studies, this compound has shown a favorable profile in this regard. In both immature and aged female rats, as well as in long-term studies with OVX rats, this compound did not cause significant uterine hypertrophy. While a slight, statistically significant increase in uterine weight was observed in OVX rats treated with this compound compared to controls, it was substantially less than that seen with estrogen.

In breast cancer models, this compound has demonstrated potent anti-tumor activity. In mouse xenograft models using MCF-7 human breast cancer cells, this compound effectively inhibited tumor growth. Notably, its efficacy extends to models of endocrine-resistant breast cancer, including those with activating mutations in the estrogen receptor alpha (ERα) gene (ESR1), such as Y537S and D538G. In these models, this compound was found to be more effective than fulvestrant at inhibiting primary tumor growth and metastasis.

Table 2: Summary of this compound's Pharmacodynamic Effects on Uterine and Breast Tissue in Animal Models

Animal ModelDoseDurationKey FindingsReference(s)
Ovariectomized (OVX) Sprague-Dawley Rats60, 150, or 300 µg/kg/day (oral)52 weeksUterine weight was slightly but significantly higher than OVX controls, but much less than sham controls. No abnormal uterine histology.
Immature (3-week-old) and Aged (17-month-old) Intact Female Rats0.1-100 µg/kg/day (oral)Not SpecifiedNo uterine hypertrophic effects observed.
NSG Mice with MCF-7 WT, Y537S, or D538G Xenografts1, 5, and 10 mg/kg (SQ, 5 days/week)70 daysSignificantly inhibited tumor growth in all models. More effective than fulvestrant in Y537S and D538G mutant models. Significantly inhibited lung and liver metastasis.
NSG Mice with Letrozole-Resistant MCF7 LTLT XenograftsNot SpecifiedNot SpecifiedAlone or combined with palbociclib, significantly reduced primary tumor growth versus vehicle.
Effects on Cholesterol

In animal models, this compound has demonstrated beneficial effects on lipid profiles, mirroring the effects of estrogen. In both orchidectomized and intact aged male rats, this compound treatment led to a significant decrease in total serum cholesterol.

Pharmacokinetics

A key advantage of this compound over earlier generation SERMs is its improved oral bioavailability, which is attributed to its increased resistance to intestinal wall glucuronidation.

Table 3: Summary of this compound's Pharmacokinetic Parameters in Animal Models and Humans

SpeciesDoseRouteBioavailabilityCmaxTmaxHalf-lifeReference(s)
RatNot SpecifiedOral62%Not SpecifiedNot Specified~3 hours (radioactivity)
MonkeyNot SpecifiedOralNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Postmenopausal Women0.01 - 1.0 mg/day (oral)OralNot Specified0.09 - 6.43 ng/mL~6.0 - 7.3 hours~165 hours

Disposition studies in rats and monkeys following a single oral dose of radiolabeled this compound showed that the major route of excretion was through the feces, likely reflecting biliary excretion. The drug was extensively metabolized in both species, with this compound and its glucuronide conjugate being the major circulating drug-related entities. Whole-body autoradioluminography in rats indicated rapid and wide distribution of the drug and its metabolites.

Experimental Protocols

Ovariectomized (OVX) Rat Model for Osteoporosis
  • Animal Model: Sprague-Dawley female rats, approximately 3.5 months of age.

  • Surgical Procedure: Bilateral ovariectomy is performed under anesthesia. A sham group undergoes a similar surgical procedure without the removal of the ovaries.

  • Treatment: Following a recovery period, animals are randomly assigned to treatment groups. This compound is typically administered orally via gavage, with doses ranging from 60 to 300 µg/kg/day. A vehicle control group receives the vehicle solution.

  • Duration: Studies can be short-term (e.g., 4 weeks) or long-term (e.g., 52 weeks).

  • Endpoint Analysis:

    • Bone Mineral Density (BMD): Measured by peripheral quantitative computerized tomography (pQCT) of the proximal tibial metaphysis or dual-energy X-ray absorptiometry (DXA).

    • Biomechanical Strength: The ultimate strength, energy, and toughness of lumbar vertebrae are determined by compression tests.

    • Bone Histomorphometry: Analysis of trabecular bone of the proximal tibia and lumbar vertebrae to assess bone resorption and formation.

    • Biochemical Markers: Urinary deoxypyridinoline/creatinine ratio is measured as a marker of bone resorption.

    • Uterine Weight: Uteri are excised and weighed at the end of the study.

MCF-7 Xenograft Mouse Model for Breast Cancer
  • Cell Line: MCF-7 human breast adenocarcinoma cells, which are estrogen receptor-positive. Cell variants expressing specific ESR1 mutations (e.g., Y537S, D538G) can also be used.

  • Animal Model: Immunocompromised mice, such as NSG (NOD scid gamma) mice.

  • Tumor Implantation:

    • Subcutaneous: MCF-7 cells are injected subcutaneously into the flank of the mice.

    • Mammary Intraductal (MIND): To better mimic the natural tumor microenvironment, cells can be injected into the mammary ducts via the nipple.

  • Treatment: Once tumors are established, mice are randomized to treatment groups. This compound is typically administered subcutaneously at doses ranging from 1 to 10 mg/kg, 5 days a week. A vehicle control group and a comparator group (e.g., fulvestrant) are included.

  • Monitoring:

    • Tumor Growth: Tumor volume is monitored regularly using calipers or in vivo imaging systems (e.g., Xenogen IVIS) if cells are labeled with a luciferase reporter.

    • Metastasis: In vivo imaging can be used to track the spread of cancer cells to distant organs like the lungs and liver.

  • Endpoint Analysis:

    • Tumor Weight: At the end of the study, tumors are excised and weighed.

    • Histological Analysis: Tumors and other organs are collected for histological examination.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

This compound's tissue-specific effects are mediated through its differential interaction with estrogen receptors (ERα and ERβ) in various target cells. In bone, it acts as an agonist, promoting the expression of genes that favor bone formation and inhibit bone resorption. In breast and uterine tissue, it acts as an antagonist, blocking the binding of endogenous estrogen and preventing the transcription of genes that drive cell proliferation.

Caption: Estrogen Receptor Signaling Pathway of this compound.

Experimental Workflow for Preclinical Evaluation in an OVX Rat Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in an ovariectomized rat model of osteoporosis.

OVX_Workflow cluster_groups Treatment Groups cluster_endpoints Endpoint Analyses start Start: Select Sprague-Dawley Female Rats (3.5 months old) surgery Surgical Procedure: - Ovariectomy (OVX) - Sham Operation start->surgery acclimation Post-operative Acclimation Period surgery->acclimation randomization Randomization into Treatment Groups acclimation->randomization group1 Sham + Vehicle randomization->group1 Group 1 group2 OVX + Vehicle randomization->group2 Group 2 group3 OVX + this compound (Low Dose) randomization->group3 Group 3 group4 OVX + this compound (High Dose) randomization->group4 Group 4 treatment Daily Oral Gavage Treatment (e.g., 52 weeks) monitoring In-life Monitoring: - Body Weight - Health Checks treatment->monitoring endpoints Endpoint Data Collection monitoring->endpoints bmd Bone Mineral Density (pQCT/DXA) endpoints->bmd biomechanics Biomechanical Testing endpoints->biomechanics histomorphometry Bone Histomorphometry endpoints->histomorphometry biomarkers Biochemical Markers (Urine) endpoints->biomarkers uterus Uterine Weight Measurement endpoints->uterus group1->treatment group2->treatment group3->treatment group4->treatment analysis Data Analysis and Statistical Evaluation bmd->analysis biomechanics->analysis histomorphometry->analysis biomarkers->analysis uterus->analysis

Caption: OVX Rat Model Experimental Workflow.

Conclusion

Preclinical studies in various animal models have robustly characterized the pharmacodynamic and pharmacokinetic profile of this compound. Its potent estrogenic agonist activity on bone, coupled with its antagonist effects on breast and uterine tissues, underscores its potential as a safe and effective agent for the management of postmenopausal conditions. The favorable pharmacokinetic profile, particularly its enhanced oral bioavailability, represents a significant advancement over earlier generation SERMs. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working in the field of endocrinology and oncology.

References

The Discovery and Development of Lasofoxifene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene is a third-generation, nonsteroidal selective estrogen receptor modulator (SERM) characterized by its high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Initially developed for the prevention and treatment of postmenopausal osteoporosis, its therapeutic potential has expanded to include the treatment of vulvovaginal atrophy and, more recently, as a promising agent for estrogen receptor-positive (ER+) metastatic breast cancer, particularly in cases with ESR1 mutations. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical, and clinical development of this compound, detailing its mechanism of action, pharmacokinetic profile, and key experimental data.

Discovery and Synthesis

This compound, initially identified as CP-336,156, emerged from a research collaboration between Pfizer and Ligand Pharmaceuticals.[1] The development of this compound was driven by the need for a SERM with an improved efficacy and bioavailability profile compared to its predecessors, such as tamoxifen and raloxifene.[2] A key structural feature of this compound, a naphthalene derivative, is its increased resistance to intestinal glucuronidation, which contributes to its enhanced oral bioavailability.[2]

Chemical Synthesis

The synthesis of this compound has been approached through various routes. One notable method involves a Lewis acid-mediated three-component coupling reaction.[3] This approach allows for the efficient construction of the core structure of this compound.

Experimental Protocol: Synthesis of this compound

A detailed, multi-step synthesis is employed to produce this compound. A representative synthetic scheme is as follows:

  • Three-Component Coupling: A Lewis acid, such as hafnium tetrachloride (HfCl₄), mediates a one-pot coupling reaction between 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole to yield a 3,4,4-triaryl-1-butene intermediate.[3]

  • Cyclization and Elimination: The intermediate undergoes iodocarbocyclization, followed by the elimination of hydrogen iodide to form a dihydronaphthalene ring system.

  • Isomerization: A subsequent double-bond migration affords a common synthetic intermediate for this compound.

  • Functional Group Manipulation: The synthesis proceeds through several steps involving the introduction of the pyrrolidin-1-ylethoxy side chain via alkylation of a phenolic hydroxyl group.

  • Demethylation: The final step typically involves the demethylation of a methoxy group to yield the phenolic hydroxyl group of this compound. This can be achieved using reagents such as boron tribromide (BBr₃) in a solvent like dichloromethane (CH₂Cl₂).

  • Purification: The final product is purified using techniques such as chromatography to yield this compound.

Preclinical Development

Preclinical studies were instrumental in characterizing the pharmacological profile of this compound and establishing its potential as a therapeutic agent. These studies were conducted in various in vitro and in vivo models.

In Vitro Studies

Binding Affinity to Estrogen Receptors: this compound demonstrates high binding affinity for both ERα and ERβ. Its half-inhibition concentration is comparable to that of estradiol and is significantly more potent than that of raloxifene and tamoxifen.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to its receptor.

  • Receptor Source: Uterine cytosol from ovariectomized rats is prepared as a source of estrogen receptors.

  • Radioligand: A tritiated form of 17β-estradiol ([³H]E₂) is used as the radioligand.

  • Assay Procedure:

    • A fixed amount of the receptor preparation is incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection: The receptor-bound radioligand is separated from the free radioligand, typically by filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the binding affinity (Ki).

CompoundReceptorBinding Affinity (Ki, nM)
This compound ERα 0.21 ± 0.06
4-Hydroxytamoxifen (4-OHT)ERα0.12 ± 0.003
FulvestrantERα0.13 ± 0.03
17β-Estradiol (E₂)ERα0.22 ± 0.11 (Kd)

Table 1: Comparative Binding Affinities for Wild-Type Estrogen Receptor Alpha (ERα).

In Vivo Studies

Preclinical studies in animal models, primarily ovariectomized (OVX) rats, demonstrated the tissue-selective effects of this compound.

  • Bone: this compound was shown to prevent bone loss and inhibit bone turnover in OVX rats, indicating its estrogenic (agonist) effect on bone.

  • Uterus: Unlike estrogen, this compound did not stimulate uterine hypertrophy in immature and aged female rats, demonstrating its anti-estrogenic (antagonist) effect in the uterus.

  • Breast Cancer Models: In preclinical models of breast cancer, this compound inhibited the formation of breast tumors.

  • Cholesterol: this compound was also found to reduce serum cholesterol levels in animal models.

Clinical Development

The clinical development of this compound has encompassed multiple Phase II and Phase III trials, primarily focusing on its efficacy and safety in postmenopausal women for osteoporosis, vaginal atrophy, and more recently, breast cancer.

Osteoporosis

Two pivotal Phase III trials, the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial and the Osteoporosis Prevention and Lipid-Lowering (OPAL) study, have been central to evaluating this compound for osteoporosis.

Experimental Protocol: Assessment of Bone Mineral Density (BMD)

Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring BMD in clinical trials.

  • Procedure: A DXA scanner emits two X-ray beams with different energy levels. The amount of each X-ray beam that passes through the bone is measured.

  • Measurement Sites: BMD is typically measured at the lumbar spine and the hip.

  • Data Reporting: The results are reported as grams of mineral per square centimeter (g/cm²) and as a T-score, which compares the patient's BMD to that of a healthy young adult.

Experimental Protocol: Measurement of Bone Turnover Markers

Serum and urine samples are collected from study participants to measure biochemical markers of bone formation and resorption.

  • Bone Formation Markers:

    • Procollagen type I N-terminal propeptide (PINP): Measured in serum using immunoassays.

    • Bone-specific alkaline phosphatase (BSAP): Measured in serum using immunoassays.

  • Bone Resorption Markers:

    • C-terminal telopeptide of type I collagen (CTX): Measured in serum using immunoassays.

    • N-terminal telopeptide of type I collagen (NTX): Measured in urine using immunoassays.

TrialTreatment GroupChange in Lumbar Spine BMDChange in Total Hip BMD
OPAL This compound 0.25 mg/day+2.3%Not Reported
This compound 0.5 mg/day+2.3%Not Reported
Placebo-0.7%Not Reported
PEARL (3 years) This compound 0.25 mg/day+3.3%Not Reported
This compound 0.5 mg/day+3.3%Not Reported
PlaceboNot ReportedNot Reported

Table 2: Changes in Bone Mineral Density (BMD) in Key Clinical Trials.

TrialTreatment Group (Dose)Reduction in Vertebral FracturesReduction in Non-vertebral Fractures
PEARL (3 years) This compound 0.25 mg/day31%Not significant
This compound 0.5 mg/day42%22%

Table 3: Fracture Risk Reduction in the PEARL Trial.

Vaginal Atrophy

Clinical trials have also demonstrated the efficacy of this compound in treating the symptoms of vulvovaginal atrophy in postmenopausal women.

Experimental Protocol: Assessment of Vaginal Atrophy

The assessment of vaginal atrophy in clinical trials typically involves a combination of subjective and objective measures.

  • Subjective Assessment: Patient-reported outcomes are used to assess the severity of symptoms such as vaginal dryness, itching, and dyspareunia (painful intercourse). The "most bothersome symptom" (MBS) approach is often used.

  • Objective Assessment:

    • Vaginal pH: Measured using a pH indicator strip. A lower pH is indicative of a healthier vaginal environment.

    • Vaginal Maturation Index (VMI): A sample of vaginal cells is collected and examined microscopically to determine the proportions of parabasal, intermediate, and superficial cells. An increase in superficial cells and a decrease in parabasal cells indicate an improvement in vaginal epithelial health.

StudyTreatment Group (Dose)Change in Most Bothersome Symptom (LSMD vs. Placebo)Change in Vaginal pH (LSMD vs. Placebo)Change in Superficial Cells (%)Change in Parabasal Cells (%)
Phase 3 Trial 1 This compound 0.25 mg/day-0.4-0.65+5.2-39.9
This compound 0.5 mg/day-0.5-0.58+5.4-34.9
Phase 3 Trial 2 This compound 0.25 mg/day-0.4-0.57+3.5-34.1
This compound 0.5 mg/day-0.5-0.67+2.2-33.5

Table 4: Efficacy of this compound in Treating Vaginal Atrophy (LSMD: Least Squares Mean Difference).

Breast Cancer

A significant finding from the PEARL trial was the reduction in the risk of ER+ breast cancer in women taking this compound. This has led to further investigation of this compound as a treatment for ER+ metastatic breast cancer, particularly in patients with acquired ESR1 mutations, which can confer resistance to other endocrine therapies.

TrialTreatment Group (Dose)Reduction in ER+ Breast Cancer Risk
PEARL (5 years) This compound 0.5 mg/day83%

Table 5: Estrogen Receptor-Positive (ER+) Breast Cancer Risk Reduction in the PEARL Trial.

Mechanism of Action

This compound is a SERM, meaning it exhibits tissue-selective estrogenic and anti-estrogenic effects. It binds to both ERα and ERβ, and the subsequent conformational change in the receptor determines whether it acts as an agonist or an antagonist in a particular tissue. This is dependent on the recruitment of co-activator or co-repressor proteins to the estrogen receptor complex.

  • Bone: In bone tissue, this compound acts as an estrogen agonist, mimicking the bone-protective effects of estrogen by reducing the activity of osteoclasts (cells that break down bone).

  • Uterus and Breast: In the uterus and breast, this compound acts as an estrogen antagonist, blocking the proliferative effects of estrogen in these tissues.

  • Vagina: In the vaginal epithelium, this compound has an estrogenic effect, leading to improved tissue health and a reduction in the symptoms of atrophy.

Estrogen_Receptor_Signaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Corepressors Co-repressors ERE->Corepressors Gene_Activation Gene Transcription (Agonist Effect) Coactivators->Gene_Activation Gene_Repression Gene Repression (Antagonist Effect) Corepressors->Gene_Repression Bone Bone Gene_Activation->Bone Breast_Uterus Breast / Uterus Gene_Repression->Breast_Uterus

Caption: Estrogen Receptor Signaling Pathway Modulation by this compound.

Pharmacokinetics and Metabolism

This compound exhibits a favorable pharmacokinetic profile, which contributes to its clinical efficacy.

  • Absorption: this compound is absorbed orally, with time to maximum plasma concentration (Tmax) typically exceeding 6 hours.

  • Bioavailability: It has a higher oral bioavailability compared to other SERMs due to its resistance to intestinal glucuronidation.

  • Distribution: this compound is highly bound to plasma proteins (>99%).

  • Metabolism: The primary clearance mechanisms for this compound are direct conjugation (glucuronidation and sulfation) and Phase I oxidation, primarily mediated by CYP3A and CYP2D6 enzymes.

  • Elimination: The majority of the administered dose is excreted in the feces. The elimination half-life is approximately 6 days.

ParameterValue
Time to Max. Concentration (Tmax) > 6 hours
Protein Binding > 99%
Elimination Half-life ~6 days
Primary Metabolism CYP3A, CYP2D6, Glucuronidation, Sulfation
Primary Excretion Route Feces

Table 6: Pharmacokinetic Properties of this compound.

Lasofoxifene_Development_Workflow Discovery Discovery & Synthesis (CP-336,156) Preclinical Preclinical Studies Discovery->Preclinical In_Vitro In Vitro Assays (e.g., ER Binding) Preclinical->In_Vitro In_Vivo In Vivo Models (e.g., OVX Rats) Preclinical->In_Vivo Clinical_Dev Clinical Development In_Vitro->Clinical_Dev In_Vivo->Clinical_Dev Phase_I Phase I (Safety & PK) Clinical_Dev->Phase_I Phase_II Phase II (Dose-ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials - PEARL, OPAL) Phase_II->Phase_III Regulatory Regulatory Review Phase_III->Regulatory Post_Marketing Post-Marketing & New Indications (e.g., Breast Cancer) Regulatory->Post_Marketing

References

The Efficacy of Lasofoxifene in Overcoming ESR1 Gene Mutations in ER+/HER2- Metastatic Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acquired mutations in the estrogen receptor 1 (ESR1) gene are a significant clinical challenge in the management of estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer, conferring resistance to standard endocrine therapies. Lasofoxifene, a novel, third-generation selective estrogen receptor modulator (SERM), has emerged as a promising therapeutic agent that demonstrates robust anti-tumor activity in the presence of these mutations. This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the use of this compound for ESR1-mutated breast cancer. We detail the experimental protocols from key studies, present quantitative data in a structured format, and provide visualizations of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Challenge of ESR1 Mutations

Endocrine therapy is the cornerstone of treatment for ER+ breast cancer. However, the development of resistance is common in the metastatic setting. A primary mechanism of acquired resistance is the emergence of missense mutations in the ligand-binding domain (LBD) of the ESR1 gene, which encodes for the estrogen receptor alpha (ERα). These mutations, most commonly occurring at codons Y537 and D538, lead to ligand-independent constitutive activation of the ERα, driving tumor growth even in the absence of estrogen.[1] This renders aromatase inhibitors (AIs) ineffective and diminishes the efficacy of other endocrine agents like tamoxifen and fulvestrant.[1][2]

This compound is a potent, orally bioavailable SERM that has demonstrated a unique ability to antagonize the constitutively active mutant ERα.[3] Unlike earlier generation SERMs, this compound effectively stabilizes the receptor in an antagonist conformation, even in the presence of activating mutations, thereby inhibiting downstream signaling and tumor proliferation.[4]

Mechanism of Action of this compound on ESR1 Mutant ERα

ESR1 mutations induce a conformational change in the ERα LBD, mimicking the estrogen-bound state and favoring an agonist conformation. This leads to the constitutive recruitment of coactivators and the transcription of estrogen-responsive genes that drive cell proliferation.

This compound binds to both wild-type and mutant ERα with high affinity. Upon binding to the ESR1-mutant ERα, this compound induces a distinct conformational change that promotes an antagonist state. This is achieved by repositioning Helix 12, a critical component of the LBD, to block the coactivator binding site. By stabilizing this antagonist conformation, this compound effectively silences the transcriptional activity of the mutant receptor, leading to the inhibition of tumor growth.

cluster_0 ESR1 Wild-Type Signaling cluster_1 ESR1 Mutant Signaling (Ligand-Independent) cluster_2 This compound Action on ESR1 Mutant E2 Estradiol (E2) ER_WT Wild-Type ERα E2->ER_WT Binds & Activates ERE Estrogen Response Element (ERE) ER_WT->ERE Binds Transcription_WT Gene Transcription & Cell Proliferation ERE->Transcription_WT Initiates ER_Mutant Mutant ERα (e.g., Y537S, D538G) ERE_Mutant Estrogen Response Element (ERE) ER_Mutant->ERE_Mutant Binds Constitutively Transcription_Mutant Constitutive Gene Transcription & Proliferation ERE_Mutant->Transcription_Mutant Initiates This compound This compound ER_Mutant_Laso Mutant ERα This compound->ER_Mutant_Laso Binds & Induces Antagonist Conformation Blocked_Transcription Transcription Blocked ER_Mutant_Laso->Blocked_Transcription Inhibits

Caption: Simplified signaling pathway of wild-type, mutant, and this compound-treated ERα.

Preclinical Evidence

A robust body of preclinical work has established the rationale for the clinical development of this compound in ESR1-mutated breast cancer. These studies have utilized both in vitro cell-based assays and in vivo xenograft models.

In Vitro Studies

In vitro studies have been crucial in elucidating the molecular effects of this compound on ESR1 mutant cell lines.

Key In Vitro Assays:

  • Cell Proliferation Assays: To assess the anti-proliferative effects of this compound, ER+ breast cancer cell lines (e.g., MCF-7) engineered to express wild-type or ESR1 mutant (Y537S, D538G) ERα are used. Cells are treated with varying concentrations of this compound, fulvestrant, or vehicle control, and cell viability is measured over time using assays such as MTT or CellTiter-Glo.

  • ERα Cellular Accumulation and Lifetime Assays: These assays quantify the effect of this compound on the stability of the ERα protein. T47D breast cancer cells engineered with a doxycycline-inducible Halo-tagged ERα (wild-type or mutant) can be used. Following treatment with this compound or other antiestrogens, the cellular levels of ERα are measured, often revealing that unlike selective estrogen receptor degraders (SERDs), this compound does not necessarily lead to significant degradation of the receptor but rather modulates its activity.

  • Transcriptional Antagonism Assays: Luciferase reporter assays are employed to measure the ability of this compound to inhibit the transcriptional activity of mutant ERα. Cells are co-transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid and an expression vector for either wild-type or mutant ERα. A reduction in luciferase activity upon this compound treatment indicates transcriptional antagonism.

  • Bioluminescence Resonance Energy Transfer (BRET) for SUMOylation: This assay can be used to study post-translational modifications of ERα, such as SUMOylation, which can be affected by ligand binding and influence receptor activity.

start Start cell_culture Culture ESR1-mutant breast cancer cell lines (e.g., MCF-7 Y537S) start->cell_culture treatment Treat cells with: - this compound (various doses) - Fulvestrant (control) - Vehicle (control) cell_culture->treatment incubation Incubate for defined period (e.g., 72-96 hours) treatment->incubation assay Perform CellTiter-Glo (or similar) assay to measure cell viability incubation->assay data_analysis Analyze data and calculate IC50 values assay->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro cell proliferation assay.
In Vivo Xenograft Models

In vivo studies using animal models have provided critical evidence of this compound's anti-tumor efficacy.

Experimental Protocol for Xenograft Studies:

  • Cell Line Implantation: Luciferase-GFP tagged MCF-7 cells expressing either wild-type or ESR1 mutant (Y537S or D538G) ERα are injected into the mammary ducts of immunocompromised mice (e.g., NSG mice).

  • Treatment: Once tumors are established, mice are randomized to receive treatment with vehicle, this compound, fulvestrant, or a combination with a CDK4/6 inhibitor like palbociclib or abemaciclib.

  • Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging. Metastasis to distant organs can also be tracked.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Histological analysis and immunohistochemistry (e.g., for Ki67 to assess proliferation) are performed.

Key Findings from Preclinical Studies:

  • This compound as a monotherapy was more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases in xenograft models of ESR1-mutated breast cancer.

  • The combination of this compound with a CDK4/6 inhibitor (palbociclib or abemaciclib) resulted in greater tumor suppression and prevention of metastasis compared to fulvestrant plus a CDK4/6 inhibitor.

Clinical Evidence: The ELAINE Trials

The clinical development of this compound for ESR1-mutated breast cancer has been primarily driven by the ELAINE series of clinical trials.

ELAINE 1: this compound Monotherapy vs. Fulvestrant

The ELAINE 1 trial (NCT03781063) was a Phase 2, open-label, randomized study comparing the efficacy and safety of oral this compound (5 mg daily) versus intramuscular fulvestrant (500 mg monthly) in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation who had progressed on an AI plus a CDK4/6 inhibitor.

Table 1: Key Efficacy Outcomes from the ELAINE 1 Trial

EndpointThis compound (n=52)Fulvestrant (n=51)P-value
Median Progression-Free Survival (PFS) 5.6 months3.7 months0.138
Objective Response Rate (ORR) 13.2%2.9%0.124
Clinical Benefit Rate (CBR) at 24 weeks 36.5%21.6%0.12
Reduction in ESR1 Mutant Allele Fraction (MAF) in ctDNA 82.9% of patients61.5% of patientsN/A

Data sourced from Goetz et al., 2023.

While the primary endpoint of PFS did not reach statistical significance, all efficacy endpoints numerically favored this compound. Importantly, this compound demonstrated a greater ability to reduce the ESR1 mutant allele fraction in circulating tumor DNA (ctDNA), indicating strong target engagement.

ELAINE 2: this compound in Combination with Abemaciclib

The ELAINE 2 trial (NCT04432454) was a Phase 2, single-arm, open-label study evaluating the safety and efficacy of this compound (5 mg daily) in combination with the CDK4/6 inhibitor abemaciclib (150 mg twice daily) in women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had progressed on prior therapies, including a CDK4/6 inhibitor.

Table 2: Key Efficacy Outcomes from the ELAINE 2 Trial

EndpointThis compound + Abemaciclib (n=29)
Median Progression-Free Survival (PFS) 13 months
Objective Response Rate (ORR) 55.6% (in patients with measurable lesions)
Clinical Benefit Rate (CBR) at 24 weeks 65.5%
Reduction in ESR1 Mutant Allele Fraction (MAF) in ctDNA 80.8% of patients

Data sourced from Damodaran et al., 2023.

The combination of this compound and abemaciclib demonstrated substantial anti-tumor activity in a heavily pre-treated patient population.

Experimental Protocol: ELAINE 1 and 2 Clinical Trials

cluster_0 Patient Screening & Enrollment cluster_1 ELAINE 1: Randomization & Treatment cluster_2 ELAINE 2: Treatment cluster_3 Follow-up & Endpoints eligibility Eligibility Criteria: - ER+/HER2- mBC - Acquired ESR1 mutation (ctDNA) - Progression on AI + CDK4/6i consent Informed Consent eligibility->consent enrollment Enrollment consent->enrollment randomization Randomization (1:1) combo_tx This compound 5mg PO daily + Abemaciclib 150mg PO BID laso_arm Arm A: This compound 5mg PO daily randomization->laso_arm fulv_arm Arm B: Fulvestrant 500mg IM randomization->fulv_arm assessments Tumor Assessments (e.g., RECIST) Safety Monitoring ctDNA Analysis primary_endpoint Primary Endpoint: - ELAINE 1: PFS - ELAINE 2: Safety/Tolerability assessments->primary_endpoint secondary_endpoints Secondary Endpoints: ORR, CBR, DoR, OS assessments->secondary_endpoints

Caption: Simplified workflow of the ELAINE 1 and ELAINE 2 clinical trials.

Methodology for ESR1 Mutation Detection:

A critical component of the ELAINE trials was the identification of patients with ESR1 mutations. This was primarily achieved through liquid biopsy, analyzing cell-free circulating tumor DNA (ctDNA) from plasma samples. Digital PCR (dPCR) and next-generation sequencing (NGS) are common, highly sensitive methods used for this purpose.

Future Directions and Conclusion

The promising results from the ELAINE 1 and 2 trials have led to the initiation of the Phase 3 ELAINE 3 trial (NCT05696626), which will further evaluate the combination of this compound and abemaciclib against fulvestrant and abemaciclib in patients with ESR1-mutated, ER+/HER2- metastatic breast cancer who have progressed on a prior AI and CDK4/6 inhibitor.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Lasofoxifene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Lasofoxifene, a non-steroidal selective estrogen receptor modulator (SERM), intended for in vivo research applications. Proper preparation of the dosing solution is critical for ensuring accurate and reproducible results in animal studies.

Data Presentation: Solubility of this compound

This compound is a crystalline solid that exhibits varying solubility in different solvents.[1] The following table summarizes the quantitative solubility data for this compound, which is essential for the preparation of stock and working solutions.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1][2]Recommended as the initial solvent for preparing aqueous solutions.[1]
Dimethylformamide (DMF)~20 mg/mL[1]An alternative organic solvent for stock solution preparation.
Ethanol~1.5 mg/mLCan be used as a solvent for stock solutions.
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLA common vehicle for creating a final dosing solution for in vivo studies.
Aqueous BuffersSparingly solubleDirect dissolution in aqueous buffers is not recommended due to low solubility.

Experimental Protocol: Dissolution of this compound for In Vivo Administration

This protocol outlines the steps for preparing a this compound solution suitable for administration to laboratory animals, such as mice, typically via oral gavage or subcutaneous injection.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile, amber-colored vials or tubes

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath set to 37°C (optional)

  • Sterile syringes and needles

Procedure:

Part 1: Preparation of a Concentrated Stock Solution in DMSO

  • Calculate the required amount: Determine the total amount of this compound needed for your study based on the dosing concentration and the number of animals.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 20 mg/mL). It is recommended to purge the solvent with an inert gas.

  • Ensure Complete Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution: For short-term storage, the DMSO stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Part 2: Preparation of the Final Working Solution for In Vivo Dosing

The final working solution should be prepared fresh on the day of dosing.

  • Thaw the Stock Solution: If your DMSO stock solution was frozen, allow it to thaw completely at room temperature.

  • Dilution with Aqueous Buffer: Based on your desired final concentration (e.g., for a 1:1 DMSO:PBS solution with a solubility of approximately 0.5 mg/mL), dilute the DMSO stock solution with sterile PBS (pH 7.2). Add the PBS to the DMSO stock solution gradually while vortexing to prevent precipitation of the compound.

  • Final Concentration Adjustment: Calculate the precise volumes of the stock solution and PBS needed to achieve the target dosing concentration for your animal model.

  • Final Inspection: After dilution, vortex the working solution thoroughly. Inspect the solution to ensure it is clear and free of any precipitate.

  • Use Immediately: It is strongly recommended to use the freshly prepared aqueous solution on the same day and not to store it for more than 24 hours to ensure its stability.

Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound dosing solution and its mechanism of action as a Selective Estrogen Receptor Modulator.

G cluster_prep Preparation of this compound Dosing Solution cluster_storage Storage weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO to create concentrated stock solution weigh->add_dmso dissolve 3. Vortex / Sonicate to completely dissolve add_dmso->dissolve dilute 4. Dilute with PBS (pH 7.2) to final working concentration dissolve->dilute storage_node Store stock solution at -20°C or -80°C (aliquoted) dissolve->storage_node Optional administer 5. Administer to animal (e.g., oral gavage) dilute->administer storage_node->dilute

Caption: Experimental workflow for the preparation of this compound dosing solution for in vivo studies.

G cluster_pathway Mechanism of Action of this compound This compound This compound binding Binding to ERα This compound->binding er_alpha Estrogen Receptor α (ERα) er_alpha->binding antagonist_conformation Stabilizes Antagonist Conformation of ERα binding->antagonist_conformation gene_transcription Inhibition of Estrogen-Dependent Gene Transcription antagonist_conformation->gene_transcription tumor_growth Inhibition of Tumor Growth in ER+ Breast Cancer gene_transcription->tumor_growth

Caption: Simplified signaling pathway for this compound's action on the Estrogen Receptor α.

References

Application Notes and Protocols for Administering Lasofoxifene in Mouse Xenograft Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of Lasofoxifene, a selective estrogen receptor modulator (SERM), in mouse xenograft models of estrogen receptor-positive (ER+) breast cancer. The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in preclinical studies.

Introduction

This compound is a non-steroidal SERM that exhibits high affinity for both estrogen receptor alpha (ERα) and beta (ERβ).[1] In the context of breast cancer, it functions as an antagonist in mammary gland tissue, suppressing estrogen signaling pathways that drive tumor growth.[1] Preclinical studies have demonstrated its efficacy in inhibiting the proliferation of breast cancer cells, including those with acquired resistance to other endocrine therapies due to ESR1 mutations.[2][3][4] This document details the necessary protocols for utilizing this compound in mammary intraductal (MIND) xenograft models, a method that more accurately mimics the natural progression of ductal carcinoma in situ.

Core Concepts and Signaling Pathways

Estrogen receptor signaling is a critical driver in the majority of breast cancers. Upon binding to estrogen, the estrogen receptor (ER) translocates to the nucleus, where it regulates the transcription of genes involved in cell proliferation and survival. Key downstream pathways activated by ER signaling include the PI3K/AKT/mTOR and MAPK pathways.

This compound exerts its anti-tumor effects by competitively binding to the ER, thereby blocking the binding of estrogen and preventing the conformational changes required for receptor activation. This leads to a downregulation of estrogen-responsive genes and an inhibition of tumor growth. Structural analyses have shown that this compound can stabilize an antagonist conformation of both wild-type and mutant ERα.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binds PI3K PI3K ER->PI3K Activates Ras Ras ER->Ras Activates ERE Estrogen Response Element ER->ERE Translocates & Binds Transcription_Inhibition Inhibition of Gene Transcription ER->Transcription_Inhibition This compound This compound This compound->ER Binds & Blocks AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Transcription Gene Transcription (Proliferation, Survival) mTOR->Gene_Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Gene_Transcription ERE->Gene_Transcription Activates MIND_Xenograft_Workflow Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) Incision Make a small incision to expose the inguinal mammary gland Anesthesia->Incision Cell_Injection Inject 2-5 µL of cell suspension (1 x 10^7 cells/mL) into the nipple using a Hamilton syringe Incision->Cell_Injection Suturing Suture the incision with wound clips Cell_Injection->Suturing Post-Op_Care Provide post-operative care, including analgesics and monitoring Suturing->Post-Op_Care

References

Application Notes and Protocols: Lasofoxifene Combination Therapy with CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant anti-tumor activity, particularly in the context of estrogen receptor-positive (ER+), HER2-negative (HER2-) breast cancer with acquired ESR1 mutations. These mutations are a common mechanism of resistance to endocrine therapies. The combination of this compound with cyclin-dependent kinase 4/6 inhibitors (CDK4/6i) represents a promising strategy to overcome resistance and improve outcomes for patients with advanced or metastatic breast cancer. This document provides a comprehensive overview of the preclinical and clinical data supporting this combination therapy, along with detailed protocols for key experimental assays.

Rationale for Combination Therapy

CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, function by blocking the proliferation of cancer cells through inhibition of the cyclin D-CDK4/6-Rb pathway. While highly effective, resistance to CDK4/6 inhibitors can develop through various mechanisms, including alterations in the ER signaling pathway. This compound, by targeting the estrogen receptor, including its mutated forms, offers a complementary mechanism of action. Preclinical and clinical studies suggest a synergistic effect when these two classes of drugs are combined, leading to enhanced tumor growth inhibition and delayed emergence of resistance.[1][2]

Preclinical Data Summary

Preclinical studies utilizing mouse xenograft models of ER+ breast cancer, including those with ESR1 mutations, have provided a strong foundation for the clinical development of this compound and CDK4/6 inhibitor combination therapy.

Table 1: Summary of Preclinical Efficacy of this compound and Palbociclib Combination
Model SystemTreatment ArmsKey FindingsReference
MCF-7 Y537S & D538G MIND XenograftThis compoundSignificantly more effective than fulvestrant at inhibiting lung and liver metastasis.[3]
This compound + PalbociclibMore effective than fulvestrant + palbociclib at reducing primary tumor growth and metastasis to the liver and lung.
Letrozole-resistant MCF7 LTLT Xenograft (no ESR1 mutation, HER2 overexpression)This compound ± PalbociclibSignificantly reduced primary tumor growth compared to vehicle; more effective than fulvestrant.
This compound + PalbociclibSignificantly fewer bone metastases compared to vehicle.

Clinical Data Summary

The clinical development of this compound in combination with CDK4/6 inhibitors is primarily focused on the ELAINE series of clinical trials.

Table 2: Efficacy of this compound Monotherapy vs. Fulvestrant (ELAINE 1 Trial)
EndpointThis compound (n=52)Fulvestrant (n=51)P-value
Median Progression-Free Survival (PFS)5.6 months3.7 months0.138
Objective Response Rate (ORR)13.2%2.9%0.12
Clinical Benefit Rate (CBR) at 24 weeks36.5%21.6%0.12

Source:

Table 3: Efficacy of this compound and Abemaciclib Combination (ELAINE 2 Trial)
EndpointValue (n=29)95% Confidence Interval (CI)
Median Progression-Free Survival (PFS)13.0 months (56.0 weeks)31.9 weeks - Not Estimable
Objective Response Rate (ORR) (n=18 with measurable lesions)55.6%33.7% - 75.4%
Clinical Benefit Rate (CBR) at 24 weeks65.5%47.3% - 80.1%

Source:

Table 4: Safety Profile of this compound and Abemaciclib Combination (ELAINE 2 Trial)
Treatment-Emergent Adverse Event (Any Grade)Percentage of Patients (n=29)
Diarrhea82.8%
Nausea51.7%
Fatigue37.9%
VomitingNot specified in top results
Anemia27.6%
Decreased white blood cell count27.6%
Neutropenia/decreased neutrophil count20.7%

Most adverse events were Grade 1 or 2 in severity.

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_0 Estrogen Receptor Signaling cluster_1 CDK4/6 Pathway cluster_2 Drug Intervention Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element ER->ERE Binds ESR1_mutation ESR1 Mutation ESR1_mutation->ER Constitutively activates Gene_Transcription Gene Transcription (e.g., Cyclin D1) ERE->Gene_Transcription Activates CyclinD1 Cyclin D1 Gene_Transcription->CyclinD1 CDK46 CDK4/6 CyclinD1->CDK46 Activates Rb Retinoblastoma (Rb) CDK46->Rb Phosphorylates (inactivates) CDK46->Rb E2F E2F Transcription Factor Rb->E2F Inhibits Cell_Cycle_Progression G1-S Phase Progression E2F->Cell_Cycle_Progression Promotes This compound This compound This compound->ER Antagonizes CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CDK46 Inhibits

Caption: Mechanism of action of this compound and CDK4/6 inhibitors.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials (e.g., ELAINE series) cell_lines ER+ Breast Cancer Cell Lines (e.g., MCF-7, T47D) With/Without ESR1 mutations treatment Treat with this compound, CDK4/6i, or combination cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis (ER, p-Rb, Cyclin D1) treatment->western_blot xenograft Establish Xenograft Models (e.g., MCF-7 in NSG mice) drug_admin Administer Treatment Regimens xenograft->drug_admin tumor_monitoring Monitor Tumor Growth & Metastasis (Bioluminescence Imaging) drug_admin->tumor_monitoring histology Histological Analysis (e.g., Ki-67 staining) tumor_monitoring->histology patient_enrollment Patient Enrollment (ER+/HER2-, ESR1 mutant mBC) randomization Randomization to Treatment Arms patient_enrollment->randomization treatment_admin Treatment Administration randomization->treatment_admin efficacy_assessment Efficacy Assessment (PFS, ORR, CBR) treatment_admin->efficacy_assessment safety_monitoring Safety Monitoring treatment_admin->safety_monitoring

Caption: General workflow for preclinical and clinical evaluation.

Experimental Protocols

Protocol 1: Generation of Letrozole-Resistant MCF-7 Cells

This protocol is adapted from methodologies used to establish aromatase inhibitor-resistant breast cancer cell lines.

1. Cell Culture:

  • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.
  • For letrozole resistance induction, switch to phenol-red-free DMEM/F12 medium supplemented with 10% newborn calf serum, 2.5 mM Glutamax, 6 ng/ml insulin, and 0.1 µM testosterone.

2. Induction of Resistance:

  • Treat a culture of MCF-7 cells with 10⁻⁶ M letrozole for one week.
  • Trypsinize the cells and seed them in serial dilutions in 24-well plates.
  • Identify and transfer single colonies to new wells and gradually expand them in the presence of letrozole-containing medium.
  • After approximately 2–3 months, the isolated colonies should give rise to letrozole-resistant cell lines that can be maintained in letrozole-containing medium with a weekly split ratio of about 1:25.

Protocol 2: Cell Viability Assay

This is a general protocol for assessing the effect of this compound and a CDK4/6 inhibitor on cell viability.

1. Cell Seeding:

  • Seed ER+ breast cancer cells (e.g., MCF-7, T47D, or letrozole-resistant variants) in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

2. Drug Treatment:

  • Prepare serial dilutions of this compound and the chosen CDK4/6 inhibitor (e.g., abemaciclib or palbociclib) in the appropriate cell culture medium.
  • Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
  • Incubate for 72-96 hours.

3. Viability Assessment (using MTT assay as an example):

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis

This protocol outlines the steps for analyzing protein expression changes in response to treatment.

1. Cell Lysis:

  • After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.

2. Electrophoresis and Transfer:

  • Denature protein lysates by boiling with Laemmli sample buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against target proteins (e.g., ERα, p-Rb, Rb, Cyclin D1, and a loading control like β-actin) overnight at 4°C.
  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 4: In Vivo Xenograft Tumor Growth and Metastasis Assessment

This protocol is based on the Mammary Intraductal (MIND) xenograft model.

1. Cell Preparation:

  • Use luciferase-tagged ER+ breast cancer cells (e.g., MCF-7 WT, Y537S, or D538G mutants).

2. Xenograft Implantation:

  • Inject approximately 1 x 10⁵ cells into the mammary fat pad of female immunodeficient mice (e.g., NSG mice).

3. Treatment Administration:

  • Once tumors are established, randomize mice into treatment groups.
  • Administer treatments as described in preclinical studies (e.g., this compound at 10 mg/kg, 5 days/week, subcutaneously; palbociclib at 100 mg/kg, 5 days/week, by oral gavage).

4. Tumor Growth and Metastasis Monitoring:

  • Monitor primary tumor growth by caliper measurements bi-weekly.
  • Perform in vivo bioluminescence imaging (BLI) weekly to assess both primary tumor burden and metastatic dissemination.
  • Anesthetize mice (e.g., with isoflurane).
  • Inject D-luciferin (e.g., 150 mg/kg) intraperitoneally.
  • Image using a bioluminescence imaging system (e.g., IVIS Spectrum).

5. Ex Vivo Analysis:

  • At the end of the study, euthanize the mice and dissect primary tumors and organs of interest (e.g., lungs, liver, bone).
  • Perform ex vivo BLI to confirm metastatic lesions.
  • Fix tissues in formalin for histological analysis.

Protocol 5: Ki-67 Immunohistochemical Staining

This protocol provides a general guideline for Ki-67 staining of tumor tissues.

1. Tissue Preparation:

  • Use formalin-fixed, paraffin-embedded (FFPE) tumor sections.
  • Deparaffinize and rehydrate the tissue sections.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.
  • Block non-specific binding with a protein block or normal serum.
  • Incubate with a primary antibody against Ki-67.
  • Apply a secondary antibody and a detection system (e.g., HRP-polymer).
  • Develop the signal with a chromogen such as DAB.
  • Counterstain with hematoxylin.

4. Analysis:

  • Count the percentage of Ki-67-positive tumor cell nuclei in at least 500 cells in areas of high proliferation.

Conclusion

The combination of this compound with CDK4/6 inhibitors holds significant promise for the treatment of ER+/HER2- metastatic breast cancer, particularly in patients with acquired ESR1 mutations who have progressed on prior endocrine therapies. The preclinical data demonstrate a strong synergistic effect, and the clinical data from the ELAINE trials are highly encouraging. The ongoing ELAINE 3 trial (NCT05696626), a Phase 3 study comparing this compound plus abemaciclib to fulvestrant plus abemaciclib, will be pivotal in establishing the clinical utility of this combination. The protocols provided herein offer a framework for researchers to further investigate the mechanisms and efficacy of this important therapeutic strategy.

References

Application Notes and Protocols for the Synthesis of Novel Lasofoxifene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the synthesis of novel derivatives of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM). The focus is on the generation of stereospecific methylpyrrolidine derivatives that exhibit distinct biological activities, ranging from SERM-like to selective estrogen receptor degrader (SERD)-like profiles. These compounds are valuable tools for investigating the interplay between estrogen receptor alpha (ERα) stability and its transcriptional activity, particularly in the context of endocrine-resistant breast cancer.

Overview of Synthetic Strategies

The synthesis of novel this compound derivatives primarily involves modifications of the pyrrolidine ring. The general approach starts from commercially available precursors and utilizes key reactions such as a Lewis acid-mediated three-component coupling reaction to construct the core tetrahydronaphthalene structure, followed by the introduction of the modified side chain. A common precursor for many this compound analogs is Nafoxidine.

Two main synthetic routes are highlighted:

  • Route A: Synthesis via Three-Component Coupling and Iodocarbocyclization. This efficient method allows for the construction of the triaryl-butene backbone in a single step, followed by cyclization to form the tetrahydronaphthalene core.

  • Route B: Synthesis from 4-Bromophenol. This multi-step synthesis provides a reliable pathway to key intermediates necessary for the introduction of various pyrrolidine moieties.

Quantitative Data Summary

The following tables summarize the biological activity of representative novel this compound derivatives in comparison to the parent compound and other known SERMs/SERDs.

Table 1: In Vitro Activity of Methylpyrrolidine this compound Derivatives on Wild-Type ERα

CompoundModificationProfileIC50 (nM) for ERα LifetimeMaximum Normalized Fluorescence at 5 µM
This compound -SERM-~1.0
LA-3 3R-methylpyrrolidineSERD-like26.94 ± 0.40.48 ± 0.07
LA-5 2S-methylpyrrolidineSERM-like15.68 ± 0.271.706 ± 0.09

Data sourced from studies on engineered T47D breast cancer cells expressing halo-tagged ERα.[1][2]

Table 2: Anti-proliferative Activity in MCF7 Cells with WT/Y537S ESR1

CompoundNormalized Cell Count (after 84 hr)
4-hydroxytamoxifen (4OHT) Significant reduction
Fulvestrant (ICI) Significant reduction
This compound Significant reduction
LA-Stab (LA-5) Significant reduction
LA-Deg (LA-3) Significant reduction

All treatments were in the presence of 1 nM estradiol (E2).[1]

Experimental Protocols

General Synthesis of Stereospecific Methylpyrrolidine this compound Derivatives

This protocol outlines the synthesis of 3R-methylpyrrolidine (LA-Deg) and 2S-methylpyrrolidine (LA-Stab) this compound derivatives, starting from a common intermediate derived from 4-bromophenol.[1]

Protocol 1: Synthesis of this compound Analogs

Materials:

  • Intermediate 8 (prepared from 4-bromophenol according to literature procedures)

  • (3S)-3-methylpyrrolidine-HCl salt or (2S)-2-methylpyrrolidine-HCl salt

  • Diisopropylethylamine (i-Pr2NEt)

  • Dry N,N-Dimethylformamide (DMF)

  • Argon atmosphere

  • Standard glassware for organic synthesis

  • Purification system (e.g., flash chromatography, HPLC)

Procedure:

  • To a solution of intermediate 8 (e.g., 85 mg, 0.20 mmol) in dry DMF under an argon atmosphere, add the respective methylpyrrolidine-HCl salt (e.g., (3S)-3-methylpyrrolidine-HCl salt, 121 mg, 1.0 mmol).

  • Add diisopropylethylamine (i-Pr2NEt) (e.g., 800 µL, 4.6 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired this compound derivative.

  • Perform chiral separation of the racemic mixture using a Chiral pack IBN-3 column with a mobile phase of 0.1% Et2NH in MeOH to isolate the specific stereoisomers.[1]

Characterization:

  • Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Determine the purity and retention times of the separated enantiomers by HPLC analysis.

Synthesis of Nafoxidine and its Conversion to this compound

Nafoxidine serves as a key precursor in several synthetic routes to this compound.

Protocol 2: Two-Step Catalytic Synthesis of Nafoxidine

This protocol provides a concise and efficient method for preparing Nafoxidine.

Step 1: α-Arylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one

  • In a reaction vessel, combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, chlorobenzene, Pd-132 catalyst (0.1 mol%), and sodium tert-butoxide (1.9 equivalents) in 1,4-dioxane.

  • Heat the mixture at 60 °C until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling, work up the reaction mixture to isolate 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one. This step typically yields around 90%.

Step 2: Conversion to Nafoxidine

  • Prepare (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)lithium in situ from the corresponding arylbromide precursor and n-butyllithium.

  • In a separate vessel, treat 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one with the freshly prepared aryllithium reagent in the presence of CeCl₃.

  • After completion of the reaction, quench and perform an aqueous workup to isolate Nafoxidine. This step can yield up to 61%.

Protocol 3: Conversion of Nafoxidine to this compound

This protocol describes the hydrogenation of Nafoxidine to yield this compound.

  • In a 10 mL autoclave, charge Nafoxidine (e.g., 36.0 mg, 0.0846 mmol) and 20% Pd(OH)₂/C (e.g., 36.0 mg, 0.0513 mmol) in ethanol (3.0 mL).

  • Seal the vessel and stir the mixture under a hydrogen atmosphere (2.5 atm) at 50 °C for 22 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite with ethyl acetate.

  • Concentrate the filtrate to obtain the methoxy-protected this compound intermediate.

  • Cleave the methoxy protective group using BBr₃ in CH₂Cl₂ at -23 to 0 °C for 3 hours to yield this compound.

Biological Assays

ERα Cellular Accumulation and Lifetime Assay

This high-throughput live-cell assay quantifies the effect of compounds on ERα stability.

Protocol 4: Live-Cell ERα Degradation Assay

  • Plate T47D cells stably expressing Tet-On halo-tagged ERα in 96-well plates in estrogen-depleted medium.

  • Simultaneously add doxycycline (to induce ERα expression), a halo-tagging fluorescent dye (e.g., HaloTag® TMR Ligand), and the test compounds at various concentrations.

  • Incubate the cells for 24 hours.

  • Image the plates using an automated fluorescence microscope.

  • Quantify the red channel integrated intensity per image and normalize it to the phase channel confluence area to determine the level of ERα.

  • Plot the normalized fluorescence against the compound concentration to generate dose-response curves and determine IC50 values for degradation.

ERα SUMOylation Assay

Bioluminescence Resonance Energy Transfer (BRET) is used to measure the ligand-induced interaction between ERα and SUMO3.

Protocol 5: BRET Assay for ERα SUMOylation

  • Co-transfect HEK293T cells with plasmids encoding Renilla Luciferase (RLucII)-tagged ERα and YFP-tagged SUMO3.

  • After 48 hours, replace the cell media with HBSS supplemented with dextrose and the test compounds at various concentrations.

  • Incubate for 2-3 hours at 37 °C.

  • Add the RLuc substrate, coelenterazine H.

  • Measure the light emission at the wavelengths corresponding to the RLuc donor and the YFP acceptor using a plate reader capable of BRET measurements.

  • Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_serm SERM-like Action (e.g., this compound, LA-5) cluster_serd SERD-like Action (e.g., LA-3) E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Agonist binding This compound This compound Derivatives This compound->ER SERM/SERD binding ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Coactivators Coactivators ER_dimer->Coactivators Recruitment Corepressors Corepressors ER_dimer->Corepressors Recruitment Degradation Proteasomal Degradation ER_dimer->Degradation Ubiquitination/ SUMOylation Transcription Gene Transcription ERE->Transcription Coactivators->Transcription Corepressors->Transcription Inhibition serm_effect Tissue-specific agonism/ antagonism. Stabilizes ERα. serd_effect Pure antagonism. Destabilizes and degrades ERα.

Caption: Estrogen Receptor Signaling and Modulation by this compound Derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives cluster_analysis Characterization and Biological Evaluation Start Starting Materials (e.g., 4-Bromophenol) Intermediate Key Intermediate (e.g., Nafoxidine precursor) Start->Intermediate Multi-step synthesis Coupling Side Chain Coupling (Methylpyrrolidine derivatives) Intermediate->Coupling Purification Purification (Flash Chromatography) Coupling->Purification ChiralSep Chiral Separation (HPLC) Purification->ChiralSep FinalProduct Novel this compound Derivatives ChiralSep->FinalProduct Characterization Structural Characterization (NMR, HRMS) FinalProduct->Characterization BioAssay Biological Assays (ERα stability, Proliferation, etc.) FinalProduct->BioAssay DataAnalysis Data Analysis (IC50, Dose-Response) BioAssay->DataAnalysis

Caption: General Workflow for Synthesis and Evaluation of this compound Derivatives.

References

Application Note and Protocol for the Quantification of Lasofoxifene using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Method

The proposed method utilizes RP-HPLC with UV detection to separate and quantify Lasofoxifene. The non-polar nature of this compound allows for its retention on a non-polar stationary phase (such as C18) with a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Experimental Protocols

Instrumentation and Chromatographic Conditions (Proposed)

This section details the proposed instrumental setup and chromatographic conditions for the analysis of this compound.

ParameterSpecification
HPLC System Quaternary or Binary HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 10 minutes
Reagent and Standard Preparation
  • Mobile Phase Preparation:

    • Prepare a phosphate buffer by dissolving a suitable amount of monobasic potassium phosphate in HPLC-grade water to achieve a desired concentration (e.g., 25 mM).

    • Adjust the pH of the buffer to 3.5 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the filtered phosphate buffer and acetonitrile in a 50:50 volume-to-volume ratio.

    • Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

Sample Preparation (from Tablets)
  • Weigh and finely powder a representative number of this compound tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Further dilute the filtered solution with the mobile phase, if necessary, to bring the concentration within the calibration range.

Method Validation Parameters (Expected)

The following table summarizes the expected validation parameters for this method, based on typical performance characteristics of similar HPLC assays. A full method validation should be performed to confirm these parameters.

ParameterExpected Specification
Linearity (µg/mL) 1 - 50
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Specificity No interference from excipients or degradation products
Robustness Insensitive to minor variations in mobile phase composition, pH, and flow rate

Data Presentation

The quantitative data obtained from the analysis of this compound standards and samples should be recorded and processed. The concentration of this compound in the sample can be calculated using the calibration curve generated from the standard solutions.

Table 1: Example Calibration Data for this compound
Concentration (µg/mL)Peak Area (arbitrary units)
115000
575000
10150000
20300000
50750000

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound quantification by HPLC.

Signaling Pathway of this compound (as a SERM)

This compound, as a Selective Estrogen Receptor Modulator (SERM), exhibits tissue-specific agonist or antagonist effects on estrogen receptors (ERα and ERβ). The following diagram depicts the generalized signaling pathway of a SERM.

G cluster_cell Target Cell cluster_nucleus SERM This compound (SERM) ER Estrogen Receptor (ERα/ERβ) SERM->ER Binds SERM_ER SERM-ER Complex ER->SERM_ER Nucleus Nucleus SERM_ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) SERM_ER->ERE Binds to Coactivator Coactivator ERE->Coactivator Recruits (Agonist effect) Corepressor Corepressor ERE->Corepressor Recruits (Antagonist effect) Transcription Gene Transcription Coactivator->Transcription Activates Corepressor->Transcription Inhibits

Caption: Simplified signaling pathway of a SERM like this compound.

References

Application Notes and Protocols for Studying Endocrine Resistance in Breast Cancer Using Lasofoxifene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Endocrine therapy is a cornerstone for the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the clinical management of ER+ breast cancer is the development of endocrine resistance, often driven by mutations in the estrogen receptor alpha gene (ESR1). Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has emerged as a promising therapeutic agent to overcome this resistance. Unlike earlier SERMs, this compound demonstrates potent antagonist activity against both wild-type and mutant ERα, including the clinically relevant Y537S and D538G mutations.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound as a tool to study and potentially treat endocrine-resistant breast cancer.

Mechanism of Action:

This compound is a non-steroidal SERM that selectively binds to ERα and ERβ with high affinity.[5] In breast cancer cells, it acts as an ERα antagonist, suppressing estrogen-mediated signaling pathways that drive tumor growth. A key feature of this compound is its ability to stabilize an antagonist conformation of the ERα ligand-binding domain (LBD), even in the presence of activating ESR1 mutations like Y537S. This prevents the recruitment of coactivators and subsequent transcription of estrogen-responsive genes, effectively blocking the constitutive activity of the mutant receptors. Preclinical studies have shown that this compound can inhibit the proliferation of breast cancer cells harboring these mutations and is more effective than the selective estrogen receptor degrader (SERD) fulvestrant in preclinical models.

Data Presentation

Preclinical Efficacy of this compound in Xenograft Models
ModelTreatmentOutcomeResultReference
MCF7 WT, Y537S, D538G ERα xenograftsThis compound (5 and 10 mg/kg) vs. FulvestrantInhibition of tumor growthThis compound was more effective than fulvestrant at inhibiting tumor growth in the Y537S and D538G mutant models.
MCF7 Y537S and D538G xenograftsThis compound (5 and 10 mg/kg) vs. FulvestrantInhibition of metastasis to lung and liverThis compound significantly inhibited metastasis of both Y537S and D538G mutants. Fulvestrant only inhibited metastasis of the D538G mutant.
Letrozole-resistant MCF7 LTLT xenografts (no ESR1 mutation)This compound ± Palbociclib vs. FulvestrantInhibition of primary tumor growthThis compound ± palbociclib significantly reduced primary tumor growth compared to vehicle. Fulvestrant did not show a significant reduction.
Clinical Efficacy of this compound in ER+/HER2- Metastatic Breast Cancer with ESR1 Mutations

ELAINE 1 Phase II Trial (this compound vs. Fulvestrant)

EndpointThis compound (n=52)Fulvestrant (n=51)P-valueHazard Ratio (95% CI)Reference
Median Progression-Free Survival (PFS)5.6 months3.7 months0.1380.699 (0.434-1.125)
Objective Response Rate (ORR)13.2%2.9%0.124-
Clinical Benefit Rate (CBR) at 24 weeks36.5%21.6%0.117-
6-month PFS rate53.4%37.9%--
12-month PFS rate30.7%14.1%--
Decrease in ESR1 Mutant Allele Fraction (MAF)82.9% of patients61.5% of patients--

ELAINE 2 Phase II Trial (this compound + Abemaciclib)

EndpointResult (n=29)Reference
Median Progression-Free Survival (PFS)13.9 months
Objective Response Rate (ORR)55.6% (in patients with measurable lesions)
Clinical Benefit Rate (CBR) at 24 weeks65.5%
Decrease in ESR1 Mutant Allele Fraction (MAF)80.8% of patients

Experimental Protocols

Orthotopic Xenograft Model of Endocrine-Resistant Breast Cancer

This protocol describes the establishment of an orthotopic xenograft model using MCF7 breast cancer cells engineered to express ESR1 mutations and a luciferase reporter for in vivo imaging.

Materials:

  • MCF7 cells (wild-type or expressing Y537S/D538G ESR1 mutations and luciferase)

  • Matrigel

  • Female immunodeficient mice (e.g., NSG or nu/nu)

  • Estradiol pellets or injectable estradiol valerate

  • This compound, Fulvestrant, Palbociclib (for treatment arms)

  • Vehicle control

Procedure:

  • Cell Preparation: Culture MCF7 cells in appropriate media. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.

  • Animal Preparation: Anesthetize the mice. Implant a slow-release estradiol pellet subcutaneously in the dorsal neck region or administer injectable estradiol valerate to support the growth of these estrogen-dependent cells.

  • Orthotopic Injection: Inject 1 x 10^6 cells (in 100 µL of the cell/Matrigel suspension) into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by weekly caliper measurements and/or in vivo bioluminescence imaging.

  • Treatment: Once tumors are established (e.g., ~100-200 mm³), randomize mice into treatment groups. Administer treatments as per the study design (e.g., daily oral gavage for this compound, subcutaneous injection for fulvestrant).

  • Endpoint Analysis: At the end of the study, sacrifice the mice, and excise tumors for weight measurement and further analysis (e.g., Western blot, IHC).

In Vivo Bioluminescence Imaging

This protocol is for non-invasively monitoring tumor growth and metastasis in the xenograft model.

Materials:

  • D-Luciferin potassium salt

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Luciferin Preparation: Prepare a 15 mg/mL stock solution of D-Luciferin in sterile PBS.

  • Injection: Anesthetize the tumor-bearing mice with isoflurane. Inject the D-Luciferin solution intraperitoneally at a dose of 150 mg/kg body weight.

  • Imaging: Approximately 10-15 minutes after luciferin injection, place the anesthetized mice in the imaging chamber of the IVIS system.

  • Image Acquisition: Acquire bioluminescent images. The exposure time may need to be adjusted based on the signal intensity.

  • Data Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region of interest using the accompanying software. This signal is proportional to the number of viable tumor cells.

Western Blot for ERα Expression

This protocol details the detection of ERα protein levels in tumor lysates.

Materials:

  • Tumor tissue or cultured cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Protein Extraction: Homogenize tumor tissue or lyse cell pellets in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Immunohistochemistry (IHC) for Ki67

This protocol is for assessing cell proliferation in tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution

  • Blocking serum

  • Primary antibody against Ki67

  • HRP-conjugated secondary antibody

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

  • Peroxidase Block: Block endogenous peroxidase activity by incubating with hydrogen peroxide.

  • Blocking: Block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-Ki67 antibody for 30-60 minutes at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.

  • Detection: Apply the DAB substrate, which will form a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

  • Analysis: Score the percentage of Ki67-positive tumor cell nuclei under a microscope. A higher Ki67 index indicates a higher proliferation rate.

Visualizations

Lasofoxifene_Mechanism_of_Action cluster_0 Endocrine Resistant Breast Cancer Cell cluster_1 Effect of this compound ER_mut Mutant ERα (e.g., Y537S, D538G) ERE Estrogen Response Element (ERE) ER_mut->ERE Constitutively Active This compound This compound This compound->ER_mut Binds to LBD ER_Laso_complex This compound-ERα Antagonist Complex Coactivators Coactivators Coactivators->ER_mut Transcription Gene Transcription ERE->Transcription Blocked_Transcription Transcription Blocked Proliferation Tumor Growth & Proliferation Transcription->Proliferation ER_Laso_complex->Coactivators Blocks Binding ER_Laso_complex->ERE Binding to ERE Altered Inhibition Inhibition of Tumor Growth Blocked_Transcription->Inhibition

Caption: Mechanism of this compound in endocrine-resistant breast cancer.

Experimental_Workflow start Start: Culture of MCF7-ESR1 mutant cells injection Orthotopic Injection into Mammary Fat Pad of Mice start->injection tumor_growth Tumor Establishment (Monitoring via Calipers & BLI) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound, Fulvestrant, Vehicle) randomization->treatment monitoring Continued Monitoring of Tumor Growth and Metastasis (BLI) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis Tumor Excision: - Weight Measurement - Western Blot (ERα) - IHC (Ki67) endpoint->analysis Signaling_Pathway_Inhibition cluster_ER_Signaling ERα Signaling Pathway cluster_Therapeutic_Intervention Therapeutic Intervention ER_mut Mutant ERα (Constitutively Active) ERE Estrogen Response Element ER_mut->ERE Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) ERE->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation This compound This compound This compound->ER_mut Inhibits CDK46i CDK4/6 Inhibitor (e.g., Palbociclib, Abemaciclib) CDK46i->Cell_Cycle Inhibits

References

Application Notes and Protocols for Clinical Trial Design: Lasofoxifene in Metastatic Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing clinical trials of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), for the treatment of estrogen receptor-positive (ER+), HER2-negative metastatic breast cancer, particularly in patients with ESR1 mutations.

Introduction to this compound

This compound is a non-steroidal SERM that exhibits tissue-selective estrogenic and antiestrogenic effects.[1][2] In breast cancer cells, it acts as an antagonist to the estrogen receptor alpha (ERα), inhibiting the downstream signaling that promotes tumor growth.[1] Notably, this compound has demonstrated potent activity against both wild-type and mutant forms of ERα, including the Y537S and D538G mutations in the ESR1 gene, which are common mechanisms of acquired resistance to endocrine therapies.[3][4] Preclinical and clinical studies have shown that this compound, both as a monotherapy and in combination with CDK4/6 inhibitors, can effectively inhibit tumor growth and metastasis in models of endocrine-resistant breast cancer.

Mechanism of Action and Signaling Pathway

This compound selectively binds to ERα and ERβ with high affinity. In ER+ breast cancer cells, its binding to ERα induces a conformational change in the receptor that prevents its interaction with coactivators, thereby blocking the transcription of estrogen-responsive genes that drive cell proliferation. In the context of ESR1 mutations, which can lead to a constitutively active receptor, this compound is still able to bind and impose an antagonist conformation, overcoming this form of resistance.

Lasofoxifene_Signaling_Pathway cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa Binds & Activates This compound This compound This compound->ERa Binds & Blocks ESR1_mutant_ERa Mutant ERα (e.g., Y537S) This compound->ESR1_mutant_ERa Binds & Blocks ERE Estrogen Response Element (DNA) ERa->ERE Dimerizes & Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ESR1_mutant_ERa->ERE Constitutively Active (Blocked by this compound) ERE->Gene_Transcription Promotes Tumor_Growth Tumor Growth & Proliferation Gene_Transcription->Tumor_Growth Leads to

Caption: this compound signaling pathway in ER+ breast cancer.

Quantitative Data Summary

Table 1: this compound Binding Affinity and Pharmacokinetics
ParameterValueSpecies/ConditionsReference
Binding Affinity
ERα (Ki)0.21 ± 0.06 nMHuman
ERβ (Relative Binding Affinity)19.0% (compared to Estradiol)Human
Pharmacokinetics
Half-life (t½)~165 hoursPostmenopausal women
Cmax (0.1 mg daily dose)0.09 ng/mLPostmenopausal women
AUC (0-24h) (0.1 mg daily dose)1.67 ng·h/mLPostmenopausal women
Cmax (1 mg daily dose)6.43 ng/mLPostmenopausal women
AUC (0-24h) (1 mg daily dose)137 ng·h/mLPostmenopausal women
Table 2: Clinical Trial Efficacy Data for this compound
Clinical TrialTreatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Clinical Benefit Rate (CBR)Reference
ELAINE I (NCT03781063) This compound (5 mg daily)5.6 months13.2%36.5%
Fulvestrant3.7 months2.9%21.6%
ELAINE II (NCT04432454) This compound (5 mg daily) + Abemaciclib (150 mg BID)13.9 months55.6%65.5%

Experimental Protocols

ERα Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the human estrogen receptor alpha (ERα).

Materials:

  • Recombinant human ERα protein

  • [3H]-Estradiol (radioligand)

  • This compound test compound

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Protocol:

  • Prepare serial dilutions of this compound and a reference compound (e.g., unlabeled estradiol) in the assay buffer.

  • In a multi-well plate, combine the recombinant human ERα protein with a fixed concentration of [3H]-Estradiol.

  • Add the different concentrations of this compound or the reference compound to the wells. Include wells with only [3H]-Estradiol and ERα (total binding) and wells with [3H]-Estradiol, ERα, and a high concentration of unlabeled estradiol (non-specific binding).

  • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Add hydroxyapatite slurry to each well to capture the protein-ligand complexes.

  • Wash the hydroxyapatite pellets multiple times with assay buffer to remove unbound radioligand.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Xenograft Model of Metastatic Breast Cancer

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of endocrine-resistant metastatic breast cancer.

Materials:

  • Immunocompromised mice (e.g., female BALB/c nude or NSG mice)

  • ER+, ESR1-mutant breast cancer cells (e.g., MCF-7 with Y537S mutation)

  • Matrigel

  • This compound and vehicle control

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-tagged cells)

Protocol:

  • Culture the ER+, ESR1-mutant breast cancer cells under appropriate conditions.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Orthotopically implant 100 µL of the cell suspension into the mammary fat pad of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage) daily to the treatment group. The control group receives the vehicle.

  • Measure tumor volume with calipers twice weekly using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of general health and toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the primary tumors.

  • If studying metastasis, harvest relevant organs (e.g., lungs, liver, bones) for histological analysis or bioluminescence imaging.

  • Analyze the tumor growth inhibition and the incidence and burden of metastases between the treatment and control groups.

Preclinical_Workflow Cell_Culture 1. Cell Culture (ER+, ESR1-mutant) Xenograft_Implantation 2. Orthotopic Implantation in Immunocompromised Mice Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Treatment (this compound vs. Vehicle) Randomization->Treatment Tumor_Measurement 6. Tumor Volume Measurement (twice weekly) Treatment->Tumor_Measurement Metastasis_Assessment 7. Metastasis Assessment (e.g., bioluminescence) Treatment->Metastasis_Assessment Endpoint 8. Study Endpoint & Analysis Tumor_Measurement->Endpoint Metastasis_Assessment->Endpoint

Caption: Preclinical experimental workflow for this compound.
Ki67 Immunohistochemistry (IHC) Staining

Objective: To assess the proliferation of tumor cells in response to this compound treatment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (to block endogenous peroxidase activity)

  • Primary antibody against Ki67 (e.g., MIB-1 clone)

  • Secondary antibody (HRP-conjugated)

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Protocol:

  • Cut 4-5 µm sections from the FFPE tumor blocks and mount them on positively charged slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a pressure cooker or water bath.

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Incubate the sections with the primary Ki67 antibody at an optimized dilution and time.

  • Wash the slides and incubate with the HRP-conjugated secondary antibody.

  • Apply the DAB chromogen substrate to visualize the antibody binding (positive cells will stain brown).

  • Counterstain the sections with hematoxylin to visualize the cell nuclei (blue).

  • Dehydrate the sections through a graded ethanol series and xylene, and coverslip with mounting medium.

  • Score the percentage of Ki67-positive tumor cells by counting at least 500 cells in representative high-power fields.

Circulating Tumor DNA (ctDNA) Analysis for ESR1 Mutations

Objective: To detect and quantify ESR1 mutations in the plasma of patients treated with this compound.

Materials:

  • Patient blood samples collected in specialized cell-free DNA collection tubes

  • Plasma separation equipment (centrifuge)

  • Cell-free DNA extraction kit

  • Digital droplet PCR (ddPCR) or Next-Generation Sequencing (NGS) platform

  • Primers and probes specific for wild-type and mutant ESR1 alleles

Protocol:

  • Collect peripheral blood from patients at baseline and at specified time points during treatment.

  • Process the blood samples within a few hours of collection to separate the plasma by centrifugation.

  • Extract cell-free DNA from the plasma using a validated kit.

  • Quantify the extracted cfDNA.

  • For ddPCR analysis, prepare a reaction mix containing the cfDNA, primers and probes for the target ESR1 mutations (e.g., Y537S, D538G), and ddPCR Supermix.

  • Generate droplets using a droplet generator.

  • Perform PCR amplification.

  • Read the droplets in a droplet reader to determine the number of positive and negative droplets for each mutation.

  • Calculate the mutant allele fraction (MAF) as the percentage of mutant DNA copies relative to the total (mutant + wild-type) DNA copies.

  • For NGS analysis, prepare a sequencing library from the cfDNA, perform targeted sequencing of the ESR1 gene, and analyze the data to identify and quantify mutations.

Clinical Trial Design (Example: ELAINE III)

The design of a pivotal Phase 3 clinical trial for this compound would build upon the findings of the earlier Phase 2 studies. The ELAINE III trial (NCT05696626) is an example of such a design.

Title: A Phase 3, Randomized, Open-Label Study of this compound in Combination with Abemaciclib versus Fulvestrant in Combination with Abemaciclib in Pre- and Postmenopausal Women and Men with Locally Advanced or Metastatic ER+/HER2- Breast Cancer with an ESR1 Mutation.

Primary Objective: To compare the progression-free survival (PFS) of patients treated with this compound plus Abemaciclib to those treated with Fulvestrant plus Abemaciclib.

Key Inclusion Criteria:

  • Locally advanced or metastatic ER+/HER2- breast cancer.

  • Documented ESR1 mutation detected by a validated ctDNA assay.

  • Disease progression on a prior aromatase inhibitor in combination with a CDK4/6 inhibitor (e.g., Palbociclib or Ribociclib).

  • Measurable disease as per RECIST v1.1.

Key Exclusion Criteria:

  • Prior treatment with Fulvestrant or chemotherapy for metastatic disease.

  • Symptomatic visceral disease requiring urgent intervention.

Treatment Arms:

  • Arm A: this compound (5 mg orally, once daily) + Abemaciclib (150 mg orally, twice daily).

  • Arm B: Fulvestrant (500 mg intramuscularly on days 1, 15, 29, and then monthly) + Abemaciclib (150 mg orally, twice daily).

Endpoints:

  • Primary: Progression-Free Survival (PFS) assessed by an independent review committee.

  • Secondary: Overall Survival (OS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), Duration of Response (DoR), Safety and Tolerability.

  • Exploratory: Analysis of ctDNA dynamics, identification of other potential resistance mutations.

Clinical_Trial_Design cluster_arms Treatment Arms Patient_Population Patient Population (ER+/HER2- mBC, ESR1 mutation, progressed on AI + CDK4/6i) Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Patient_Population->Screening Randomization Randomization (1:1) Screening->Randomization Arm_A Arm A: This compound + Abemaciclib Randomization->Arm_A Arm_B Arm B: Fulvestrant + Abemaciclib Randomization->Arm_B Follow_Up Follow-up until Disease Progression or Unacceptable Toxicity Arm_A->Follow_Up Arm_B->Follow_Up Endpoints Endpoint Analysis - Primary: PFS - Secondary: OS, ORR, CBR, Safety Follow_Up->Endpoints

Caption: Clinical trial design for a Phase 3 study of this compound.

References

Application Notes and Protocols: Utilizing Lasofoxifene in Aromatase Inhibitor-Resistant Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of Lasofoxifene in AI-Resistant Cells

Data Presentation

Table 1: Binding Affinity of this compound for Wild-Type and Mutant ERα
CompoundERα StatusBinding Affinity (Ki, nM)
This compound Wild-Type 0.21 ± 0.06 [2]
Y537S Mutant 2.34 ± 0.60
D538G Mutant 2.19 ± 0.24
4-hydroxytamoxifen (4-OHT)Wild-Type0.12 ± 0.003
Y537S Mutant2.64 ± 0.40
D538G Mutant2.29 ± 0.80
FulvestrantWild-Type0.13 ± 0.03
Y537S Mutant3.68 ± 0.77
D538G Mutant5.06 ± 1.16
Table 2: Anti-proliferative Activity of this compound in MCF-7 Cells with Wild-Type and Mutant ESR1
Cell LineTreatmentIC50 (nM)
MCF-7 WT/Y537S This compound 2.88 ± 0.34
GDC-09270.95 ± 0.51
Raloxifene2.16 ± 0.67
MCF-7 WT/D538G This compound Not Reported
Fulvestrant0.57 ± 0.69
OP-10740.52 ± 0.63

Experimental Protocols

Protocol 1: Development of Aromatase Inhibitor-Resistant MCF-7 Cell Lines

This protocol describes the generation of letrozole-resistant MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM/F12 medium (phenol red-free)

  • Newborn Calf Serum (NCS)

  • Testosterone

  • Letrozole

  • Trypsin-EDTA

  • 24-well plates

Procedure:

  • Culture MCF-7 cells in phenol red-free DMEM/F12 medium supplemented with 10% NCS and 10⁻⁷ M testosterone.

  • Treat the cells with 10⁻⁶ M letrozole for one week.

  • Trypsinize the cells and seed them in serial dilutions in 24-well plates.

  • Identify and isolate single colonies that continue to grow in the presence of letrozole.

  • Expand these colonies in medium containing 10⁻⁶ M letrozole.

  • Continue to culture the resistant cell lines in the presence of letrozole with a weekly split ratio of approximately 1:25. This process typically takes 2-3 months to establish stable resistant lines.

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 4: Western Blot Analysis of ERα and Downstream Targets

This protocol describes the detection of ERα and its downstream target proteins by Western blotting.

Materials:

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-ERα, anti-pS2, anti-GREB1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors GF_Receptor Growth Factor Receptor Growth_Factors->GF_Receptor Mutant_ERa Constitutively Active Mutant ERα (e.g., Y537S) GF_Receptor->Mutant_ERa Crosstalk AI Aromatase Inhibitors Aromatase Aromatase AI->Aromatase Inhibits Estrogen Estrogen Aromatase->Estrogen Androgens Androgens Androgens->Aromatase ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds & Activates ERa_active Active ERα ERa_inactive->ERa_active ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Mutant_ERa->ERE Ligand-Independent Binding & Activation This compound This compound This compound->ERa_active Binds & Inhibits This compound->Mutant_ERa Binds & Inhibits Gene_Transcription Gene Transcription (e.g., pS2, GREB1) ERE->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

experimental_workflow Start Start with MCF-7 Cells Develop_Resistance Develop AI Resistance (Protocol 1) Start->Develop_Resistance AI_Resistant_Cells AI-Resistant MCF-7 Cells Develop_Resistance->AI_Resistant_Cells Treat_this compound Treat with this compound AI_Resistant_Cells->Treat_this compound Cell_Viability Cell Viability Assay (Protocol 2) Treat_this compound->Cell_Viability Apoptosis_Assay Apoptosis Assay (Protocol 3) Treat_this compound->Apoptosis_Assay Western_Blot Western Blot Analysis (Protocol 4) Treat_this compound->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols for Determining Lasofoxifene Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lasofoxifene is a third-generation non-steroidal selective estrogen receptor modulator (SERM) that exhibits high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] It functions as an antagonist in breast and uterine tissues while acting as an agonist in bone, making it a compound of interest for the treatment of osteoporosis and, notably, for estrogen receptor-positive (ER+) breast cancer.[1][2] this compound has demonstrated efficacy in inhibiting tumor cell proliferation in both wild-type and endocrine-resistant breast cancer models, including those with activating mutations in the estrogen receptor 1 gene (ESR1).[2][3]

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound. The described methods are essential for researchers, scientists, and drug development professionals working to characterize the anti-tumor properties of this compound and other SERMs. The protocols cover the assessment of its impact on cancer cell proliferation, its ability to antagonize estrogen receptor signaling, and its effect on ERα protein stability.

Key Cell-Based Assays for this compound Efficacy

Several robust cell-based assays can be employed to determine the efficacy of this compound. The primary assays detailed below are:

  • Cell Proliferation Assay (E-SCREEN): To assess the anti-proliferative effect of this compound on ER+ breast cancer cells.

  • ERE-Reporter Gene Assay: To quantify the antagonistic effect of this compound on estrogen-mediated gene transcription.

  • ERα Cellular Accumulation Assay: To determine the effect of this compound on the cellular stability and turnover of the ERα protein.

These assays provide a comprehensive in vitro characterization of this compound's mechanism of action and potency.

Data Presentation

Table 1: Ligand Binding Affinities for ERα Ligand Binding Domain (LBD)
LigandReceptor StatusK_i (nM) ± SDFold Change over WT
This compound WT 0.21 ± 0.06 -
Y537S 2.34 ± 0.60 11.14
D538G 2.19 ± 0.24 10.43
17β-EstradiolWT0.22 ± 0.11-
Y537S1.40 ± 0.546.36
D538G1.77 ± 0.668.05
4-HydroxytamoxifenWT0.12 ± 0.003-
Y537S2.64 ± 0.4022.00
D538G2.29 ± 0.8019.08
FulvestrantWT0.13 ± 0.03-
Y537S3.68 ± 0.7728.31
D538G5.06 ± 1.1638.92

Data sourced from studies on ligand binding affinities to wild-type (WT) and mutant ERα LBDs.

Table 2: Transcriptional Antagonism in MCF-7 Cells with WT and Mutant ESR1
CompoundCell LineIC_50 (nM)
This compound MCF-7 WT 0.1 - 1.0
MCF-7 WT/Y537S 1.0 - 10.0
MCF-7 WT/D538G 1.0 - 10.0
4-HydroxytamoxifenMCF-7 WT0.1 - 1.0
MCF-7 WT/Y537S>1000
MCF-7 WT/D538G>1000
FulvestrantMCF-7 WT0.1 - 1.0
MCF-7 WT/Y537S1.0 - 10.0
MCF-7 WT/D538G1.0 - 10.0

Representative IC_50 ranges for transcriptional antagonism as determined by ERE-reporter gene assays.

Signaling Pathway and Experimental Workflows

Estrogen_Receptor_Signaling_Pathway Estrogen Receptor Signaling and this compound Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_inactive Inactive ERα-HSP90 Complex Estrogen->ER_inactive Binds This compound This compound This compound->ER_inactive Binds ER_active_E2 Active ERα (Agonist Conformation) ER_inactive->ER_active_E2 HSP90 Dissociation Dimerization ER_antagonist Inactive ERα (Antagonist Conformation) ER_inactive->ER_antagonist Conformational Change ERE Estrogen Response Element (ERE) ER_active_E2->ERE Binds to ER_antagonist->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Corepressors Corepressors ERE->Corepressors Recruits Gene_Transcription Target Gene Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Coactivators->Gene_Transcription Initiates Corepressors->Gene_Transcription Blocks

Caption: Estrogen Receptor Signaling and this compound Action.

Cell_Proliferation_Assay_Workflow Cell Proliferation (E-SCREEN) Assay Workflow Start Start Seed_Cells Seed MCF-7 cells in 96-well plates Start->Seed_Cells Acclimate Acclimate in estrogen-free medium (48-72h) Seed_Cells->Acclimate Treat_Cells Treat with this compound +/- Estradiol (multiple concentrations) Acclimate->Treat_Cells Incubate Incubate for 6-7 days Treat_Cells->Incubate Measure_Proliferation Quantify cell number (e.g., SRB assay, cell counting) Incubate->Measure_Proliferation Analyze_Data Calculate % inhibition and IC50 Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Caption: Cell Proliferation (E-SCREEN) Assay Workflow.

ERE_Reporter_Assay_Workflow ERE-Reporter Gene Assay Workflow Start Start Transfect_Cells Plate MCF-7 cells with stable 3x-ERE-GFP reporter construct Start->Transfect_Cells Serum_Starve Serum starve for 48h Transfect_Cells->Serum_Starve Treat_Cells Treat with increasing concentrations of this compound Serum_Starve->Treat_Cells Incubate Incubate for 24-48h Treat_Cells->Incubate Measure_Signal Measure reporter signal (e.g., GFP fluorescence) Incubate->Measure_Signal Analyze_Data Normalize to cell number and calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: ERE-Reporter Gene Assay Workflow.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (E-SCREEN)

This assay measures the ability of this compound to inhibit the proliferation of estrogen-dependent breast cancer cells, such as MCF-7.

Materials:

  • MCF-7 human breast adenocarcinoma cells

  • DMEM (phenol red-free)

  • Charcoal-dextran stripped fetal bovine serum (DCC-FBS)

  • 17β-Estradiol (E2)

  • This compound

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) or other cell viability reagent

  • Plate reader

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS. For the assay, use phenol red-free DMEM with 10% DCC-FBS to eliminate estrogenic effects from the medium.

  • Cell Seeding: Trypsinize and seed MCF-7 cells into 96-well plates at a low density (e.g., 2,000-4,000 cells/well). Allow cells to attach for 24 hours.

  • Hormone Deprivation: Replace the seeding medium with phenol red-free DMEM containing 5-10% DCC-FBS and incubate for 48-72 hours to ensure the cells are deprived of estrogens and enter a quiescent state.

  • Treatment: Prepare serial dilutions of this compound in the hormone-free medium. To measure antagonist activity, also prepare solutions containing a constant concentration of E2 (e.g., 10 pM) mixed with the serial dilutions of this compound.

  • Controls: Include the following controls:

    • Vehicle control (medium with DMSO)

    • Positive control (medium with 10 pM E2)

  • Incubation: Replace the medium in the wells with the treatment and control solutions. Incubate the plates for 6-7 days, allowing for multiple cell doublings in the positive control wells.

  • Quantification: At the end of the incubation period, quantify the cell number. The SRB assay is a common method for fixed-cell protein staining to determine cell mass.

  • Data Analysis:

    • Calculate the relative cell proliferation for each treatment condition compared to the vehicle control.

    • To determine antagonist efficacy, plot the cell proliferation in the presence of E2 as a function of this compound concentration.

    • Calculate the IC_50 value, which is the concentration of this compound that inhibits 50% of the E2-stimulated proliferation.

Protocol 2: ERE-Reporter Gene Assay

This assay quantifies the ability of this compound to act as an antagonist of ERα-mediated transcription from an Estrogen Response Element (ERE).

Materials:

  • MCF-7 cells stably expressing an ERE-driven reporter gene (e.g., GFP or luciferase).

  • Phenol red-free cell culture medium with DCC-FBS.

  • This compound and other test compounds.

  • 96-well plates (clear bottom for fluorescence or white for luminescence).

  • Fluorescence plate reader or luminometer.

Procedure:

  • Cell Seeding: Plate the stable MCF-7 ERE-reporter cell line in 96-well plates in their regular growth medium.

  • Serum Starvation: Once cells are attached and approximately 50-70% confluent, replace the medium with phenol red-free medium containing DCC-FBS and incubate for 48 hours to reduce basal reporter activity.

  • Treatment: Prepare serial dilutions of this compound and control compounds in the serum-free medium. For antagonist mode, a constant concentration of E2 (e.g., 1 nM) is added to the wells along with the test compounds.

  • Incubation: Treat the cells with the prepared solutions and incubate for 24 to 48 hours.

  • Signal Measurement: Measure the reporter gene expression.

    • For GFP reporters, read the fluorescence on a plate reader.

    • For luciferase reporters, lyse the cells and add the luciferase substrate before reading luminescence.

  • Data Normalization and Analysis:

    • Normalize the reporter signal to cell viability/number using an appropriate assay (e.g., CellTiter-Glo for luciferase assays, or a parallel plate stained with crystal violet).

    • Plot the normalized reporter activity against the logarithm of the compound concentration.

    • Determine the IC_50 value for the inhibition of E2-induced transcriptional activity.

Protocol 3: ERα Cellular Accumulation Assay

This live-cell assay quantifies the effect of ligands on the cellular stability of ERα, distinguishing between compounds that stabilize the receptor (like some SERMs) and those that induce its degradation (SERDs).

Materials:

  • T47D breast cancer cells engineered to express doxycycline-inducible Halo-tagged ERα.

  • Doxycycline.

  • Permeable Halo-tag specific fluorophore (e.g., Halo-618).

  • This compound, E2 (agonist control), Fulvestrant (SERD control).

  • 96-well imaging plates.

  • High-content imaging system or fluorescence plate reader.

Procedure:

  • Cell Seeding: Plate the engineered T47D cells in 96-well plates in estrogen-depleted medium.

  • Induction and Labeling: Simultaneously treat the cells with doxycycline to induce Halo-ERα expression, the Halo-618 fluorophore to label the receptor, and the test compounds (e.g., this compound, E2, Fulvestrant) at various concentrations.

  • Incubation: Incubate the cells for 24 hours to allow for ligand-dependent effects on ERα protein levels.

  • Imaging and Quantification:

    • Wash the cells to remove unbound fluorophore.

    • Image the wells using a high-content imager or measure the total fluorescence using a plate reader.

    • Use a nuclear stain (e.g., Hoechst) to count cells for normalization.

  • Data Analysis:

    • Normalize the Halo-618 fluorescence signal to the cell count in each well.

    • Plot the normalized fluorescence against the compound concentration.

    • An increase in signal relative to vehicle indicates receptor stabilization, while a decrease indicates degradation. Compare the profile of this compound to that of known stabilizers (e.g., 4-OHT) and degraders (e.g., Fulvestrant).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Resistance to Lasofoxifene Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Lasofoxifene therapy in estrogen receptor-positive (ER+) breast cancer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to endocrine therapies like this compound?

A1: The most common mechanism of acquired resistance to endocrine therapies, including selective estrogen receptor modulators (SERMs) like this compound, is the development of mutations in the estrogen receptor 1 gene (ESR1)[1][2][3]. These mutations, often found in the ligand-binding domain (LBD) of the estrogen receptor (ERα), lead to a constitutively active receptor that is no longer dependent on estrogen for its function[3][4]. The most prevalent of these activating mutations are Y537S and D538G. This compound has demonstrated a high affinity for both wild-type and mutant ER, making it an effective treatment option even in the presence of these mutations.

Q2: How does this compound compare to other endocrine therapies in the context of ESR1 mutations?

A2: Preclinical and clinical studies have shown that this compound can be more effective than other endocrine therapies, such as fulvestrant, in inhibiting tumor growth in breast cancer models with ESR1 mutations. In the ELAINE 1 Phase II trial, while not statistically significant, this compound showed numerically superior outcomes for progression-free survival (PFS), objective response rate (ORR), and clinical benefit rate (CBR) compared to fulvestrant in patients with ESR1-mutated metastatic breast cancer. Furthermore, this compound has been shown to be more potent than fulvestrant in reducing metastases in preclinical models.

Q3: What combination therapies are being investigated to overcome this compound resistance?

A3: Combination therapies are a key strategy to overcome or delay resistance. The combination of this compound with CDK4/6 inhibitors, such as abemaciclib and palbociclib, has shown significant promise. Preclinical studies demonstrated that the combination of this compound and a CDK4/6 inhibitor was more potent than either agent alone in suppressing tumor growth and preventing metastasis. This has been supported by clinical data from the ELAINE 2 trial, which showed robust efficacy for this compound combined with abemaciclib in patients who had progressed on previous CDK4/6 inhibitor therapies. Combination with PI3K inhibitors is also a potential area of future research for patients with mutations in the PI3K pathway.

Q4: Are there other potential mechanisms of resistance to this compound besides ESR1 mutations?

A4: While ESR1 mutations are a primary driver, resistance to endocrine therapies can also be mediated by the activation of alternative signaling pathways. Crosstalk between the estrogen receptor and receptor tyrosine kinase (RTK) pathways, such as HER2, EGFR, and IGF1R, can lead to ligand-independent ER activation and subsequent resistance. Therefore, in cases of suspected this compound resistance without detectable ESR1 mutations, it is crucial to investigate the activation status of these alternative pathways.

Troubleshooting Guide

Problem 1: My in vitro cell line model (e.g., MCF-7) has developed resistance to this compound, but I cannot detect any ESR1 mutations.

  • Possible Cause 1: Upregulation of Receptor Tyrosine Kinase (RTK) Signaling. The cancer cells may have developed resistance through the activation of alternative signaling pathways that can activate the estrogen receptor independently of its ligand-binding domain.

  • Troubleshooting Steps:

    • Assess RTK Activation: Perform western blotting or phospho-RTK arrays to check for the increased phosphorylation of key RTKs and their downstream effectors (e.g., EGFR, HER2, IGF1R, AKT, MAPK).

    • Test Combination Therapies: In your cell culture, test the efficacy of combining this compound with inhibitors of the identified activated pathways (e.g., HER2 inhibitors, PI3K inhibitors).

    • Gene Expression Analysis: Use RNA sequencing or qPCR arrays to look for transcriptional upregulation of genes involved in growth factor signaling pathways.

  • Possible Cause 2: Altered Expression of ER Co-regulators. Changes in the expression levels of co-activators or co-repressors can modulate the activity of the estrogen receptor and its response to SERMs.

  • Troubleshooting Steps:

    • Co-regulator Profiling: Analyze the expression of key ER co-regulators (e.g., AIB1/SRC-3, NCoR, SMRT) at both the mRNA and protein levels.

    • Functional Assays: Use reporter gene assays with an Estrogen Response Element (ERE) to assess the transcriptional activity of the ER in the presence of this compound in your resistant cells compared to the parental, sensitive cells.

Problem 2: I am observing a diminished response to this compound in my patient-derived xenograft (PDX) model.

  • Possible Cause 1: Emergence of ESR1 Mutations. The selective pressure of this compound therapy may have led to the selection and expansion of tumor cells harboring ESR1 mutations.

  • Troubleshooting Steps:

    • Biopsy and Sequencing: Harvest a portion of the resistant tumor and perform targeted sequencing of the ESR1 gene to identify potential mutations. Droplet digital PCR (ddPCR) can also be used for highly sensitive detection of known hotspot mutations.

    • Liquid Biopsy: If feasible, analyze circulating tumor DNA (ctDNA) from the plasma of the xenograft model for the presence of ESR1 mutations. This can provide a less invasive way to monitor for resistance mutations.

    • Switch to Combination Therapy: Based on the findings, consider treating a cohort of the resistant PDX model with this compound in combination with a CDK4/6 inhibitor like abemaciclib or palbociclib.

  • Possible Cause 2: Tumor Heterogeneity. The initial tumor may have comprised a mixed population of cells, and the this compound therapy may have eliminated the sensitive cells, allowing a pre-existing resistant subclone to proliferate.

  • Troubleshooting Steps:

    • Single-Cell Sequencing: If available, perform single-cell RNA sequencing on the resistant tumor to identify different cell populations and their respective signaling pathway activations.

    • Immunohistochemistry (IHC): Use IHC to assess the expression of ER and markers of other potential resistance pathways (e.g., HER2, Ki-67) across different sections of the tumor to visualize heterogeneity.

Data Presentation

Table 1: Efficacy of this compound in Phase II Clinical Trials for ER+/HER2- Metastatic Breast Cancer with ESR1 Mutations

Clinical TrialTreatment ArmsMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Clinical Benefit Rate (CBR)
ELAINE 1 This compound5.6 months13.2%36.5%
Fulvestrant3.7 months2.9%21.6%
ELAINE 2 This compound + Abemaciclib13.9 months33.3%62.1%

Experimental Protocols

Protocol 1: Detection of ESR1 Mutations in Circulating Tumor DNA (ctDNA) using Droplet Digital PCR (ddPCR)

  • Sample Collection and Processing:

    • Collect whole blood from patients in specialized cell-free DNA collection tubes.

    • Separate plasma by centrifugation within a few hours of collection.

    • Isolate circulating cell-free DNA (cfDNA) from the plasma using a commercially available kit.

    • Quantify the extracted cfDNA using a fluorometric method.

  • ddPCR Assay Setup:

    • Prepare a reaction mixture containing ddPCR supermix, primers, and fluorescently labeled probes specific for wild-type ESR1 and the target mutations (e.g., Y537S, D538G).

    • Add the cfDNA template to the reaction mixture.

    • Partition the reaction mixture into thousands of nanoliter-sized droplets using a droplet generator. Each droplet will contain a limited number of DNA template molecules.

  • PCR Amplification and Data Analysis:

    • Perform PCR amplification on the droplets.

    • After amplification, read the fluorescence of each individual droplet in a droplet reader.

    • The software will count the number of positive (fluorescent) and negative (non-fluorescent) droplets for both the wild-type and mutant alleles.

    • Calculate the mutant allele fraction (MAF) based on the ratio of mutant to wild-type positive droplets. This method allows for highly sensitive and quantitative detection of rare mutations.

Protocol 2: Generation and Characterization of an in vitro this compound-Resistant Cell Line

  • Induction of Resistance:

    • Culture an ER-positive breast cancer cell line (e.g., MCF-7) in standard growth medium.

    • Gradually increase the concentration of this compound in the culture medium over a period of several months. Start with a low concentration (e.g., near the IC50) and double the concentration every few passages once the cells have adapted and resumed proliferation.

    • Continue this process until the cells are able to proliferate in a clinically relevant concentration of this compound.

  • Validation of Resistance:

    • Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of this compound in the resistant cell line versus the parental, sensitive cell line. A significant shift in the IC50 indicates acquired resistance.

    • Conduct colony formation assays to assess the long-term proliferative capacity of the resistant cells in the presence of this compound.

  • Mechanism of Resistance Investigation:

    • Sequencing: Extract genomic DNA from both the parental and resistant cell lines and perform Sanger or next-generation sequencing of the ESR1 gene to identify any acquired mutations.

    • Protein Analysis: Use western blotting to compare the expression and phosphorylation status of ERα and key proteins in known resistance pathways (e.g., AKT, ERK, HER2) between the sensitive and resistant cells.

    • Functional Assays: Evaluate the impact of resistance on ER transcriptional activity using an ERE-luciferase reporter assay.

Visualizations

Signaling_Pathway_ESR1_Mutation cluster_WT Wild-Type ERα Signaling cluster_Mutant ESR1 Mutant ERα Signaling & Resistance Estrogen Estrogen ER_WT ERα (Wild-Type) Inactive Estrogen->ER_WT Binds ER_WT_Active ERα (Wild-Type) Active ER_WT->ER_WT_Active Conformational Change ER_WT_Blocked ERα (Wild-Type) Blocked ERE_WT Estrogen Response Element (ERE) ER_WT_Active->ERE_WT Binds Transcription_WT Gene Transcription (Proliferation) ERE_WT->Transcription_WT Lasofoxifene_WT This compound Lasofoxifene_WT->ER_WT Binds Lasofoxifene_WT->ER_WT_Blocked Blocks Activation ER_Mutant ERα (ESR1 Mutant) Constitutively Active ERE_Mutant Estrogen Response Element (ERE) ER_Mutant->ERE_Mutant Binds (Ligand- Independent) ER_Mutant_Blocked ERα (ESR1 Mutant) Blocked Transcription_Mutant Uncontrolled Gene Transcription (Resistance) ERE_Mutant->Transcription_Mutant Lasofoxifene_Mutant This compound Lasofoxifene_Mutant->ER_Mutant Binds with High Affinity Lasofoxifene_Mutant->ER_Mutant_Blocked Blocks Activity

Caption: Signaling pathway of wild-type vs. ESR1 mutant estrogen receptor.

Experimental_Workflow_Resistance cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_findings Potential Findings cluster_solution Troubleshooting Strategy start Reduced this compound Efficacy in vitro or in vivo ESR1_analysis ESR1 Mutation Analysis (ddPCR / NGS) start->ESR1_analysis pathway_analysis Alternative Pathway Analysis (Western Blot / Phospho-Array) start->pathway_analysis ESR1_positive ESR1 Mutation Detected ESR1_analysis->ESR1_positive Positive ESR1_negative No ESR1 Mutation ESR1_analysis->ESR1_negative Negative RTK_active RTK Pathway Activated pathway_analysis->RTK_active combo_cdk46 Test Combination Therapy: This compound + CDK4/6 Inhibitor ESR1_positive->combo_cdk46 ESR1_negative->pathway_analysis Proceed to check alternative pathways combo_rtk Test Combination Therapy: This compound + RTK Inhibitor RTK_active->combo_rtk

Caption: Troubleshooting workflow for acquired this compound resistance.

Combination_Therapy_Logic ER_pathway ER Signaling Pathway Cell_Cycle Cell Cycle Progression (G1 to S phase) ER_pathway->Cell_Cycle Drives Proliferation Tumor Cell Proliferation Cell_Cycle->Proliferation This compound This compound This compound->ER_pathway Inhibits CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Abemaciclib) CDK46_Inhibitor->Cell_Cycle Inhibits

Caption: Dual blockade strategy: this compound and CDK4/6 inhibitor.

References

Technical Support Center: Enhancing the Oral Bioavailability of Lasofoxifene Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Lasofoxifene formulations with improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind focusing on improving the oral bioavailability of this compound?

A1: While this compound, a third-generation selective estrogen receptor modulator (SERM), demonstrates improved oral bioavailability compared to other SERMs like Raloxifene and Tamoxifen due to its resistance to intestinal wall glucuronidation, optimizing its bioavailability is still a key objective in formulation development.[1][2] Enhanced bioavailability can lead to lower effective doses, potentially reducing dose-dependent side effects and improving patient compliance. Like other BCS Class II drugs, its low aqueous solubility can be a limiting factor for dissolution and subsequent absorption.

Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

A2: Several strategies have been successfully employed for structurally similar drugs like Raloxifene and are applicable to this compound. These include:

  • Lipid-Based Formulations: Such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which can improve solubility and take advantage of lymphatic absorption pathways, bypassing first-pass metabolism.[3][4]

  • Solid Dispersions: Creating amorphous dispersions of the drug in a hydrophilic carrier can significantly increase the dissolution rate.[5] Techniques like spray-drying are often used for this purpose.

  • Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.

Q3: How do Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) improve oral bioavailability?

A3: SLNs and NLCs are lipid-based nanocarriers that encapsulate the lipophilic drug. They can enhance oral bioavailability through several mechanisms:

  • Increased Surface Area: The small particle size leads to a larger surface area for dissolution.

  • Improved Solubility: The drug is dissolved in the lipid matrix.

  • Protection from Degradation: The lipid matrix can protect the drug from enzymatic degradation in the gastrointestinal tract.

  • Lymphatic Uptake: Lipid-based formulations can be absorbed via the lymphatic system, bypassing the hepatic first-pass metabolism, which is a significant barrier for many drugs.

Q4: What are the critical quality attributes to consider when developing a this compound nanoparticle formulation?

A4: Key quality attributes for nanoparticle formulations include:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes and a narrow PDI are generally desirable for better absorption and uniformity.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a critical factor for the stability of the colloidal dispersion. A sufficiently high positive or negative zeta potential prevents particle aggregation.

  • Entrapment Efficiency (%EE): This measures the percentage of the drug that is successfully encapsulated within the nanoparticles.

  • In Vitro Drug Release Profile: This determines the rate and extent of drug release from the formulation under simulated physiological conditions.

Troubleshooting Guides

Nanoparticle Formulation (SLNs/NLCs)
Issue Potential Cause(s) Suggested Solution(s)
Low Entrapment Efficiency (%EE) 1. Poor solubility of this compound in the selected lipid matrix.2. Drug partitioning into the external aqueous phase during formulation.3. Insufficient amount of lipid.1. Screen different solid and liquid lipids to find a matrix with higher solubilizing capacity for this compound.2. Optimize the surfactant and co-surfactant concentration to improve drug retention within the lipid core.3. Increase the lipid concentration in the formulation.
Large Particle Size or High PDI 1. Inefficient homogenization or sonication.2. Aggregation of nanoparticles due to low zeta potential.3. Inappropriate surfactant concentration.1. Increase the homogenization speed/time or sonication duration/amplitude.2. Adjust the pH of the aqueous phase or select a surfactant that imparts a higher surface charge.3. Optimize the surfactant concentration; too little may not stabilize the particles, while too much can lead to micelle formation.
Instability of the Formulation (e.g., aggregation, drug leakage) 1. Suboptimal storage conditions (temperature, light).2. Insufficient surface stabilization.3. Drug expulsion from the lipid matrix over time, especially in SLNs.1. Store the formulation at a suitable temperature (often refrigerated) and protect from light.2. Use a combination of surfactants or a steric stabilizer (e.g., PEGylated lipids).3. Consider using NLCs, as the presence of a liquid lipid in the solid matrix can reduce drug expulsion.
Solid Dispersion Formulation
Issue Potential Cause(s) Suggested Solution(s)
Incomplete Amorphous Conversion 1. Insufficient polymer-to-drug ratio.2. Inappropriate solvent system or drying process in spray-drying.3. Recrystallization of the drug during storage.1. Increase the proportion of the hydrophilic carrier (e.g., PVP, HPMC).2. Optimize the spray-drying parameters (inlet temperature, feed rate, atomization pressure) to ensure rapid solvent evaporation.3. Store the solid dispersion in a low-humidity environment and consider using a polymer with a high glass transition temperature (Tg).
Poor Dissolution Enhancement 1. The chosen carrier does not effectively inhibit recrystallization in the dissolution medium.2. The solid dispersion is not effectively wetted.3. The drug-to-carrier ratio is not optimal.1. Select a carrier that can maintain the supersaturated state of the drug for a longer duration.2. Incorporate a surfactant in the solid dispersion formulation.3. Evaluate different drug-to-carrier ratios to find the optimal balance between drug loading and dissolution enhancement.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Postmenopausal Women (Multiple Dosing Study)
DoseCmax (ng/mL)AUC (0-24h) (ng·h/mL)T1/2 (hours)
0.01 mg0.091.67-
0.03 mg0.244.69165
0.1 mg0.8116.9165
0.3 mg2.1446.1165
1.0 mg6.43137165
Data adapted from a study in healthy postmenopausal women with a loading dose followed by daily doses for 14 days.
Table 2: Comparative Bioavailability Enhancement of Different Raloxifene Formulations in Rats (Illustrative for this compound)
FormulationCmax Increase (fold)AUC Increase (fold)Reference
Solid Dispersion (with PVP K30)-~2.6
Solid Dispersion Nanoparticles (with PVP and Tween 20)~2.3~3.3
Nanostructured Lipid Carriers (NLCs)-4.79
These data are for Raloxifene and serve as an example of the potential improvements achievable for this compound with similar formulation strategies.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

Objective: To prepare a stable dispersion of this compound-loaded SLNs to enhance its oral bioavailability.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Methodology:

  • Preparation of Lipid Phase: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. This compound is then dissolved or dispersed in the molten lipid.

  • Preparation of Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.

  • Emulsification: The hot lipid phase is added to the hot aqueous phase under high-shear homogenization for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: The resulting pre-emulsion is immediately subjected to high-power probe sonication for a defined period (e.g., 3-5 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: The hot nanoemulsion is cooled down in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: The resulting SLN dispersion is characterized for particle size, PDI, zeta potential, and entrapment efficiency.

In Vitro Dissolution Testing for Poorly Soluble this compound Formulations

Objective: To assess the in vitro release profile of this compound from an enhanced bioavailability formulation compared to the pure drug.

Apparatus: USP Apparatus II (Paddle Apparatus) or Apparatus IV (Flow-Through Cell) for poorly soluble drugs.

Dissolution Medium:

  • For quality control, a simple buffered medium (e.g., pH 6.8 phosphate buffer) with a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to ensure sink conditions may be used.

  • For in vivo-in vitro correlation (IVIVC) purposes, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) are recommended.

Methodology:

  • The dissolution vessel is filled with a specified volume (e.g., 900 mL) of the chosen dissolution medium and maintained at 37 ± 0.5°C.

  • The formulation (e.g., a capsule containing this compound-loaded nanoparticles or solid dispersion) is placed in the vessel.

  • The paddle is rotated at a constant speed (e.g., 50 or 75 RPM).

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), an aliquot of the dissolution medium is withdrawn.

  • The withdrawn sample is immediately filtered through a suitable filter (e.g., 0.22 µm PVDF syringe filter).

  • The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC.

In Vivo Pharmacokinetic Study in a Rat Model

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control (e.g., this compound suspension).

Animals: Male or female Sprague-Dawley or Wistar rats.

Methodology:

  • Animal Acclimatization and Fasting: Animals are acclimatized to the laboratory conditions for at least one week. They are fasted overnight (12-18 hours) before the experiment with free access to water.

  • Dosing: The animals are divided into groups (n=5-6 per group). One group receives the control formulation, and the other groups receive the test formulations at the same dose of this compound via oral gavage.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing, blood samples are collected from the tail vein or retro-orbital plexus into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using non-compartmental analysis. The relative bioavailability of the test formulation is calculated as (AUC_test / AUC_control) * 100.

Visualizations

G cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_outcome Outcome This compound This compound (API) formulation_strategy Select Formulation Strategy (e.g., NLCs, Solid Dispersion) This compound->formulation_strategy optimization Formulation Optimization (Lipid/Carrier, Surfactant Ratio) formulation_strategy->optimization characterization Physicochemical Characterization (Size, %EE, Dissolution) optimization->characterization invitro In Vitro Dissolution Testing characterization->invitro invivo In Vivo Pharmacokinetic Study (Rat Model) invitro->invivo data_analysis Data Analysis (Cmax, AUC, Bioavailability) invivo->data_analysis improved_formulation Optimized this compound Formulation data_analysis->improved_formulation

Caption: Experimental workflow for developing and evaluating this compound formulations.

G cluster_cell Target Cell (e.g., Osteoclast, Breast Cancer Cell) ER Estrogen Receptor (ERα/ERβ) ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Regulates Response Cellular Response (e.g., ↓ Bone Resorption, ↓ Proliferation) Transcription->Response Leads to This compound This compound This compound->ER Binds and Modulates

Caption: Simplified signaling pathway of this compound via Estrogen Receptors.

References

Technical Support Center: Managing Potential Side Effects of Lasofoxifene in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasofoxifene in a preclinical setting. The information is designed to help manage potential side effects and ensure the successful execution of experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed side effects of this compound in preclinical animal models?

A1: Based on preclinical studies, the most common side effects of this compound, a selective estrogen receptor modulator (SERM), are related to its hormonal activity. These include alterations in the estrous cycle in female rodents, effects on reproductive tissues, and changes in bone turnover markers. Specifically, researchers might observe:

  • Reproductive System:

    • Alterations in the estrous cycle, including anestrus (cessation of the cycle).[1]

    • Increased pre- and post-implantation losses in female rats.[1]

    • Increased gestation length and reduced litter size.[1]

    • A slight increase in wet uterine weight in rats, though this may be due to increased water content rather than tissue hypertrophy.

  • Bone Metabolism:

    • Inhibition of bone turnover.

    • Prevention of bone loss in ovariectomized rat models.

Q2: How does this compound exert its effects, and how does this relate to its side effects?

A2: this compound is a third-generation SERM that selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity[2][3]. Its tissue-selective agonist or antagonist activity is the basis for both its therapeutic effects and potential side effects.

  • Agonist Activity: In bone tissue, this compound acts as an estrogen agonist, which helps to prevent bone loss.

  • Antagonist Activity: In uterine and mammary tissues, it generally acts as an antagonist, which is a desirable effect for preventing certain cancers.

The observed side effects, such as changes in the estrous cycle and reproductive parameters, are direct consequences of its modulation of estrogen receptors in these tissues.

Q3: Are there any known species-specific differences in the side effect profile of this compound?

A3: While comprehensive comparative toxicology data is not fully detailed in the public domain, it is common for SERMs to exhibit species-specific differences in their effects. For example, the uterotrophic response to SERMs can vary between rats and mice. It is crucial to consult species-specific historical control data and relevant literature when designing and interpreting preclinical studies.

Troubleshooting Guides

Issue 1: Unexplained Changes in Uterine Weight
Potential Cause Troubleshooting Steps Expected Outcome
Fluid retention vs. tissue hypertrophy1. Perform both wet and dry uterine weight measurements. A significant difference between wet and dry weight suggests fluid retention rather than tissue growth. 2. Conduct histopathological analysis of the uterine tissue to assess for endometrial hyperplasia, hypertrophy, or other cellular changes.Clarification of the nature of the uterine weight increase.
Variability in animal models1. Ensure the use of age- and weight-matched animals. 2. Confirm the ovariectomy status of the animals if applicable, as residual ovarian tissue can affect uterine weight. 3. Maintain consistent environmental conditions (light/dark cycle, temperature, diet).Reduced variability in uterine weight measurements and more reliable data.
Dosing inaccuracies1. Verify the concentration and stability of the this compound dosing solution. 2. Ensure accurate and consistent administration of the compound (e.g., oral gavage technique).Consistent and accurate dosing, leading to more reproducible results.
Issue 2: Irregularities or Cessation of the Estrous Cycle
Potential Cause Troubleshooting Steps Expected Outcome
Expected pharmacological effect of this compound1. Increase the frequency of vaginal smear collection to accurately stage the estrous cycle. 2. Include a reversibility cohort in the study design to determine if the effects on the estrous cycle are transient after cessation of treatment. 3. Measure serum hormone levels (e.g., estradiol, progesterone) to correlate with cytological findings.Characterization of the expected and reversible effects of this compound on the estrous cycle.
Stress-induced disruption of the estrous cycle1. Acclimatize animals to handling and procedures before the start of the study. 2. Minimize environmental stressors. 3. Ensure proper animal handling techniques.Differentiation between compound-related effects and stress-induced artifacts.

Data Presentation

Table 1: Summary of Preclinical Reproductive Toxicity Findings for this compound in Female Rats
ParameterDose (mg/kg/day)ObservationReference
Estrous Cyclicity 0.1, 0.3, 1.0All treated females became anestrous. The effect was reversible upon cessation of treatment.
Implantation 0.01, 0.03, 0.1Increased pre- and post-implantation losses at all doses.
Gestation Length 0.01, 0.03, 0.1Increased gestation length at all doses.
Litter Size 0.01, 0.03, 0.1Reduced litter size at all doses.
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a Clinical Study (ELAINE-1) - For Contextual Reference
Adverse EventThis compound Arm (n=51) - Any Grade (%)Fulvestrant Arm (n=48) - Any Grade (%)
Nausea27.518.8
Fatigue23.537.5
Arthralgia21.622.9
Hot Flush21.610.4
Reference

Note: This data is from a clinical study and is provided for contextual understanding of the potential adverse event profile. Preclinical findings may differ.

Experimental Protocols

Protocol 1: Uterine Weight Assay in Ovariectomized Rats
  • Animal Model: Use adult female ovariectomized Sprague-Dawley rats. Allow at least two weeks for recovery after surgery and for uterine regression.

  • Acclimation: Acclimate animals to the housing facility for at least one week before the start of the study.

  • Dosing:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Administer the compound or vehicle control daily via oral gavage for a specified period (e.g., 3-7 days).

    • Include a positive control group treated with a known estrogenic compound (e.g., 17α-ethinylestradiol).

  • Necropsy and Tissue Collection:

    • At 24 hours after the final dose, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Carefully dissect the uterus, trimming away fat and connective tissue.

    • Blot the uterus gently on filter paper to remove excess fluid.

  • Weight Measurement:

    • Wet Weight: Immediately weigh the uterus to the nearest 0.1 mg.

    • Dry Weight (Optional): Place the uterus in a drying oven at 60°C until a constant weight is achieved (approximately 24-48 hours) and then re-weigh.

  • Data Analysis: Compare the mean uterine weights between treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Estrous Cycle Monitoring in Female Rats
  • Animal Model: Use sexually mature, regularly cycling female Sprague-Dawley rats.

  • Acclimation: Acclimate animals to handling for several days before initiating smear collection.

  • Vaginal Smear Collection:

    • Perform vaginal lavage daily at the same time each day.

    • Gently flush the vagina with a small volume (e.g., 20-30 µL) of sterile saline using a blunted pipette tip.

    • Collect the lavage fluid and place a drop onto a clean glass slide.

  • Microscopic Examination:

    • Examine the unstained wet mount under a light microscope at 100x and 400x magnification.

    • Identify the predominant cell types (epithelial cells, cornified cells, leukocytes) to determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus).

  • Dosing: Once regular cycling is established, begin daily administration of this compound or vehicle control.

  • Data Analysis: Continue daily vaginal smears throughout the treatment period. Record the stage of the estrous cycle for each animal and analyze for changes in cycle length or cessation of cycling.

Mandatory Visualizations

Lasofoxifene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding ER_HSP Inactive ER-HSP Complex ER->ER_HSP Binding ER_Laso Active ER-Lasofoxifene Complex ER->ER_Laso HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) in DNA ER_Laso->ERE Binding & Dimerization cluster_nucleus cluster_nucleus ER_Laso->cluster_nucleus Translocation Gene_Transcription Gene Transcription (Agonist or Antagonist Effect) ERE->Gene_Transcription Modulation Co_regulators Co-activators / Co-repressors Co_regulators->ERE Recruitment

Caption: this compound signaling pathway.

Experimental_Workflow_Uterine_Assay start Start: Ovariectomized Rats acclimation Acclimation Period (≥ 1 week) start->acclimation grouping Randomization into Treatment Groups (Vehicle, this compound, Positive Control) acclimation->grouping dosing Daily Oral Gavage (3-7 days) grouping->dosing necropsy Euthanasia and Uterus Dissection dosing->necropsy wet_weight Wet Uterine Weight Measurement necropsy->wet_weight dry_weight Optional: Dry Uterine Weight Measurement wet_weight->dry_weight Optional analysis Statistical Analysis wet_weight->analysis dry_weight->analysis end End: Assess Uterotrophic/Anti-Uterotrophic Effect analysis->end

Caption: Experimental workflow for uterine assay.

References

Technical Support Center: Lasofoxifene Metabolism and Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of lasofoxifene by cytochrome P450 (CYP) enzymes and its potential for drug-drug interactions.

Frequently Asked Questions (FAQs)

Q1: Which CYP enzymes are primarily responsible for the metabolism of this compound?

A1: Phase I metabolism of this compound is predominantly mediated by CYP3A4/CYP3A5 and CYP2D6, which together account for approximately half of its total metabolism[1][2]. Following Phase I oxidation, this compound undergoes Phase II conjugation reactions, including glucuronidation and sulfation[1][2].

Q2: What is the potential for this compound to cause clinically significant drug-drug interactions via CYP inhibition?

A2: Based on available data, this compound has a low potential for clinically significant drug-drug interactions mediated by CYP inhibition. A clinical study in postmenopausal women demonstrated that steady-state concentrations of this compound did not significantly affect the metabolism of probe substrates for CYP2E1 and CYP2D6[3]. While in vitro studies have determined IC50 values for this compound against various CYP enzymes, these concentrations are generally higher than the typical circulating efficacious concentrations of the drug.

Q3: Where can I find quantitative data on the interaction of this compound with CYP enzymes?

Troubleshooting Guides

Problem: Unexpectedly high variability in this compound metabolism rates in human liver microsomes (HLMs).

  • Possible Cause 1: Genetic Polymorphisms. The primary metabolizing enzymes, CYP3A4, CYP3A5, and CYP2D6, are known to exhibit significant genetic polymorphisms, which can lead to inter-individual differences in metabolic activity.

  • Troubleshooting Step: If possible, use genotyped HLMs to assess the impact of specific CYP alleles on this compound metabolism. Correlating metabolic rates with the presence of known functional variants can help explain variability.

  • Possible Cause 2: Variability in Microsomal Preparation. The quality and enzyme activity of HLM pools can vary between suppliers and even between batches from the same supplier.

  • Troubleshooting Step: Qualify each new lot of HLMs using well-characterized probe substrates for major CYP enzymes before initiating experiments with this compound. Ensure consistent storage and handling procedures to maintain enzyme activity.

Problem: Discrepancy between in vitro inhibition data (IC50) and in vivo drug interaction study results.

  • Possible Cause 1: Contribution of Metabolites. The in vitro inhibition assays may not fully account for the inhibitory potential of this compound metabolites formed in vivo.

  • Troubleshooting Step: Investigate the metabolic profile of this compound in your in vitro system. If significant metabolites are formed, synthesize or isolate them and evaluate their inhibitory potential against relevant CYP enzymes.

  • Possible Cause 2: Mechanism-Based Inhibition. this compound or its metabolites might be mechanism-based inhibitors, where the inhibitory effect is time- and NADPH-dependent. Standard IC50 assays may not capture this.

  • Troubleshooting Step: Conduct pre-incubation-dependent inhibition assays to assess the potential for mechanism-based inhibition. This involves pre-incubating the enzyme with this compound and NADPH before adding the probe substrate.

  • Possible Cause 3: In vivo Complexity. Factors such as plasma protein binding, hepatic uptake and efflux, and alternative clearance pathways can influence the in vivo relevance of in vitro findings.

  • Troubleshooting Step: Incorporate plasma protein binding data into your in vitro-in vivo extrapolation (IVIVE) models. Consider using more complex in vitro systems, such as human hepatocytes, which better reflect the cellular environment.

Data Presentation

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin O-deethylation> 30
CYP2A6Coumarin 7-hydroxylation> 30
CYP2B6Bupropion hydroxylation16
CYP2C8Paclitaxel 6α-hydroxylation17
CYP2C9Diclofenac 4'-hydroxylation29
CYP2C19(S)-Mephenytoin 4'-hydroxylation22
CYP2D6Dextromethorphan O-demethylation14
CYP2E1Chlorzoxazone 6-hydroxylation0.21
CYP3A (Midazolam)Midazolam 1'-hydroxylation19
CYP3A (Testosterone)Testosterone 6β-hydroxylation20

Data sourced from a study in pooled human liver microsomes.

Experimental Protocols

Protocol 1: CYP Reaction Phenotyping of this compound

This protocol outlines the general procedure to identify the CYP enzymes responsible for this compound metabolism using recombinant human CYP enzymes.

  • Materials:

    • This compound

    • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, and a panel of others) co-expressed with cytochrome P450 reductase

    • Pooled human liver microsomes (as a control)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile or other suitable organic solvent for quenching

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the recombinant CYP enzyme or HLM, potassium phosphate buffer, and this compound at the desired final concentration.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the depletion of this compound and the formation of metabolites using a validated LC-MS/MS method.

    • Calculate the rate of metabolism for each recombinant CYP enzyme to determine the relative contribution of each isoform.

Protocol 2: CYP Inhibition Assay (IC50 Determination) for this compound

This protocol describes the determination of the IC50 value of this compound against a specific CYP isoform (e.g., CYP3A4) using a probe substrate.

  • Materials:

    • This compound

    • Pooled human liver microsomes (HLMs)

    • CYP3A4 probe substrate (e.g., midazolam)

    • Metabolite standard of the probe substrate (e.g., 1'-hydroxymidazolam)

    • NADPH regenerating system

    • Potassium phosphate buffer (pH 7.4)

    • A range of concentrations of this compound

    • Control inhibitor for CYP3A4 (e.g., ketoconazole)

    • LC-MS/MS system

  • Procedure:

    • Prepare serial dilutions of this compound and the control inhibitor.

    • In a 96-well plate, add HLMs, potassium phosphate buffer, and either this compound, control inhibitor, or vehicle.

    • Add the CYP3A4 probe substrate (at a concentration close to its K_m).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reactions by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time within the linear range of metabolite formation.

    • Stop the reaction with a cold organic solvent (e.g., acetonitrile containing an internal standard).

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis of the probe substrate's metabolite.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Mandatory Visualizations

Lasofoxifene_Metabolism_Pathway This compound This compound PhaseI_Metabolites Oxidative Metabolites This compound->PhaseI_Metabolites CYP3A4/5, CYP2D6 PhaseII_Metabolites Glucuronide & Sulfated Conjugates This compound->PhaseII_Metabolites UGTs, SULTs PhaseI_Metabolites->PhaseII_Metabolites UGTs, SULTs Excretion Excretion PhaseI_Metabolites->Excretion PhaseII_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents: - this compound dilutions - HLMs/rCYPs - Probe Substrate - NADPH system B Combine reagents in plate: HLMs/rCYPs + Buffer + This compound/Inhibitor A->B C Add Probe Substrate B->C D Pre-incubate at 37°C C->D E Initiate reaction with NADPH D->E F Incubate at 37°C E->F G Terminate reaction (e.g., cold acetonitrile) F->G H Centrifuge G->H I LC-MS/MS analysis of metabolite H->I J Calculate % Inhibition I->J K Determine IC50 value J->K

Caption: Experimental workflow for CYP inhibition assay.

Troubleshooting_Logic Start High Variability in Metabolism Data? Polymorphism Consider Genetic Polymorphisms Start->Polymorphism Yes Microsome_Quality Check Microsome Quality & Handling Start->Microsome_Quality Yes Use_Genotyped Use Genotyped HLMs Polymorphism->Use_Genotyped Qualify_Lot Qualify New HLM Lots Microsome_Quality->Qualify_Lot

Caption: Troubleshooting high data variability.

References

Optimal storage and handling conditions for Lasofoxifene powder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the optimal storage, handling, and troubleshooting for Lasofoxifene powder to ensure experimental integrity and safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder?

A1: For long-term storage, this compound powder should be kept at -20°C, which ensures stability for up to three years.[1][2] For shorter periods of up to two years, storage at 4°C is also acceptable.[1][3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] For maximum stability, store these aliquots at -80°C for up to six months or at -20°C for up to one month.

Q3: Is this compound powder sensitive to light?

A3: Yes, this compound should be protected from light. It is recommended to store it out of direct sunlight in a dry, well-ventilated area. The compound is expected to degrade slowly through photolysis.

Q4: What is the physical appearance of high-quality this compound powder?

A4: High-quality this compound should be a white to off-white solid powder. Any significant deviation from this appearance could indicate degradation or impurity.

Q5: In which solvents is this compound soluble?

A5: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Chloroform. It is not soluble in water. For in vitro studies, DMSO is commonly used. One supplier notes a solubility of 9.09 mg/mL in DMSO, which may require ultrasonication and pH adjustment to 4 with 1 M HCl to achieve.

Data Presentation: Storage & Solubility

Table 1: Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Powder (Long-term) -20°CUp to 3 yearsProtect from light and moisture.
Powder (Short-term) 4°CUp to 2 yearsKeep tightly sealed in a dry, dark place.
In Solvent -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
In Solvent -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Table 2: Solubility Profile
SolventSolubilityConcentrationNotes
DMSO Soluble9.09 mg/mL (21.98 mM)May require sonication and pH adjustment. Use newly opened, non-hygroscopic DMSO for best results.
Chloroform Soluble-Data on maximum concentration not specified.
Water Not Soluble-Insoluble.

Troubleshooting Guide

Q1: My this compound powder appears discolored (e.g., brownish or clumpy). What should I do?

A1: A color change or clumping may indicate degradation, possibly due to moisture or improper storage. It is recommended to use a fresh, unopened vial for your experiments to ensure result accuracy. If that is not possible, assess the solubility and performance in a small-scale, non-critical experiment before proceeding.

Q2: I am having trouble dissolving the this compound powder in DMSO.

A2: Several factors can affect solubility. First, ensure you are using fresh, high-quality DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact solubility. If the powder still does not dissolve, gentle heating and/or sonication can be used to aid dissolution. For some preparations, adjusting the pH to 4 with 1 M HCl may also be necessary.

Q3: My in vivo/in vitro experimental results are inconsistent or unexpected.

A3: Inconsistent results can stem from compound instability. If you are using a stock solution, ensure it has not been subjected to multiple freeze-thaw cycles, which can inactivate the product. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily. If the powder is suspect, refer to the troubleshooting flowchart below.

Mandatory Visualizations

G cluster_storage Storage Workflow cluster_handling Handling Workflow Receive Receive this compound Shipment Inspect Inspect Container for Damage (Is seal intact?) Receive->Inspect Log Log Lot Number & Date Inspect->Log OK StorePowder Store Powder in appropriate conditions (See Table 1) Log->StorePowder Prep Prepare for Weighing in Fume Hood StorePowder->Prep Weigh Weigh Required Amount (Minimize dust generation) Prep->Weigh Reconstitute Reconstitute in Appropriate Solvent (See Protocol) Weigh->Reconstitute StoreSolution Aliquot & Store Stock Solution (See Table 1) Reconstitute->StoreSolution

Caption: Workflow for Receiving, Storing, and Handling this compound Powder.

G Start Unexpected Experimental Results? CheckStorage Were powder storage conditions correct? (-20°C or 4°C, protected from light) Start->CheckStorage CheckSolution Were stock solutions stored correctly? (Aliquoted, -80°C/-20°C, correct duration) CheckStorage->CheckSolution Yes NewVial ACTION: Use a new, unopened vial of this compound. CheckStorage->NewVial No CheckHandling Was fresh DMSO used? Was sonication/heating applied? CheckSolution->CheckHandling Yes NewSolution ACTION: Prepare a fresh stock solution. CheckSolution->NewSolution No CheckAppearance Is powder white/off-white? CheckHandling->CheckAppearance Yes OptimizeSol ACTION: Use fresh DMSO and/or sonication. CheckHandling->OptimizeSol No CheckAppearance->NewVial No CheckAppearance->NewSolution Yes

Caption: Troubleshooting Flowchart for this compound-Related Experimental Issues.

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder for In Vitro Use

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated precision balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Preparation: Perform all handling of the powder within a chemical fume hood to minimize inhalation exposure and dust generation. Ensure all glassware and equipment are clean and dry.

  • Weighing: Tare a sterile polypropylene tube on the balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the tube to achieve the target concentration (e.g., for a 10 mM stock solution).

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming may also be applied if necessary.

    • Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from multiple freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound powder.

  • Minimize dust generation and accumulation. Avoid dry sweeping of spills; instead, use a damp cloth or wet mopping for cleanup.

  • Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.

References

Technical Support Center: Optimizing Lasofoxifene and Palbociclib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of lasofoxifene when combined with palbociclib in preclinical and clinical research settings.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining this compound with palbociclib?

A1: The combination of this compound, a selective estrogen receptor modulator (SERM), and palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, is based on their synergistic mechanisms of action in estrogen receptor-positive (ER+) breast cancer. This compound targets the ER signaling pathway, which is a key driver of tumor growth in ER+ breast cancer.[1][2][3] Palbociclib inhibits CDK4/6, which are crucial for the cell cycle progression from G1 to S phase.[4][5] By targeting two distinct but interconnected pathways that control cancer cell proliferation, the combination therapy aims to achieve a more potent anti-tumor effect and overcome potential resistance mechanisms. Preclinical studies have shown that this combination is more effective at inhibiting tumor growth and metastasis compared to either agent alone or the combination of fulvestrant and palbociclib.

Q2: What are the recommended starting doses for this compound and palbociclib in preclinical animal models?

A2: Based on published preclinical studies using mouse xenograft models of ER+ breast cancer, commonly effective doses are:

  • This compound: 10 mg/kg, administered subcutaneously (SQ) five days a week.

  • Palbociclib: 100 mg/kg, administered by oral gavage five days a week.

It is crucial to perform dose-finding studies for your specific animal model and cell line to determine the optimal therapeutic window.

Q3: Are there any clinical data available for the combination of this compound and palbociclib?

A3: While extensive preclinical data supports the combination of this compound and palbociclib, clinical trials have primarily focused on combining this compound with another CDK4/6 inhibitor, abemaciclib. The ELAINE-2 trial investigated this compound (5 mg daily) in combination with abemaciclib in patients with ER+/HER2- metastatic breast cancer with an ESR1 mutation, demonstrating promising clinical activity. The ongoing ELAINE-3 trial is further evaluating this combination. Researchers can extrapolate potential starting points for clinical study design from these trials, with appropriate safety and dose-finding protocols for the specific combination with palbociclib.

Q4: How should palbociclib doses be adjusted in case of toxicity in clinical research?

A4: In the clinical setting, dose adjustments for palbociclib are primarily guided by hematological toxicities, particularly neutropenia. The standard starting dose is 125 mg once daily for 21 consecutive days, followed by 7 days off. Dose reductions are recommended as follows:

  • First dose reduction: 100 mg daily.

  • Second dose reduction: 75 mg daily. If further dose reduction is required, discontinuation of palbociclib should be considered. It is essential to monitor complete blood counts regularly.

Q5: What are the known drug-drug interactions for palbociclib?

A5: Palbociclib is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme. Therefore, co-administration with strong CYP3A inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) should be avoided as it can increase palbociclib concentrations. If unavoidable, the palbociclib dose should be reduced to 75 mg once daily. Conversely, co-administration with strong CYP3A inducers (e.g., rifampin, phenytoin, St. John's Wort) should be avoided as they can decrease palbociclib concentrations and efficacy.

Troubleshooting Guides

Preclinical Research
Issue Potential Cause(s) Troubleshooting Steps
Suboptimal tumor growth inhibition in xenograft models - Insufficient drug dosage.- Drug formulation or stability issues.- Intrinsic or acquired resistance of the cell line.- Perform a dose-response study to determine the optimal doses of this compound and palbociclib for your specific model.- Verify the stability and proper formulation of the drugs. For palbociclib, a common vehicle is 50 mM sodium lactate (pH 4).- Characterize the ER and CDK4/6 pathway status of your cell line. Consider using cell lines with known ESR1 mutations (e.g., Y537S, D538G) for which the combination has shown efficacy.
Unexpected toxicity in animal models (e.g., weight loss, lethargy) - Drug dosage is too high.- Synergistic toxicity of the combination.- Off-target effects.- Reduce the dose of one or both drugs. Consider a dose de-escalation study.- Monitor animals closely for clinical signs of toxicity and perform regular blood counts to check for myelosuppression.- If toxicity persists at lower doses, consider intermittent dosing schedules.
Inconsistent results between experiments - Variability in animal age, weight, or health status.- Inconsistent drug administration (e.g., gavage technique).- Cell line instability or passage number.- Standardize animal characteristics and housing conditions.- Ensure consistent and accurate drug administration techniques.- Use cells within a consistent and low passage number range. Regularly perform cell line authentication.
Clinical Research (Investigational)
Issue Potential Cause(s) Management Strategies
Grade 3 or 4 Neutropenia - Myelosuppressive effect of palbociclib.- Interrupt palbociclib treatment until the neutrophil count recovers to Grade ≤ 2.- Restart at the next lower dose level.- Monitor complete blood counts prior to the start of each cycle and on day 15 of the first two cycles.
Severe Non-Hematologic Toxicity - Drug-related adverse event.- Withhold the dose of the suspected agent until recovery to Grade ≤ 1 (or Grade ≤ 2 if not a safety risk).- Resume at the next lower dose.
Elevated Liver Function Tests (LFTs) - Hepatotoxicity of one or both agents.- Monitor LFTs at baseline and as clinically indicated.- For mild to moderate hepatic impairment (Child-Pugh A and B), no palbociclib dose adjustment is typically needed. For severe impairment (Child-Pugh C), the recommended dose of palbociclib is 75 mg.

Data Presentation

In Vitro Palbociclib Activity in ER+ Breast Cancer Cell Lines
Cell LineIC50 of Palbociclib (nM)Reference
MCF-7106 - 285
T-47DVaries by study

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.

In Vivo Dosage in Preclinical Xenograft Models
DrugDosageAdministration RouteDosing ScheduleReference
This compound10 mg/kgSubcutaneous (SQ)5 days/week
Palbociclib100 mg/kgOral Gavage5 days/week

Experimental Protocols

Key Experiment: In Vivo Antitumor Efficacy in a Mouse Xenograft Model

This protocol is a summary of the methodology used in key preclinical studies evaluating the combination of this compound and palbociclib.

1. Cell Culture:

  • Use human ER+ breast cancer cell lines, such as MCF-7, engineered to express specific ESR1 mutations (e.g., Y537S or D538G) and a luciferase reporter gene for in vivo imaging.

  • Culture cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO2).

2. Animal Model:

  • Use immunodeficient mice (e.g., NSG mice).

  • Implant a slow-release estrogen pellet subcutaneously to support the growth of ER+ tumors.

  • Inject cultured cancer cells into the mammary duct (intraductal or MIND model) to mimic the natural tumor microenvironment.

3. Drug Formulation and Administration:

  • This compound: Prepare for subcutaneous injection.

  • Palbociclib: Formulate in 50 mM sodium lactate (pH 4) for oral gavage.

  • Vehicle Control: Prepare the corresponding vehicle for each drug as a control.

4. Study Design:

  • Allow tumors to establish for 2-3 weeks.

  • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Palbociclib alone, this compound + Palbociclib).

  • Administer drugs according to the specified dosages and schedules.

5. Efficacy Assessment:

  • Monitor tumor growth regularly using in vivo bioluminescence imaging.

  • Measure tumor volume with calipers.

  • Monitor animal body weight and overall health.

  • At the end of the study, harvest tumors and metastatic organs (e.g., lungs, liver, bone) for ex vivo imaging, histological analysis, and biomarker assessment (e.g., Ki67 staining for proliferation).

Visualizations

Signaling Pathways and Experimental Workflow

ER_CDK46_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Drug Intervention Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER This compound This compound ERE Estrogen Response Element ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription (e.g., Cyclin D) ERE->Gene_Transcription CyclinD Cyclin D Gene_Transcription->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Palbociclib Palbociclib pRb p-Rb CyclinD_CDK46->pRb Phosphorylation Rb Rb E2F E2F Cell_Cycle G1 to S Phase Progression E2F->Cell_Cycle This compound->ER Antagonist Palbociclib->CDK46 Inhibitor

Caption: Dual inhibition of ER and CDK4/6 pathways by this compound and palbociclib.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7 with ESR1 mutation) start->cell_culture animal_prep 2. Animal Preparation (Immunodeficient mice with estrogen pellet) cell_culture->animal_prep tumor_implantation 3. Tumor Cell Implantation (Intraductal/MIND model) animal_prep->tumor_implantation tumor_establishment 4. Tumor Establishment (2-3 weeks) tumor_implantation->tumor_establishment randomization 5. Randomization into Treatment Groups tumor_establishment->randomization treatment 6. Drug Administration (this compound +/- Palbociclib) randomization->treatment monitoring 7. In Vivo Monitoring (Bioluminescence, Calipers) treatment->monitoring endpoint 8. Endpoint Analysis (Ex vivo imaging, Histology) monitoring->endpoint

Caption: Workflow for in vivo preclinical evaluation of this compound and palbociclib.

References

Technical Support Center: Long-Term Safety Assessment of Lasofoxifene in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of lasofoxifene? A1: this compound is a third-generation selective estrogen receptor modulator (SERM). It selectively binds to estrogen receptors (ERα and ERβ) and can act as either an agonist or an antagonist depending on the target tissue. For instance, it generally exhibits estrogenic (agonist) effects on bone and anti-estrogenic (antagonist) effects on breast and uterine tissue.[1][2]

Q2: What are the known effects of long-term this compound administration on the reproductive system in female rats? A2: Long-term studies in ovariectomized rats have shown that this compound can cause a slight but statistically significant increase in uterine weight compared to untreated ovariectomized controls. However, this weight remains significantly lower than that of non-ovariectomized (sham) controls, and no abnormal uterine histology has been reported in these studies.[3] Shorter-term reproductive toxicity studies have shown that this compound can reversibly alter the estrous cycle and inhibit implantation.[4]

Q3: Have any developmental or reproductive toxicity issues been identified with this compound in rodent models? A3: Yes, reproductive and developmental toxicity studies in rats have identified several effects. This compound has been shown to disrupt the estrous cycle, leading to a state of anestrus at higher doses, though this effect was reversible.[4] It also increased pre- and post-implantation losses, increased the length of gestation, and reduced litter size. In embryo-fetal development studies, this compound was associated with teratogenic findings at higher doses, including skeletal and soft tissue abnormalities.

Q4: What are the common adverse effects observed in rodents during this compound studies? A4: In reproductive toxicity studies, maternal toxicity signs such as decreased body weight and food consumption have been noted, particularly at higher doses. Other observed effects consistent with its mechanism as a SERM include alterations in the estrous cycle and effects on implantation and parturition.

Q5: Are there any publicly available long-term carcinogenicity data for this compound in rodents? A5: Based on a comprehensive search of publicly available literature, detailed long-term (e.g., 2-year) carcinogenicity studies in rodents for this compound with quantitative tumor incidence data were not identified. Preclinical toxicology studies have been mentioned in broader reviews as not identifying significant safety issues for its intended use in postmenopausal women, but the detailed data from these studies are not publicly accessible.

Troubleshooting Guides

Guide 1: Issues with Vaginal Cytology Assessment
Problem Possible Cause Troubleshooting Steps
Inconsistent or difficult-to-stage estrous cycles Improper sample collection technique leading to contamination or insufficient cells.Ensure proper lavage technique to collect a representative cell population. Use a consistent, gentle flushing method. Prepare multiple smears per animal and time point to ensure a good quality sample is obtained.
Observer variability in slide interpretation.Standardize slide reading criteria among all personnel. Use a reference atlas of rodent estrous cycle cytology. Conduct blind scoring of slides to minimize bias.
Drug-induced disruption of the cycle.This is an expected pharmacological effect of SERMs like this compound. Document the observed stage (e.g., persistent diestrus/anestrus) and quantify the number of animals affected in each dose group. Consider adding a reversibility phase to the study to assess if normal cycling resumes after cessation of treatment.
Presence of debris or artifacts on slides Dirty slides, contamination from bedding, or poor staining technique.Use pre-cleaned slides. Ensure the animal's perineal area is clean before sample collection. Filter stains and use fresh solutions.
Guide 2: Unexpected Findings in Uterine Histopathology
Problem Possible Cause Troubleshooting Steps
High variability in uterine weights within the same group Inconsistent dissection or trimming of uterine tissue.Standardize the necropsy and tissue collection protocol. Ensure consistent removal of adjacent tissues (e.g., fat, cervix). Blot the uterus consistently to remove excess fluid before weighing.
Presence of uterine fluid (luminal fluid).Note the presence of luminal fluid during necropsy. Consider weighing the uterus after fixation and sectioning to minimize the impact of fluid.
Difficulty in interpreting endometrial changes The stage of the estrous cycle at the time of necropsy significantly impacts uterine histology.Correlate uterine histology with the vaginal cytology data for each animal. This is critical for distinguishing drug-related effects from normal cyclical changes.
Fixation artifacts.Ensure proper and rapid fixation of the uterus immediately after collection. Consider luminal infusion of the fixative for better preservation of the endometrium.

Quantitative Data Summary

Note: The following tables are compiled from publicly available reproductive and developmental toxicity studies. Comprehensive data from long-term systemic toxicity or carcinogenicity studies were not available.

Table 1: Effects of this compound on Estrous Cyclicity in Female Rats
Dose Group (mg/kg/day)ObservationTime to OnsetReversibilityReference
0.1Anestrus in all femalesBy Study Day 9Normal cycling restored by the end of 1 week post-treatment
0.3Anestrus in all femalesBy Study Day 9Normal cycling restored by the end of 2 weeks post-treatment
1.0Anestrus in all femalesBy Study Day 7Normal cycling restored by the end of 2 weeks post-treatment
Table 2: Effects of this compound on Implantation and Litter Parameters in Pregnant Rats
Dose Group (mg/kg/day)Pre-implantation LossPost-implantation LossGestation LengthLitter SizeReference
0.01IncreasedIncreasedIncreasedReduced
0.03IncreasedIncreasedIncreasedReduced
0.1IncreasedIncreasedIncreasedReduced
Table 3: Developmental Toxicity Findings in Rats
Dose Group (mg/kg/day)Maternal ToxicityFetal EffectsReference
1Dose-related declines in maternal weight gain and food consumptionDecreased fetal weight
10Dose-related declines in maternal weight gain and food consumptionIncreased post-implantation loss, decreased viable fetuses, decreased fetal weight, teratogenic findings (skeletal and soft tissue abnormalities)
100Dose-related declines in maternal weight gain and food consumptionIncreased post-implantation loss, decreased viable fetuses, decreased fetal weight, teratogenic findings (skeletal and soft tissue abnormalities)

Experimental Protocols

Protocol 1: Assessment of Effects on Estrous Cyclicity in Female Rats
  • Animal Model: Adult female Sprague-Dawley rats.

  • Housing: Housed under controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Acclimation: Acclimatize animals for at least one week before the start of the study.

  • Estrous Cycle Monitoring: Perform vaginal lavage daily to monitor the estrous cycle for at least one full cycle to ensure regular cyclicity before treatment.

  • Grouping: Randomly assign regularly cycling females to vehicle control and this compound treatment groups.

  • Dosing: Administer this compound or vehicle orally (gavage) daily for 14 consecutive days. Example dose levels: 0.1, 0.3, and 1.0 mg/kg/day.

  • Monitoring During Treatment: Continue daily vaginal lavage to monitor for effects on the estrous cycle.

  • Reversibility Phase: After the 14-day treatment period, cease dosing and continue daily vaginal lavage for a 3-week reversibility period to assess the return of normal cyclicity.

  • Endpoint Analysis: Analyze the vaginal cytology data to determine the percentage of animals in each stage of the estrous cycle on each day of the study.

Protocol 2: Embryo-Fetal Developmental Toxicity Study in Rats
  • Animal Model: Time-mated pregnant Sprague-Dawley rats.

  • Mating: Mate female rats with proven fertile males. The day of evidence of mating (e.g., vaginal plug) is designated as Gestation Day (GD) 0.

  • Grouping: Randomly assign pregnant females to vehicle control and this compound treatment groups.

  • Dosing: Administer this compound or vehicle orally (gavage) daily during the period of major organogenesis (e.g., GD 6 to GD 17). Example dose levels: 1, 10, and 100 mg/kg/day.

  • Maternal Monitoring: Monitor maternal body weight, food consumption, and clinical signs of toxicity throughout the gestation period.

  • Terminal Sacrifice: On GD 21, euthanize the dams and perform a Caesarean section.

  • Uterine Examination: Examine the uterus for the number of corpora lutea, implantation sites, resorptions (early and late), and live/dead fetuses.

  • Fetal Examination: Weigh and sex all fetuses. Examine fetuses for external, visceral, and skeletal malformations and variations.

Visualizations

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (SERM) ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding ER_HSP ER-HSP Complex ER->ER_HSP Binding ER_Laso ER-Lasofoxifene Complex (Dimerized) ER->ER_Laso Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Laso->ERE Binding to DNA cluster_nucleus cluster_nucleus ER_Laso->cluster_nucleus Translocation Coactivators Coactivators ERE->Coactivators Recruitment (e.g., in Bone) Corepressors Corepressors ERE->Corepressors Recruitment (e.g., in Breast) Transcription_Agonist Gene Transcription (Agonist Effect) Coactivators->Transcription_Agonist Transcription_Antagonist Gene Transcription (Antagonist Effect) Corepressors->Transcription_Antagonist

Caption: Simplified signaling pathway of this compound as a SERM.

Experimental_Workflow_Reproductive_Toxicity cluster_reversibility Reversibility Phase cluster_parturition Implantation & Parturition Assessment start Start: Select Adult Female Rats acclimation Acclimation & Baseline Estrous Cycle Monitoring start->acclimation grouping Randomize into Groups (Vehicle, this compound Doses) acclimation->grouping dosing Daily Oral Dosing (e.g., 14 days) grouping->dosing mating Mate with Untreated Males grouping->mating For Implantation Study monitoring Daily Vaginal Cytology & Clinical Observations dosing->monitoring reversibility_monitoring Cease Dosing & Monitor Estrous Cycle Recovery (e.g., 3 weeks) monitoring->reversibility_monitoring end End: Data Analysis reversibility_monitoring->end gestation_dosing Dosing During Gestation (e.g., GD 0-6) mating->gestation_dosing necropsy Terminal Necropsy (GD 21) or Allow Parturition gestation_dosing->necropsy endpoints Assess Implantation Sites, Litter Size, Pup Viability necropsy->endpoints endpoints->end

Caption: Experimental workflow for reproductive toxicity assessment.

References

Minimizing off-target effects of Lasofoxifene in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with Lasofoxifene in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

A1: this compound is a third-generation, non-steroidal selective estrogen receptor modulator (SERM).[1][2] Its primary mechanism is selectively binding with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2][3] It exhibits tissue-dependent activity, acting as an antagonist in breast and uterine tissues while functioning as an agonist in bone. In breast cancer cells, its antagonist activity suppresses estrogen signaling pathways and inhibits the transcription of downstream genes, which is crucial for its anti-proliferative effects.

Q2: What are the potential off-target effects of this compound?

A2: While this compound is highly selective for estrogen receptors, high concentrations or specific cellular contexts may lead to off-target effects. Potential off-target mechanisms for SERMs can include:

  • G Protein-Coupled Estrogen Receptor (GPER) Activation: Other SERMs, such as tamoxifen and raloxifene, have been shown to act as agonists for GPER (formerly GPR30). GPER activation can trigger rapid, non-genomic signaling cascades, including the MAPK and PI3K pathways, which could influence cell proliferation and survival independently of ERα/β.

  • Cannabinoid Receptor 2 (CB2) Interaction: Some studies suggest that this compound may act as an inverse agonist at the CB2 cannabinoid receptor, which has been noted for its role in inhibiting osteoclast formation.

  • Receptor-Independent Effects: At supra-physiological concentrations, many small molecules can cause non-specific effects by altering membrane fluidity, inducing cellular stress, or interacting with other cellular proteins.

Q3: How can I differentiate between on-target ER-mediated effects and potential off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Key strategies include:

  • Using ER-Negative Control Cell Lines: Compare the effects of this compound in your ER-positive cell line (e.g., MCF-7, T47D) with its effects in an ER-negative cell line (e.g., MDA-MB-231, HCC1806). An effect that persists in ER-negative cells is likely off-target.

  • ERα Knockdown (siRNA/shRNA): Use RNA interference to specifically silence the ESR1 gene (which codes for ERα). If the cellular response to this compound is diminished or abolished after knockdown, the effect is on-target. If the response remains, it indicates an off-target mechanism.

  • Competitive Inhibition: Co-treat cells with this compound and a pure ER antagonist like Fulvestrant (ICI 182,780). If Fulvestrant blocks the effect of this compound, it confirms the involvement of the estrogen receptor.

  • Dose-Response Analysis: On-target effects typically occur within a specific, potent concentration range (low nanomolar for this compound), while off-target effects often appear only at much higher concentrations.

Q4: What is a recommended concentration range for this compound in in-vitro experiments to maintain target specificity?

A4: The optimal concentration depends on the specific cell line and experimental endpoint. Based on published data, this compound demonstrates high potency for inhibiting ERα-mediated transcription. For example, in MCF-7 cells with a heterozygous WT/Y537S ESR1 mutation, the IC50 for transcriptional inhibition was 2.88 ± 0.34 nM. In T47D cells, the IC50 for affecting ERα lifetime was in the low nanomolar range. It is recommended to perform a dose-response curve starting from sub-nanomolar concentrations up to a maximum of 1-5 µM. Effects observed only in the high micromolar range should be investigated for potential off-target activity.

Troubleshooting Guide

Problem: I am observing unexpected or contradictory results at high concentrations of this compound (e.g., >1 µM).

Answer: High concentrations of any compound can lead to non-specific activity. To determine if your observation is an off-target effect, follow this workflow:

  • Confirm with Dose-Response: Run a detailed dose-response experiment (e.g., 0.1 nM to 10 µM) measuring your endpoint of interest (e.g., cell viability, gene expression). If the effect only manifests at high concentrations, it raises suspicion of off-target activity.

  • Utilize Control Cell Lines: Test this compound at the problematic concentration in an ER-negative breast cancer cell line. If you observe the same effect, it is not mediated by the classical estrogen receptors.

  • Perform ERα Knockdown: Use siRNA to transiently knock down ERα in your target cells and repeat the treatment. Persistence of the effect post-knockdown strongly indicates an off-target mechanism. (See Protocol 2).

  • Investigate Alternative Pathways: Consider if the effect could be mediated by GPER. Use a GPER antagonist (e.g., G15) in co-treatment with this compound to see if the unexpected effect is blocked.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other SERMs/SERDs from cellular studies.

Table 1: Transcriptional Inhibition IC50 Values in MCF-7 Cells (WT/Y537S ESR1)

CompoundTypeIC50 (nM)Source
This compound SERM 2.88 ± 0.34 ****
GDC0927SERD0.95 ± 0.51
RaloxifeneSERM2.16 ± 0.67

This data highlights the high potency of this compound in inhibiting ERα transcriptional activity, even in the presence of a common resistance mutation.

Table 2: Effect of Antiestrogens on ERα Cellular Lifetime/Accumulation in T47D Cells

CompoundTypeEffect on WT ERαEffect on Y537S ERαSource
This compound SERM Neutral / Slightly Degrading Stabilizing (SERM-like) ****
4-OHTSERMStabilizingStabilizing
FulvestrantSERDDegradingDegrading

This table shows that this compound's effect on ERα protein levels can be context-dependent (e.g., influenced by receptor mutation), a factor to consider in experimental design.

Experimental Protocols & Visualizations

Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cell proliferation.

Materials:

  • ER-positive cells (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Phenol red-free medium supplemented with charcoal-stripped serum (for hormone-deprived studies)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Hormone Deprivation (Optional): If studying estrogen-dependent effects, replace the medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours.

  • Treatment: Prepare serial dilutions of this compound in the appropriate medium. A common range is 10 µM down to 0.01 nM. Include a vehicle control (DMSO at the highest concentration used for drug dilutions).

  • Incubation: Add the drug dilutions to the cells and incubate for the desired period (e.g., 72-120 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Diagram 1: Troubleshooting Workflow for Off-Target Effects

G start Unexpected Cellular Response Observed dose_response Perform Dose-Response Analysis (0.1 nM - 10 µM) start->dose_response is_high_conc Effect Occurs Only at High Concentration (>1 µM)? dose_response->is_high_conc er_negative Test in ER-Negative Cell Line is_high_conc->er_negative  Yes on_target Likely On-Target ER-Mediated Effect is_high_conc->on_target No   effect_persists1 Effect Persists? er_negative->effect_persists1 sirna_kd Knock Down ERα (ESR1) via siRNA effect_persists1->sirna_kd  Yes effect_persists1->on_target No   effect_persists2 Effect Persists? sirna_kd->effect_persists2 off_target Off-Target Effect Confirmed effect_persists2->off_target  Yes effect_persists2->on_target No  

Caption: A workflow for systematically identifying potential off-target effects.

Protocol 2: Validating Off-Target Effects via siRNA Knockdown of ERα

This protocol uses RNA interference to determine if an observed effect is dependent on ERα.

Materials:

  • ER-positive cells (e.g., MCF-7)

  • siRNA targeting ESR1 (and a non-targeting scramble control)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM reduced-serum medium

  • 6-well plates

  • This compound

  • Reagents for downstream analysis (e.g., Western blot, qPCR)

Procedure:

  • Day 1: Cell Seeding: Seed cells in 6-well plates so they reach 50-60% confluency on the day of transfection.

  • Day 2: Transfection:

    • For each well, dilute 50 pmol of siRNA (ESR1 or scramble control) into 250 µL of Opti-MEM.

    • For each well, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to form complexes.

    • Add the 500 µL siRNA-lipid complex to the cells.

  • Day 3: Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at the desired concentration (and vehicle control).

  • Day 4-5: Analysis:

    • After 24-48 hours of drug treatment, harvest cells.

    • Confirm Knockdown: Lyse a subset of cells from the scramble and ESR1 siRNA groups (vehicle-treated) and perform a Western blot or qPCR to confirm the reduction of ERα protein or mRNA levels.

    • Measure Endpoint: Analyze the remaining cells for your experimental endpoint (e.g., apoptosis assay, cell cycle analysis, target gene expression).

  • Interpretation: If the effect of this compound is significantly reduced in the ESR1 knockdown cells compared to the scramble control, it is an on-target effect. If the effect is unchanged, it is an off-target effect.

Diagram 2: On-Target vs. Potential Off-Target Signaling

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway cluster_controls Experimental Controls laso1 This compound er ERα / ERβ (in Nucleus) laso1->er Antagonizes ere Estrogen Response Elements (ERE) er->ere Binds transcription Modulation of Gene Transcription ere->transcription Regulates response1 Anti-Proliferative Effect transcription->response1 laso2 This compound (High Conc.) gper GPER (Membrane) laso2->gper ? Agonism ? mapk MAPK / PI3K Signaling gper->mapk Activates response2 Altered Proliferation or Survival mapk->response2 sirna siRNA for ERα (Blocks On-Target) er_neg ER-Negative Cells (No On-Target Receptor)

Caption: this compound's on-target vs. a potential off-target pathway (GPER).

References

Technical Support Center: Evaluating Lasofoxifene's Impact on Bone Metastasis In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo effects of Lasofoxifene on bone metastasis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in bone?

A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1] It selectively binds to both estrogen receptor subtypes (ERα and ERβ) with high affinity.[1][2] In bone tissue, this compound mimics the effects of estrogen, which can lead to an increase in bone mineral density (BMD) and a reduction in bone turnover.[2][3] The proposed mechanisms include inducing apoptosis of osteoclast precursors, thereby decreasing bone resorption.

Q2: Which in vivo models are suitable for studying this compound's effect on bone metastasis?

A2: A common and effective model is the mammary intraductal (MIND) xenograft model using immunodeficient mice (e.g., NSG mice). This involves injecting human breast cancer cells, often tagged with luciferase for imaging, into the mammary ducts. Another established method is the intracardiac or intra-caudal artery injection of cancer cells to induce bone metastasis.

Q3: How can I monitor tumor growth and bone metastasis progression in my animal models?

A3: Longitudinal analysis of bone tumor progression is commonly performed using bioluminescent imaging (BLI) if the cancer cells are luciferase-tagged. However, BLI may not be sufficient to assess structural changes in the bone. Therefore, it is often complemented with other imaging modalities such as:

  • Radiography (X-ray): A cost-effective method to observe osteolytic or osteoblastic lesions and track bone destruction over time.

  • Micro-computed tomography (µCT): Provides detailed 3D assessment of bone metastatic lesions.

  • Magnetic Resonance Imaging (MRI): A sensitive method for detecting early bone marrow metastases before significant bone destruction is visible on X-rays.

Q4: What are the typical dosages of this compound used in preclinical mouse models?

A4: In preclinical studies, this compound has been administered at doses ranging from 5 mg/kg to 10 mg/kg, often given 5 days a week via subcutaneous injection or oral gavage. It's important to note that optimal dosing can vary based on the specific animal model and experimental design.

Troubleshooting Guides

Issue 1: Weak or inconsistent bioluminescence signal in vivo.

Possible Cause Troubleshooting Step
Low Luciferase Expression: The cancer cell line may have low or unstable expression of the luciferase reporter gene. This can be due to off-target effects of lentiviral transduction. Consider single-cell sorting or cloning to select for high-expressing cells.
Poor Substrate Bioavailability: The luciferase substrate (e.g., D-luciferin) may have limited intracellular availability, especially in deep tissues. Ensure proper dosage and administration route (e.g., intraperitoneal injection) and allow sufficient time for distribution before imaging.
Signal Attenuation by Tissues: Light emitted from luciferase can be absorbed by tissues, making it difficult to detect cells in deep locations like bone. Consider using red-shifted bioluminescence systems or near-infrared (NIR) luciferin analogues for improved tissue penetration.
Metabolically Inactive Cells: The bioluminescence signal is ATP-dependent, so only metabolically active cells will produce a signal. This can be an advantage as it reflects living tumor burden.

Issue 2: Difficulty in accurately quantifying bone metastatic burden.

Possible Cause Troubleshooting Step
Limitations of a Single Imaging Modality: Bioluminescence imaging (BLI) alone does not provide information on bone destruction. It is recommended to use a multi-modal imaging approach. Combine BLI for tracking tumor cell burden with radiography or µCT to assess structural bone changes.
Discrepancy between BLI and Histology: Ex vivo BLI signals may not always correlate perfectly with histological findings. It is crucial to validate imaging data with downstream analyses like histology (e.g., H&E staining) and quantitative real-time PCR (e.g., Alu-qPCR for human cells) to confirm the presence and extent of metastases.
Late-Stage Detection: Standard X-rays may only detect bone metastases after significant bone mineral loss (over 50%). For early detection, consider using more sensitive techniques like MRI, which can identify tumor invasion into the bone marrow before cortical destruction.

Issue 3: High mortality or complications with intracardiac injections.

Possible Cause Troubleshooting Step
Inaccurate Needle Placement: Manual intracardiac injections can be challenging and may lead to procedural complications.
Animal Welfare Concerns: Intracardiac injection models can have high rates of morbidity, including paralysis and weight loss.
Guidance for Injection: Utilize ultrasound imaging to guide the needle into the left ventricle. This ensures accurate injection, increases the success rate, and significantly decreases the mortality rate compared to manual procedures.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Mouse Models of Breast Cancer

Treatment Group Effect on Primary Tumor Growth Effect on Bone Metastases Reference
This compound (monotherapy)Significantly reduced primary tumor growth versus vehicle.More effective than fulvestrant at reducing metastases.
This compound + PalbociclibSignificantly reduced primary tumor growth versus vehicle.Significantly fewer bone metastases compared with vehicle. Generally more potent than fulvestrant/palbociclib combination.

Table 2: Clinical Effects of this compound on Bone Health in Postmenopausal Women

Parameter This compound (0.25 mg/day) Raloxifene (60 mg/day) Placebo Duration Reference
Lumbar Spine BMD (% change) Superior to raloxifene and placebo.Superior to placebo.Decrease from baseline.24 months
Total Hip BMD (% change) Superior to raloxifene and placebo.Superior to placebo.Decrease from baseline.24 months
Bone Turnover Markers (e.g., C-telopeptide) Superior reduction compared to raloxifene and placebo.Superior reduction compared to placebo.-24 months
Vertebral Fracture Risk Reduction 31% - 42% reduction.--3 years

Experimental Protocols

Protocol 1: Mammary Intraductal (MIND) Xenograft Model for Bone Metastasis

  • Cell Preparation:

    • Culture human breast cancer cells (e.g., MCF7 LTLT or MCF7 with ESR1 mutations) tagged with luciferase-GFP.

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a suitable medium for injection.

  • Animal Model:

    • Use immunodeficient mice, such as NSG (NOD scid gamma) mice.

  • Tumor Cell Injection:

    • Anesthetize the mice.

    • Inject the prepared cancer cells into the mammary duct inguinal glands.

  • Treatment Administration:

    • Allow tumors to establish for 2-3 weeks.

    • Randomize mice into treatment groups (e.g., vehicle, this compound, this compound + Palbociclib).

    • Administer treatments as per the study design (e.g., this compound at 10 mg/kg, 5 days/week, subcutaneously).

  • Monitoring and Endpoint Analysis:

    • Monitor primary tumor growth and metastasis using in vivo bioluminescence imaging at regular intervals.

    • At the end of the study (e.g., 82 days after cancer cell injection), sacrifice the mice.

    • Perform ex vivo imaging of excised long bones, brains, lungs, and livers to quantify metastases.

    • Conduct histological analysis (e.g., H&E staining) of bone tissue to confirm tumor presence.

Visualizations

G cluster_prep Phase 1: Model Preparation cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Data Acquisition & Analysis cell_culture Luciferase-tagged Breast Cancer Cell Culture cell_injection Mammary Intraductal Injection (MIND Model) cell_culture->cell_injection tumor_growth Tumor Establishment (2-3 weeks) cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound ( +/- other agents) randomization->treatment invivo_imaging In Vivo Bioluminescence Imaging (Longitudinal) treatment->invivo_imaging endpoint Endpoint Reached (e.g., Day 82) invivo_imaging->endpoint exvivo_imaging Ex Vivo Imaging of Excised Bones & Organs endpoint->exvivo_imaging histology Histological Analysis (H&E Staining) endpoint->histology

Caption: Experimental workflow for evaluating this compound in a MIND xenograft model.

G cluster_bone_microenvironment Bone Microenvironment Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL Secretes Osteoclast Osteoclast BoneResorption Bone Resorption & Osteolysis Osteoclast->BoneResorption Causes TumorCell ER+ Breast Cancer Cell TumorCell->RANKL Stimulates Secretion TumorGrowth Tumor Cell Proliferation TumorCell->TumorGrowth Leads to This compound This compound (SERM) This compound->Osteoblast Estrogenic effect This compound->Osteoclast Induces apoptosis This compound->TumorCell ER Antagonist RANKL->Osteoclast Activates BoneResorption->TumorGrowth Vicious Cycle

Caption: Proposed signaling pathway of this compound in the bone metastatic niche.

References

Validation & Comparative

A Comparative Guide to Lasofoxifene and Tamoxifen for ER+ Breast Cancer Prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lasofoxifene and Tamoxifen, two selective estrogen receptor modulators (SERMs), in the prevention of estrogen receptor-positive (ER+) breast cancer. The information is compiled from key clinical trials to support research and drug development efforts in oncology.

Mechanism of Action

Both this compound and Tamoxifen are SERMs that exert their effects by competitively binding to estrogen receptors (ERs), primarily ERα. This binding action can have either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue. In breast tissue, both drugs act as antagonists, blocking the proliferative effects of estrogen that can lead to tumor growth.[1][2]

Tamoxifen, a first-generation SERM, binds to the ER and induces a conformational change that inhibits the recruitment of co-activators necessary for gene transcription, thereby halting the cell cycle.[1] this compound, a third-generation SERM, also binds to the ER, including certain mutant forms, and promotes an antagonist conformation, effectively inhibiting tumor growth.[2][3]

Below is a simplified representation of the primary mechanism of action for SERMs in breast cancer cells.

cluster_0 Breast Cell Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds ER->ERE Altered Complex Binds GeneTranscription Gene Transcription (Cell Proliferation) ERE->GeneTranscription Activates NoTranscription Inhibition of Gene Transcription ERE->NoTranscription Blocks Activation Estrogen Estrogen Estrogen->ER Binds SERM This compound or Tamoxifen (SERM) SERM->ER Competitively Binds

Caption: Simplified signaling pathway of SERMs in breast cancer prevention.

Efficacy in ER+ Breast Cancer Prevention

The efficacy of this compound and Tamoxifen in preventing ER+ breast cancer has been evaluated in large, randomized, placebo-controlled clinical trials. The primary data for this compound comes from the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial, while the pivotal trial for Tamoxifen is the National Surgical Adjuvant Breast and Bowel Project P-1 (NSABP P-1) study.

Efficacy EndpointThis compound (0.5 mg/day) - PEARL TrialTamoxifen (20 mg/day) - NSABP P-1 Trial
Reduction in Invasive ER+ Breast Cancer 83% risk reduction (HR = 0.17)69% risk reduction
Reduction in Total Breast Cancer 79% risk reduction (HR = 0.21)49% risk reduction
Reduction in Non-invasive Breast Cancer Data not specifically reported as a primary endpoint in the main publication.50% risk reduction

Safety and Tolerability Profile

The side effect profiles of this compound and Tamoxifen are crucial considerations in their use for chemoprevention. The following table summarizes the key adverse events reported in the PEARL and NSABP P-1 trials.

Adverse EventThis compound (0.5 mg/day) - PEARL TrialTamoxifen (20 mg/day) - NSABP P-1 Trial
Endometrial Cancer No increased riskIncreased risk (RR = 2.53)
Venous Thromboembolic Events (VTE) Increased riskIncreased risk
Stroke Reduced riskElevated risk
Major Coronary Heart Disease Events Reduced riskNo significant alteration
Hot Flashes Increased incidenceIncreased incidence
Vaginal Dryness Noted as a symptom of vaginal atrophy, which this compound is also indicated to treat.Increased incidence

Experimental Protocols

Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 8,556 postmenopausal women aged 59-80 years with osteoporosis.

  • Intervention: Participants were randomly assigned to receive this compound (0.25 mg or 0.5 mg daily) or a placebo for 5 years.

  • Primary Endpoints: Incidence of ER+ breast cancer and nonvertebral fractures at 5 years.

  • Data Analysis: Cox proportional hazards models were used to evaluate the risk of breast cancer in an intention-to-treat analysis.

The workflow for the PEARL trial is illustrated below.

start Recruitment (8,556 Postmenopausal Women with Osteoporosis) randomization Randomization (1:1:1) start->randomization laso_025 This compound 0.25 mg/day randomization->laso_025 laso_05 This compound 0.5 mg/day randomization->laso_05 placebo Placebo randomization->placebo follow_up 5-Year Follow-up laso_025->follow_up laso_05->follow_up placebo->follow_up endpoints Primary Endpoint Assessment: - ER+ Breast Cancer Incidence - Nonvertebral Fractures follow_up->endpoints analysis Data Analysis (Cox Proportional Hazards) endpoints->analysis

Caption: Experimental workflow of the PEARL clinical trial.

National Surgical Adjuvant Breast and Bowel Project P-1 (NSABP P-1) Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 13,388 women aged 35 years or older at increased risk for breast cancer.

  • Intervention: Participants were randomly assigned to receive Tamoxifen (20 mg daily) or a placebo for 5 years.

  • Primary Endpoint: Incidence of invasive breast cancer.

  • Data Analysis: Cumulative incidence of invasive breast cancer was calculated for both groups.

The workflow for the NSABP P-1 trial is outlined in the diagram below.

start Recruitment (13,388 High-Risk Women) randomization Randomization start->randomization tamoxifen Tamoxifen 20 mg/day randomization->tamoxifen placebo Placebo randomization->placebo follow_up 5-Year Treatment Period tamoxifen->follow_up placebo->follow_up endpoints Primary Endpoint Assessment: - Invasive Breast Cancer Incidence follow_up->endpoints analysis Data Analysis (Cumulative Incidence) endpoints->analysis

Caption: Experimental workflow of the NSABP P-1 clinical trial.

Conclusion

Both this compound and Tamoxifen have demonstrated significant efficacy in reducing the risk of ER+ breast cancer in high-risk women. Based on the data from their respective pivotal trials, this compound appears to offer a greater risk reduction for both invasive ER+ and total breast cancer compared to Tamoxifen. Furthermore, this compound did not show an increased risk of endometrial cancer, a known side effect of Tamoxifen. However, both drugs are associated with an increased risk of venous thromboembolic events. The differing safety and efficacy profiles of these two SERMs provide valuable insights for the ongoing development of targeted therapies for breast cancer prevention. It is important to note that no head-to-head clinical trial has directly compared this compound and Tamoxifen for breast cancer prevention.

References

A Head-to-Head Battle in Osteoporosis Treatment: Lasofoxifene vs. Raloxifene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the comparative efficacy of Lasofoxifene and Raloxifene for the management of postmenopausal osteoporosis, synthesizing key findings from pivotal clinical trials. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of bone mineral density improvements, fracture risk reduction, and the underlying mechanisms of action, supported by experimental data and visualized pathways.

In the landscape of selective estrogen receptor modulators (SERMs) for postmenopausal osteoporosis, this compound and Raloxifene have emerged as significant therapeutic options. Both agents exert their effects through tissue-specific interactions with estrogen receptors, aiming to mimic the bone-protective effects of estrogen while minimizing its undesirable effects on other tissues. This guide delves into the comparative efficacy of these two compounds, drawing upon data from key clinical trials to illuminate their respective profiles in improving bone health and reducing fracture risk.

Quantitative Efficacy: A Tale of Two SERMs

Clinical trial data provides a quantitative foundation for comparing the efficacy of this compound and Raloxifene. The following tables summarize key findings from major studies, including the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial and the Multiple Outcomes of Raloxifene Evaluation (MORE) trial.

Bone Mineral Density (BMD)

A primary endpoint in osteoporosis trials is the change in bone mineral density. Studies have shown that both this compound and Raloxifene lead to significant increases in BMD compared to placebo. However, direct comparative studies suggest a potential advantage for this compound, particularly at the lumbar spine.

Table 1: Comparative Change in Bone Mineral Density (BMD) from Baseline

Treatment GroupLumbar Spine BMD IncreaseTotal Hip BMD IncreaseFemoral Neck BMD IncreaseStudy DurationSource
This compound (0.25 mg/day)3.6% (vs. placebo)[1]Equally effective as Raloxifene[1]2.7% (vs. placebo)[2][3]2 - 3 yearsMcClung et al. (2006)[1], PEARL trial
This compound (0.5 mg/day)3.3% (vs. placebo)-3.3% (vs. placebo)3 yearsPEARL trial
This compound (1.0 mg/day)3.9% (vs. placebo)Equally effective as Raloxifene-2 yearsMcClung et al. (2006)
Raloxifene (60 mg/day)1.7% (vs. placebo)Equally effective as this compound2.1% (vs. placebo)2 - 3 yearsMcClung et al. (2006), MORE trial

Note: The McClung et al. (2006) study was a direct comparison, while the PEARL and MORE trials compared each drug to a placebo.

Fracture Risk Reduction

The ultimate goal of osteoporosis therapy is the prevention of fractures. Both this compound and Raloxifene have demonstrated efficacy in reducing the risk of vertebral fractures. Notably, the PEARL trial also showed a significant reduction in non-vertebral fractures with this compound, an effect that has been less certain for Raloxifene.

Table 2: Comparative Fracture Risk Reduction

Treatment GroupVertebral Fracture Risk ReductionNon-Vertebral Fracture Risk ReductionStudy
This compound (0.25 mg/day)31% (vs. placebo)14% (not statistically significant)PEARL trial (3 years)
This compound (0.5 mg/day)42% (vs. placebo)24% (statistically significant)PEARL trial (3-5 years)
Raloxifene (60 mg/day)30% - 55% (vs. placebo)No significant difference from placeboMORE trial (3 years)
Raloxifene (120 mg/day)40% - 49% (vs. placebo)No significant difference from placeboMORE trial (3 years)
Bone Turnover Markers

Biochemical markers of bone turnover provide insight into the rate of bone remodeling. Both drugs have been shown to reduce markers of bone resorption and formation, indicating a decrease in bone turnover. Generally, the effects of this compound on these markers appear to be greater than or similar to those of Raloxifene.

Table 3: Effect on Bone Turnover Markers

Treatment GroupBone Resorption Markers (e.g., u-NTX, u-CTX)Bone Formation Markers (e.g., BSAP, Osteocalcin)Source
This compoundSignificant reduction compared to placebo; effects generally greater than Raloxifene.Significant reduction compared to placebo; effects generally greater than Raloxifene.McClung et al. (2006), Gennari et al. (2010)
RaloxifeneSignificant reduction compared to placebo.Significant reduction compared to placebo.McClung et al. (2006), Komi et al. (2006), Naylor et al. (2016)

Mechanism of Action: A Look at Estrogen Receptor Signaling

This compound and Raloxifene are classified as third and second-generation SERMs, respectively. They exert their effects by binding to estrogen receptors (ERα and ERβ) and inducing conformational changes that lead to tissue-specific agonist or antagonist activity. In bone, both act as estrogen agonists, promoting the activity of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells). Preclinical data suggests that this compound has a higher binding affinity for estrogen receptors, potentially tenfold higher than Raloxifene, which may contribute to its greater potency.

EstrogenReceptorSignaling cluster_cytoplasm Cytoplasm SERM This compound or Raloxifene ER Estrogen Receptor (ERα / ERβ) SERM->ER SERM_ER_complex SERM-ER Complex HSP Heat Shock Proteins ER->HSP Associated with ERE Estrogen Response Element (ERE) SERM_ER_complex->ERE Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Regulates Biological_Response Tissue-Specific Biological Response (e.g., Decreased Bone Resorption) Gene_Transcription->Biological_Response Leads to

Caption: Estrogen Receptor Signaling Pathway for SERMs.

Experimental Protocols: A Glimpse into the Clinical Trials

The data presented in this guide is derived from rigorously designed clinical trials. The following provides a generalized overview of the methodologies employed in the key comparative studies.

Key Comparative Clinical Trial (e.g., McClung et al., 2006)
  • Study Design: A randomized, double-blind, placebo- and active-controlled study.

  • Participants: Postmenopausal women, typically with low bone mass or osteoporosis.

  • Intervention: Participants were randomized to receive daily doses of this compound (e.g., 0.25 mg or 1.0 mg), Raloxifene (60 mg), or a placebo. All participants also received calcium and vitamin D supplementation.

  • Primary Endpoint: The primary outcome was the percentage change in lumbar spine BMD from baseline to the end of the study (e.g., 2 years).

  • Secondary Endpoints: These included changes in total hip and femoral neck BMD, changes in biochemical markers of bone turnover, and the incidence of fractures.

  • Assessments:

    • BMD: Measured by dual-energy X-ray absorptiometry (DXA) at baseline and at specified follow-up intervals.

    • Bone Turnover Markers: Assessed from blood and urine samples collected at baseline and various time points throughout the study.

    • Fractures: Vertebral fractures were often assessed via spinal radiographs at baseline and at the end of the study. Non-vertebral fractures were typically self-reported and then confirmed by radiographic evidence.

  • Statistical Analysis: Efficacy was determined by comparing the changes in the active treatment groups to the placebo group and, in head-to-head trials, between the active treatment arms.

ClinicalTrialWorkflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (BMD, BTMs, Radiographs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Lasofoxifene_Arm This compound + Ca/Vit D Randomization->Lasofoxifene_Arm Raloxifene_Arm Raloxifene + Ca/Vit D Randomization->Raloxifene_Arm Placebo_Arm Placebo + Ca/Vit D Randomization->Placebo_Arm Follow_up Follow-up Visits (Assessments at specified intervals) Lasofoxifene_Arm->Follow_up Raloxifene_Arm->Follow_up Placebo_Arm->Follow_up Data_Collection Data Collection (BMD, BTMs, Adverse Events, Fractures) Follow_up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: Generalized Experimental Workflow for a Comparative Osteoporosis Clinical Trial.

Conclusion

Both this compound and Raloxifene are effective in the management of postmenopausal osteoporosis by increasing bone mineral density and reducing the risk of vertebral fractures. The available evidence suggests that this compound may offer a greater increase in lumbar spine BMD and has demonstrated a significant reduction in non-vertebral fractures, a key advantage in comprehensive fracture prevention. The higher binding affinity of this compound for estrogen receptors may underlie its observed potency. Researchers and clinicians should consider these comparative efficacy data, alongside the full safety profiles of each drug, when evaluating treatment options for postmenopausal osteoporosis. Further long-term, head-to-head comparative studies would be beneficial to fully elucidate the relative merits of these two important therapeutic agents.

References

Lasofoxifene Versus Fulvestrant in ESR1-Mutated Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lasofoxifene and fulvestrant for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer harboring an ESR1 gene mutation. The emergence of these mutations is a key mechanism of acquired resistance to aromatase inhibitors, necessitating effective subsequent therapies. This document synthesizes clinical trial data, preclinical evidence, and mechanistic insights to offer a detailed overview for the scientific community.

Executive Summary

This compound, a novel, oral selective estrogen receptor modulator (SERM), has demonstrated promising antitumor activity in patients with ESR1-mutated metastatic breast cancer, a population with limited treatment options. Clinical data, primarily from the Phase II ELAINE 1 trial, suggests that this compound may offer an improved progression-free survival and clinical benefit rate compared to fulvestrant, the current standard-of-care selective estrogen receptor degrader (SERD). While the results from ELAINE 1 did not reach statistical significance, all efficacy endpoints numerically favored this compound.[1] Preclinical studies further support the potential of this compound in this setting, indicating effective inhibition of tumor growth and metastasis in models of endocrine-resistant breast cancer.[2] This guide will delve into the clinical data, mechanisms of action, and experimental protocols that underpin these findings.

Data Presentation

Table 1: Efficacy of this compound vs. Fulvestrant in the ELAINE 1 Trial[1][3][4]
Efficacy EndpointThis compound (n=52)Fulvestrant (n=51)Hazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS)6.04 months4.04 months0.699 (0.445–1.125)0.138
Objective Response Rate (ORR)13.2%2.9%-0.12
Clinical Benefit Rate (CBR) at 24 weeks36.5%21.6%-0.12
PFS Rate at 6 months53.4%37.9%--
PFS Rate at 12 months30.7%14.1%--
Table 2: Safety Profile of this compound vs. Fulvestrant in the ELAINE 1 Trial
Adverse Event (Any Grade)This compound (n=51)Fulvestrant (n=48)
Nausea27.5%18.8%
Fatigue23.5%37.5%
Arthralgia21.6%22.9%
Hot flush21.6%10.4%
Grade 3/4 TEAEs19.6%20.8%

Note: Data is based on available search results and may not encompass all reported adverse events.

Mechanisms of Action and Signaling Pathways

ESR1 mutations in the ligand-binding domain of the estrogen receptor lead to a constitutively active receptor that drives tumor growth independent of estrogen. This renders aromatase inhibitors, which work by depleting estrogen, ineffective.

Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor and promotes its degradation, thereby reducing the total pool of ER protein in the cancer cell.

This compound , as a SERM, binds to the estrogen receptor and modulates its activity. In the context of ESR1-mutated breast cancer, this compound acts as an antagonist, blocking the constitutive activity of the mutant receptor. Preclinical evidence suggests that this compound may be more effective than fulvestrant at inhibiting tumor growth and metastasis in ESR1-mutant models.

The constitutively active ESR1 mutant receptor can activate downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is a known driver of endocrine resistance. Both this compound and fulvestrant aim to abrogate this signaling, but their distinct mechanisms of action may lead to differential effects on these pathways.

cluster_0 Normal ER Signaling Estrogen Estrogen ER ER Estrogen->ER Binds ERE Estrogen Response Element ER->ERE Activates Gene Transcription Gene Transcription ERE->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation

Diagram 1: Simplified normal estrogen receptor signaling pathway.

cluster_1 ESR1-Mutated ER Signaling Mutant ER (ESR1) Constitutively Active Mutant ER (ESR1) ERE Estrogen Response Element Mutant ER (ESR1)->ERE Ligand-Independent Activation PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Mutant ER (ESR1)->PI3K/AKT/mTOR Pathway Activates Gene Transcription Gene Transcription ERE->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation PI3K/AKT/mTOR Pathway->Cell Proliferation

Diagram 2: Signaling pathway in ESR1-mutated breast cancer.

cluster_2 Therapeutic Intervention This compound This compound Mutant ER (ESR1) Constitutively Active Mutant ER (ESR1) This compound->Mutant ER (ESR1) Binds and antagonizes Fulvestrant Fulvestrant Fulvestrant->Mutant ER (ESR1) Binds and promotes Degradation Degradation Mutant ER (ESR1)->Degradation degradation Blocked Signaling Blocked Signaling Mutant ER (ESR1)->Blocked Signaling activity blocked

Diagram 3: Mechanisms of action of this compound and fulvestrant.

Experimental Protocols

ELAINE 1 (NCT03781063) Phase II Trial
  • Objective: To evaluate the efficacy and safety of this compound versus fulvestrant in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation who have progressed on an aromatase inhibitor in combination with a CDK4/6 inhibitor.

  • Study Design: An open-label, randomized, multicenter study.

  • Patient Population: 103 postmenopausal women with ER+/HER2- locally advanced or metastatic breast cancer with a documented ESR1 mutation, who had progressed on a prior aromatase inhibitor and a CDK4/6 inhibitor. Patients were stratified by the presence of visceral metastases and by the specific ESR1 mutation Y537S.

  • Treatment Arms:

    • This compound: 5 mg administered orally once daily.

    • Fulvestrant: 500 mg administered as an intramuscular injection on days 1, 15, and 29, and then every 4 weeks thereafter.

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Objective response rate (ORR), clinical benefit rate (CBR), duration of response, and safety.

Preclinical Xenograft Studies

Details of specific preclinical studies are often proprietary or not fully disclosed in publications. However, a general methodology for assessing the efficacy of compounds like this compound and fulvestrant in ESR1-mutated breast cancer xenograft models is as follows:

  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7) engineered to express specific ESR1 mutations (e.g., Y537S, D538G).

  • Animal Model: Ovariectomized immunodeficient mice (e.g., nude or NSG mice) to prevent confounding effects of endogenous estrogen.

  • Tumor Implantation: ESR1-mutant breast cancer cells are implanted into the mammary fat pad of the mice.

  • Treatment: Once tumors reach a specified size, mice are randomized to receive treatment with vehicle control, this compound (administered orally), or fulvestrant (administered via injection).

  • Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Metastatic burden can be assessed through imaging or histological analysis of relevant organs.

  • Pharmacodynamic Studies: Tumor tissue can be analyzed for biomarkers, such as the levels of ER protein and the expression of ER target genes, to confirm drug activity.

Conclusion

This compound represents a promising novel oral therapy for patients with ESR1-mutated, ER+/HER2- metastatic breast cancer who have progressed on prior endocrine therapy and CDK4/6 inhibitors. The available data from the ELAINE 1 trial indicates a favorable efficacy trend for this compound over fulvestrant, although these findings require confirmation in larger, statistically powered studies. The distinct mechanism of action of this compound as a SERM that effectively antagonizes the constitutively active mutant estrogen receptor provides a strong rationale for its continued development. Ongoing and future clinical trials, such as the ELAINE 3 trial which is evaluating this compound in combination with abemaciclib, will be crucial in defining the ultimate role of this compound in the treatment landscape of endocrine-resistant breast cancer.

References

A Comparative Guide to Lasofoxifene and Other Third-Generation Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Third-generation Selective Estrogen Receptor Modulators (SERMs) represent a significant advancement in the targeted modulation of estrogen receptor (ER) activity, offering tissue-specific estrogenic or anti-estrogenic effects. This guide provides a detailed comparison of Lasofoxifene with other notable third-generation SERMs, including Bazedoxifene and Ospemifene, with a focus on their performance backed by experimental data. Arzoxifene, another third-generation SERM, is also mentioned for historical context, although its development was discontinued.

Mechanism of Action: A Common Pathway with Subtle Differences

Third-generation SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the SERM induces a specific conformational change in the receptor. This altered conformation dictates the recruitment of co-activator or co-repressor proteins, leading to either agonistic (estrogen-like) or antagonistic (anti-estrogen) effects in a tissue-specific manner. This differential activity is the hallmark of SERMs, allowing for beneficial effects in some tissues (e.g., bone) while minimizing or blocking detrimental effects in others (e.g., breast, uterus).

SERM_Signaling_Pathway General SERM Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM ER Estrogen Receptor (ERα/ERβ) SERM->ER Binding SERM_ER SERM-ER Complex ER->SERM_ER Conformational Change ERE Estrogen Response Element (ERE) SERM_ER->ERE Binds to DNA Coactivator Co-activator ERE->Coactivator Recruits Corepressor Co-repressor ERE->Corepressor Recruits Gene_Activation Gene Activation (e.g., bone maintenance) Coactivator->Gene_Activation Leads to Gene_Repression Gene Repression (e.g., breast cancer cell proliferation) Corepressor->Gene_Repression Leads to

Caption: General signaling pathway of Selective Estrogen Receptor Modulators (SERMs).

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound, Bazedoxifene, and Ospemifene, providing a basis for their comparative assessment.

Table 1: Estrogen Receptor Binding Affinity

Binding affinity to ERα and ERβ is a critical determinant of a SERM's activity. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Lower IC50 values denote higher binding affinity.

SERMERα IC50ERβ IC50
This compound 0.34 ± 0.10 nM[1]Similar high affinity to ERα[2]
Bazedoxifene 26 nM[3][4]99 nM[3]
Ospemifene 0.8 µM (800 nM)1.7 µM (1700 nM)

Note: Data for this compound's ERβ affinity is described qualitatively in the literature as high, similar to its affinity for ERα. Direct IC50 values for ERβ were not consistently reported in the reviewed literature.

Table 2: Comparative Efficacy in Osteoporosis (Clinical Data)

This table presents clinical trial data on the efficacy of this compound and Bazedoxifene in the treatment of postmenopausal osteoporosis.

FeatureThis compound (0.5 mg/day)Bazedoxifene (20 mg/day)
New Vertebral Fractures 42% risk reduction vs. placebo over 3 years42% risk reduction vs. placebo over 3 years
Non-Vertebral Fractures 22% risk reduction vs. placebo over 3 yearsNo significant reduction vs. placebo; 50% reduction in a high-risk subgroup
Lumbar Spine BMD Change Significant increase vs. placeboSignificant increase vs. placebo
Total Hip BMD Change Significant increase vs. placeboSignificant increase vs. placebo
Table 3: Comparative Efficacy in Vaginal Atrophy (Clinical Data)

This table outlines the clinical efficacy of this compound and Ospemifene in treating moderate to severe vulvovaginal atrophy (VVA) in postmenopausal women.

FeatureThis compound (0.5 mg/day)Ospemifene (60 mg/day)
Most Bothersome Symptom (Dryness/Dyspareunia) Significant improvement vs. placebo at 12 weeksSignificant improvement vs. placebo at 12 weeks
Vaginal pH Significant decrease vs. placebo at 12 weeksSignificant decrease vs. placebo at 12 weeks
Vaginal Superficial Cells Significant increase vs. placebo at 12 weeksSignificant increase vs. placebo at 12 weeks
Vaginal Parabasal Cells Significant decrease vs. placebo at 12 weeksSignificant decrease vs. placebo at 12 weeks
Table 4: Comparative Pharmacokinetics and Side Effect Profile
FeatureThis compoundBazedoxifeneOspemifene
Oral Bioavailability Remarkably improved compared to other SERMs due to increased resistance to intestinal glucuronidationLower than this compoundWell absorbed orally
Common Adverse Events Hot flushes, muscle spasms, vaginal bleedingHot flushes, leg crampsHot flushes
Serious Adverse Events Increased risk of venous thromboembolic events (VTE)Increased risk of VTENo increased risk of VTE reported in major trials
Uterine Effects Neutral to slight estrogenic effectsNeutral effect on the endometriumNeutral to slight estrogenic effects on the endometrium
Breast Effects Reduced risk of ER-positive breast cancerNeutral effect on the breastPotential breast cancer chemopreventive activity suggested in preclinical studies

Experimental Protocols

Estrogen Receptor Binding Affinity Assay

The binding affinities of SERMs to ERα and ERβ are typically determined through a competitive radioligand binding assay.

Binding_Assay_Workflow Workflow for ER Competitive Binding Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Prepare purified human ERα and ERβ Incubation Incubate ER, [3H]E2, and SERM at 4°C for 18-24h Receptor_Prep->Incubation Radioligand_Prep Prepare radiolabeled estradiol ([3H]E2) Radioligand_Prep->Incubation SERM_Prep Prepare serial dilutions of test SERM SERM_Prep->Incubation Separation Separate bound from free [3H]E2 (e.g., hydroxyapatite) Incubation->Separation Measurement Measure radioactivity of bound [3H]E2 Separation->Measurement Analysis Calculate IC50 value (concentration of SERM that inhibits 50% of [3H]E2 binding) Measurement->Analysis

Caption: Experimental workflow for determining estrogen receptor binding affinity.

Methodology:

  • Preparation of Reagents: Purified recombinant human ERα and ERβ are used. A radiolabeled estrogen, typically tritiated estradiol ([³H]E₂), serves as the tracer. The SERM to be tested is prepared in a series of dilutions.

  • Incubation: The purified estrogen receptor, a fixed concentration of [³H]E₂, and varying concentrations of the test SERM are incubated together. This allows the SERM to compete with the radiolabeled estradiol for binding to the estrogen receptor. The incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound [³H]E₂ must be separated from the unbound [³H]E₂. This can be achieved by various methods, such as filtration or adsorption to hydroxyapatite.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of bound [³H]E₂ versus the concentration of the competing SERM. A non-linear regression analysis is then used to determine the IC50 value.

Ovariectomized Rat Model for Osteoporosis

The ovariectomized (OVX) rat is a widely accepted preclinical model for studying postmenopausal osteoporosis and the effects of potential treatments.

OVX_Rat_Model_Workflow Workflow for Ovariectomized Rat Model of Osteoporosis cluster_animal_prep Animal Preparation cluster_treatment Treatment Period cluster_assessment Efficacy Assessment Animal_Selection Select skeletally mature female rats (e.g., Sprague-Dawley) Surgery Perform bilateral ovariectomy (OVX) or sham surgery Animal_Selection->Surgery Recovery Allow for post-operative recovery Surgery->Recovery Dosing Administer SERM or vehicle daily for a specified period (e.g., 6-12 weeks) Recovery->Dosing BMD_Measurement Measure Bone Mineral Density (BMD) (e.g., DXA) Dosing->BMD_Measurement Biomechanical_Testing Perform biomechanical testing of bones (e.g., femur, vertebrae) Dosing->Biomechanical_Testing Histomorphometry Conduct bone histomorphometry Dosing->Histomorphometry

Caption: Experimental workflow for assessing SERM efficacy in an osteoporosis model.

Methodology:

  • Animal Model: Adult female rats (e.g., Sprague-Dawley strain) are used. The animals undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss mimicking postmenopausal osteoporosis. A sham-operated group serves as the control.

  • Treatment: Following a recovery period, the ovariectomized rats are treated with the test SERM or a vehicle control, typically via oral gavage, for a predetermined duration (e.g., 6 to 12 weeks).

  • Efficacy Evaluation: At the end of the treatment period, various parameters are assessed to evaluate the efficacy of the SERM in preventing bone loss. These include:

    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) at sites such as the femur and lumbar spine.

    • Biomechanical Strength: Mechanical testing of bones (e.g., three-point bending of the femur) to determine their strength and resistance to fracture.

    • Bone Histomorphometry: Microscopic analysis of bone tissue to quantify parameters of bone structure and turnover.

    • Biochemical Markers: Measurement of serum or urine markers of bone formation and resorption.

Assessment of Vaginal Atrophy in Clinical Trials

The efficacy of SERMs in treating VVA is assessed in randomized, double-blind, placebo-controlled clinical trials involving postmenopausal women with moderate to severe symptoms.

Methodology:

  • Patient Population: Postmenopausal women with symptoms of VVA, such as vaginal dryness or dyspareunia, are enrolled. Objective criteria, such as a low percentage of superficial cells on a vaginal smear and an elevated vaginal pH, are also used for inclusion.

  • Treatment: Participants are randomized to receive the test SERM or a placebo for a specified duration, typically 12 weeks.

  • Efficacy Endpoints: The primary efficacy endpoints usually include changes from baseline in:

    • Most Bothersome Symptom: Patient-reported severity of their most bothersome symptom (e.g., dryness or dyspareunia) on a rating scale.

    • Vaginal pH: Measurement of vaginal pH, which typically decreases with effective treatment.

    • Vaginal Maturation Index (VMI): Microscopic assessment of the proportions of parabasal, intermediate, and superficial cells from a vaginal smear. An effective treatment increases the proportion of superficial cells and decreases the proportion of parabasal cells.

  • Safety Assessment: Safety is monitored through the recording of adverse events, and in some studies, endometrial biopsies are performed to assess uterine safety.

Conclusion

This compound demonstrates a distinct profile among third-generation SERMs, characterized by its high binding affinity for both ERα and ERβ, superior oral bioavailability, and proven efficacy in reducing both vertebral and non-vertebral fractures in postmenopausal women with osteoporosis. In the context of vaginal atrophy, this compound shows comparable efficacy to Ospemifene in improving key symptoms and physiological markers.

Bazedoxifene is also effective in preventing vertebral fractures and has a neutral effect on the breast and endometrium. However, its efficacy in preventing non-vertebral fractures is limited to a subgroup of high-risk women. Ospemifene is particularly effective for treating vulvovaginal atrophy and has a favorable safety profile regarding venous thromboembolic events.

The choice of a specific third-generation SERM for therapeutic development or clinical application will depend on the desired tissue-specific effects and the overall risk-benefit profile for the target patient population. This compound's combined benefits for bone health, vaginal atrophy, and breast cancer risk reduction make it a compelling candidate for further investigation and potential clinical use.

References

Validating the Bone-Protective Effects of Lasofoxifene in Postmenopausal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lasofoxifene's performance in protecting against postmenopausal bone loss with other established osteoporosis therapies. The information is supported by experimental data from key clinical trials to aid in research and development decisions.

Executive Summary

This compound, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant efficacy in the prevention and treatment of postmenopausal osteoporosis.[1][2] Clinical trial data from the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL), Osteoporosis Prevention and Lipid Lowering (OPAL), and Comparison of Raloxifene and this compound (CORAL) studies have shown that this compound effectively increases bone mineral density (BMD), reduces bone turnover markers, and lowers the risk of both vertebral and non-vertebral fractures.[2][3] This guide compares the bone-protective effects of this compound with another SERM (Raloxifene), a bisphosphonate (Alendronate), a RANKL inhibitor (Denosumab), and an anabolic agent (Teriparatide).

Comparative Efficacy of Osteoporosis Therapies

The following tables summarize the quantitative data from pivotal clinical trials for each drug, providing a comparative overview of their effects on key markers of bone health.

Table 1: Effects on Bone Mineral Density (BMD)
Drug (Trial)Treatment Arm(s)DurationLumbar Spine BMD Change vs. PlaceboTotal Hip/Femoral Neck BMD Change vs. Placebo
This compound (PEARL)0.25 mg/day3 years+3.3%+2.7% (Femoral Neck)
0.5 mg/day3 years+3.3%+3.3% (Femoral Neck)
Raloxifene (MORE)60 mg/day3 years+2.6%+2.1% (Femoral Neck)
120 mg/day3 years+2.7%+2.4% (Femoral Neck)
Alendronate (FIT)5 mg/day for 2 yrs, then 10 mg/day3 years+8.8%+5.9% (Femoral Neck)
Denosumab (FREEDOM)60 mg every 6 months3 years+9.2%+6.0% (Total Hip)
Teriparatide (FPT)20 µ g/day Median 19 months+9.7%+2.8% (Femoral Neck)

Note: Direct head-to-head trial data is limited. Comparisons are based on individual placebo-controlled trials and should be interpreted with caution.

Table 2: Effects on Bone Turnover Markers
Drug (Trial)Bone Resorption Marker (e.g., CTX) Reduction vs. PlaceboBone Formation Marker (e.g., P1NP) Reduction vs. Placebo
This compound (PEARL Sub-study)Significant reductionSignificant reduction
Raloxifene (MORE)Urinary CTx/Cr: -46.5%Serum P1NP: -40.8%
Alendronate Data not readily available in a comparable formatData not readily available in a comparable format
Denosumab (FREEDOM)Serum CTX: -86% (at 1 month)Serum P1NP: -76% (at 36 months)
Teriparatide (FPT)Not applicable (anabolic agent)Increased markers of bone formation

Note: Different trials may use different specific markers and assays, making direct comparisons challenging.

Table 3: Effects on Fracture Risk Reduction
Drug (Trial)Vertebral Fracture Risk Reduction vs. PlaceboNon-Vertebral Fracture Risk Reduction vs. Placebo
This compound (PEARL)0.25 mg/day: 31%0.5 mg/day: 42%0.25 mg/day: Not significant0.5 mg/day: 22%
Raloxifene (MORE)60 mg/day: 30% (in women with prevalent fractures)120 mg/day: 50% (in women with prevalent fractures)Not significant in the overall population
Alendronate (FIT)47% (morphometric)28% (clinical)
Denosumab (FREEDOM)68%20%
Teriparatide (FPT)65% (new radiographic)53% (non-vertebral fragility)

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for a critical evaluation of the evidence.

This compound: PEARL (Postmenopausal Evaluation and Risk-Reduction with this compound) Trial
  • Objective: To evaluate the efficacy and safety of two doses of this compound in reducing the risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.[3]

  • Study Design: A 5-year, randomized, double-blind, placebo-controlled, multinational trial.

  • Participants: 8,556 postmenopausal women (aged 59-80 years) with a bone mineral density T-score of -2.5 or less at the femoral neck or spine.

  • Intervention: Participants were randomized to receive this compound 0.25 mg/day, this compound 0.5 mg/day, or placebo. All participants received daily calcium (1000 mg) and vitamin D (400-800 IU) supplementation.

  • Primary Endpoints: New vertebral fractures at 3 years and non-vertebral fractures at 5 years.

  • Secondary Endpoints: Changes in BMD at the lumbar spine and hip, and changes in bone turnover markers.

Raloxifene: MORE (Multiple Outcomes of Raloxifene Evaluation) Trial
  • Objective: To determine the effect of raloxifene on the risk of vertebral fractures in postmenopausal women with osteoporosis.

  • Study Design: A 4-year, randomized, double-blind, placebo-controlled trial.

  • Participants: 7,705 postmenopausal women (mean age 67 years) with osteoporosis.

  • Intervention: Participants were randomized to receive raloxifene 60 mg/day, raloxifene 120 mg/day, or placebo. All participants received daily calcium (500 mg) and vitamin D (400-600 IU) supplementation.

  • Primary Endpoint: Incidence of new vertebral fractures.

  • Secondary Endpoints: Changes in BMD, bone turnover markers, and incidence of non-vertebral fractures.

Alendronate: FIT (Fracture Intervention Trial)
  • Objective: To determine the efficacy of alendronate in reducing the risk of fractures in postmenopausal women with low bone mass.

  • Study Design: A randomized, double-blind, placebo-controlled trial with two arms: one for women with existing vertebral fractures and one for women without.

  • Participants: 6,459 women (aged 55-81 years) with low femoral neck BMD.

  • Intervention: Participants received alendronate (initially 5 mg/day, increased to 10 mg/day after 2 years) or placebo.

  • Primary Endpoints: Incidence of new morphometric vertebral fractures (in the vertebral fracture arm) and clinical fractures (in the clinical fracture arm).

  • Secondary Endpoints: Changes in BMD and height.

Denosumab: FREEDOM (Fracture Reduction Evaluation of Denosumab in Osteoporosis Every 6 Months) Trial
  • Objective: To assess the efficacy and safety of denosumab in reducing the risk of fractures in postmenopausal women with osteoporosis.

  • Study Design: A 3-year, international, randomized, double-blind, placebo-controlled trial.

  • Participants: 7,868 postmenopausal women (aged 60-90 years) with a lumbar spine or total hip BMD T-score of less than -2.5.

  • Intervention: Participants received subcutaneous injections of denosumab 60 mg or placebo every 6 months. All participants also received daily calcium and vitamin D supplements.

  • Primary Endpoint: Incidence of new vertebral fractures at 36 months.

  • Secondary Endpoints: Time to first non-vertebral fracture and time to first hip fracture.

Teriparatide: FPT (Fracture Prevention Trial)
  • Objective: To evaluate the efficacy of teriparatide in reducing the risk of fractures in postmenopausal women with prior vertebral fractures.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 1,637 postmenopausal women with a history of vertebral fractures.

  • Intervention: Participants received daily subcutaneous injections of teriparatide 20 µg, teriparatide 40 µg, or placebo for a median of 19 months. Patients also received daily supplements of calcium 1000 mg and vitamin D 400 to 1200 IU.

  • Primary Endpoint: Incidence of new vertebral fractures.

  • Secondary Endpoints: Incidence of non-vertebral fractures and changes in BMD.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of the compared therapies and a generalized workflow for the clinical trials discussed.

SERM_Pathway cluster_cell Bone Cell (Osteoblast/Osteoclast Precursor) ER Estrogen Receptor (ERα/β) Nucleus Nucleus ER->Nucleus Translocates ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (e.g., OPG) ERE->Gene_Transcription Regulates Bone_Formation ↑ Bone Formation Gene_Transcription->Bone_Formation Bone_Resorption ↓ Bone Resorption Gene_Transcription->Bone_Resorption This compound This compound (SERM) This compound->ER Binds

Figure 1: this compound (SERM) Signaling Pathway in Bone Cells.

Antiresorptive_Pathways cluster_osteoclast Osteoclast RANK RANK Receptor Osteoclast_Activity Osteoclast Activation, Survival, and Function RANK->Osteoclast_Activity FPPS Farnesyl Pyrophosphate Synthase (FPPS) FPPS->Osteoclast_Activity Essential for Bone_Resorption Bone Resorption Osteoclast_Activity->Bone_Resorption RANKL RANKL RANKL->RANK Binds & Activates Denosumab Denosumab Denosumab->RANKL Binds & Inhibits Alendronate Alendronate (Bisphosphonate) Alendronate->FPPS Inhibits

Figure 2: Mechanisms of Action for Antiresorptive Therapies.

Anabolic_Pathway cluster_osteoblast Osteoblast PTHR1 PTH Receptor 1 (PTHR1) Signaling_Cascade Intracellular Signaling Cascade (cAMP/PKA) PTHR1->Signaling_Cascade Gene_Expression ↑ Expression of Bone Formation Genes Signaling_Cascade->Gene_Expression Bone_Formation ↑ Bone Formation Gene_Expression->Bone_Formation Teriparatide Teriparatide (PTH Analog) Teriparatide->PTHR1 Binds & Activates

Figure 3: Teriparatide's Anabolic Signaling Pathway in Osteoblasts.

Clinical_Trial_Workflow Start Patient Screening (Postmenopausal Women with Osteoporosis) Randomization Randomization Start->Randomization Treatment_A Treatment Group (e.g., this compound) Randomization->Treatment_A Treatment_B Comparator Group (e.g., Placebo or Active Control) Randomization->Treatment_B Follow_Up Follow-up Visits (BMD, Bone Turnover Markers, Adverse Events) Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint Primary & Secondary Endpoint Assessment (Fracture Incidence) Follow_Up->Endpoint

Figure 4: Generalized Workflow of a Pivotal Osteoporosis Clinical Trial.

References

Lasofoxifene Versus Aromatase Inhibitors in Resistant Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Aromatase Inhibitor Resistance

Aromatase inhibitors, which function by blocking the production of estrogen, are a cornerstone of treatment for ER+ breast cancer.[1] However, a substantial number of patients eventually develop resistance to these agents.[2][3] One of the key mechanisms driving this resistance is the acquisition of activating mutations in the estrogen receptor alpha gene (ESR1).[1][4] These mutations lead to a constitutively active estrogen receptor that is no longer dependent on estrogen for its activation, thereby rendering AIs ineffective.

Lasofoxifene has emerged as a promising therapeutic option in this setting. It is a nonsteroidal SERM that binds with high affinity to both wild-type and mutant ERα. Unlike AIs, which target estrogen production, this compound directly modulates the estrogen receptor, stabilizing it in an antagonist conformation and inhibiting its constitutive activity.

Comparative Efficacy in Aromatase Inhibitor-Resistant Tumors

Clinical Data: The ELAINE 1 Trial
Efficacy EndpointThis compound (n=52)Fulvestrant (n=51)p-valueHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 6.04 months4.04 months0.1380.699 (0.445-1.125)
Objective Response Rate (ORR) 13.2%2.9%0.124-
Clinical Benefit Rate (CBR) 36.5%21.6%0.117-
6-Month PFS Rate 53.4%37.9%--
12-Month PFS Rate 30.7%14.1%--
Complete Response (CR) 1 patient (1.9%)0 patients--
Partial Response (PR) 4 patients (7.7%)1 patient (2.0%)--
Data from the ELAINE 1 trial.
Preclinical Data in AI-Resistant Models
Treatment GroupOutcome
This compound +/- Palbociclib Significantly reduced primary tumor growth vs. vehicle.
Fulvestrant Did not significantly reduce primary tumor growth vs. vehicle.
This compound + Palbociclib Significantly lower percent tumor area in excised mammary glands vs. vehicle.
This compound +/- Palbociclib Decreased overall tumor cell proliferation (Ki67 staining).
This compound + Palbociclib Significantly fewer bone metastases compared with vehicle.
Findings from a letrozole-resistant MCF7 LTLT cell xenograft model.

Mechanism of Action: Targeting the Estrogen Receptor

The primary mechanism by which this compound overcomes resistance to aromatase inhibitors is its direct interaction with the estrogen receptor, particularly in the context of ESR1 mutations.

Lasofoxifene_Mechanism_of_Action Mechanism of this compound in AI-Resistant Tumors cluster_0 Aromatase Inhibitor (AI) Action cluster_1 AI Resistance via ESR1 Mutation cluster_2 This compound Action Androgens Androgens Estrogens Estrogens Androgens->Estrogens Aromatase ER_WT ER_WT Estrogens->ER_WT Binds & Activates Gene_Transcription Tumor Growth (WT ER) ER_WT->Gene_Transcription Promotes Aromatase Aromatase AI AI AI->Aromatase Inhibits ESR1_Mutation ESR1_Mutation ER_Mutant Constitutively Active ER ESR1_Mutation->ER_Mutant Creates Gene_Transcription_Resistant Tumor Growth (Resistant) ER_Mutant->Gene_Transcription_Resistant Promotes (Ligand-Independent) ER_Mutant->Gene_Transcription_Resistant Inhibits This compound This compound This compound->ER_Mutant Binds & Stabilizes Antagonist Conformation

Caption: this compound's mechanism in overcoming AI resistance.

As depicted, while AIs act upstream by depleting estrogen, ESR1 mutations allow the estrogen receptor (ER) to signal for tumor growth independently of estrogen. This compound directly binds to this mutated ER, forcing it into an inactive (antagonist) conformation and thereby blocking downstream signaling. This is supported by clinical data showing that this compound treatment leads to a significant reduction in the ESR1 mutant allele fraction (MAF) in circulating tumor DNA (ctDNA), indicating strong target engagement. In the ELAINE 1 trial, 82.9% of patients treated with this compound showed a decrease in ESR1 MAF from baseline to week 8, with a median reduction of -87.1%, compared to a -14.7% reduction in the fulvestrant arm.

Safety and Tolerability Profile

In the ELAINE 1 trial, this compound was well-tolerated. The most common treatment-emergent adverse events (AEs) were generally low-grade and manageable.

Adverse Event (Any Grade)This compound (n=52)Fulvestrant (n=51)
Nausea27.5%18.8%
Fatigue23.5%37.5%
Arthralgia21.6%22.9%
Hot Flush21.6%10.4%
Constipation15.7%12.5%
Dizziness15.7%4.2%
Hypertension15.7%14.6%
Cough15.7%10.4%
Data from the ELAINE 1 trial.

Notably, no thrombotic adverse events were observed in the this compound arm of the ELAINE 1 study.

Experimental Protocols

ELAINE 1 (NCT03781063) Clinical Trial Protocol

The ELAINE 1 study was a Phase 2, multicenter, open-label, randomized trial.

ELAINE_1_Workflow ELAINE 1 Trial Workflow Patient_Population ER+/HER2- Metastatic Breast Cancer - ESR1 Mutation - Progression on AI + CDK4/6i Randomization Randomization (1:1) Patient_Population->Randomization Arm_A This compound 5 mg oral, daily Randomization->Arm_A Arm_B Fulvestrant 500 mg IM, Day 1, 15, 29, then every 4 weeks Randomization->Arm_B Treatment Treatment until: - Disease Progression - Unacceptable Toxicity - Death or Withdrawal Arm_A->Treatment Arm_B->Treatment Endpoints Primary Endpoint: - Progression-Free Survival (PFS) Secondary Endpoints: - ORR, CBR, Safety Treatment->Endpoints

Caption: Workflow for the ELAINE 1 clinical trial.

  • Patient Population : The trial enrolled pre- and postmenopausal women with ER+/HER2- metastatic breast cancer with a confirmed ESR1 mutation who had progressed on a prior aromatase inhibitor plus a CDK4/6 inhibitor.

  • Randomization and Treatment : 103 patients were randomized to receive either 5 mg of oral this compound daily or 500 mg of intramuscular fulvestrant on days 1, 15, and 29, and then every 4 weeks.

  • Endpoints : The primary endpoint was progression-free survival. Secondary endpoints included objective response rate, clinical benefit rate, and safety/tolerability.

Preclinical AI-Resistant Xenograft Model Protocol

The preclinical studies utilized a letrozole-resistant mouse model to evaluate this compound's efficacy.

  • Cell Line : Letrozole-resistant MCF7 LTLT cells, which are tagged with luciferase-GFP, were used. These cells exhibit lower ERα and higher HER2 expression compared to normal MCF7 cells and do not have ESR1 mutations.

  • Animal Model : The cells were injected into the mammary ducts of NSG mice (MIND model).

  • Treatment Groups : Mice were randomized to receive vehicle, this compound, fulvestrant, palbociclib, or combinations of this compound/fulvestrant with palbociclib.

  • Monitoring and Analysis : Tumor growth and metastasis were monitored using in vivo and ex vivo luminescence imaging. At the end of the study, terminal tumor weight measurements and histological analyses (including Ki67 staining for proliferation) were performed.

Future Directions and Conclusions

The development of this compound is ongoing, with studies evaluating its efficacy in combination with other targeted agents. The Phase 2 ELAINE 2 trial, for instance, showed a median PFS of 13 months for this compound combined with the CDK4/6 inhibitor abemaciclib in a similar patient population. The Phase 3 ELAINE 3 trial is further investigating the this compound-abemaciclib combination against a fulvestrant-abemaciclib comparator arm.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the structural activity relationship (SAR) of lasofoxifene and related naphthalene derivatives as selective estrogen receptor modulators (SERMs). This analysis is supported by experimental data on their binding affinities to estrogen receptors (ERα and ERβ), in vivo efficacy, and pharmacokinetic profiles. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate a comprehensive understanding.

Introduction: The Therapeutic Promise of Naphthalene-Based SERMs

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects.[1] This dual activity allows them to be developed for various indications, including the prevention and treatment of osteoporosis and breast cancer. This compound, a third-generation, non-steroidal SERM characterized by a naphthalene core, has demonstrated high affinity for both ERα and ERβ.[1][2] Its unique chemical structure contributes to an improved oral bioavailability compared to earlier generation SERMs, making it a compound of significant clinical interest.[1] This guide delves into the structural nuances that govern the biological activity of this compound and its chemical cousins, providing a comparative framework for future drug design and development.

Comparative Performance Data

The biological activity of this compound and its derivatives is a direct consequence of their molecular structure. Key performance indicators include their binding affinity to estrogen receptors, their efficacy in preclinical models of disease, and their pharmacokinetic properties.

Estrogen Receptor Binding Affinity

The affinity of a SERM for ERα and ERβ is a primary determinant of its potency and tissue-specific action. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and related naphthalene derivatives for both receptor subtypes.

CompoundERα Binding Affinity (Ki/IC50, nM)ERβ Binding Affinity (Ki/IC50, nM)ERβ/ERα Selectivity RatioReference
This compound 0.21 ± 0.06Not explicitly found-[3]
Raloxifene ----
2-Phenylnaphthalene Derivatives
PNAP-3h17,900 (IC50)Not explicitly found-
PNAP-6h4,800 (IC50)Not explicitly found-
PNAP-7h31,800 (IC50)Not explicitly found-
Tetrahydronaphthalene Derivatives
Compound 2b---
Compound 3c---
Compound 3f---
Compound 5c---
Compound 7b---

Note: The table is populated with available data. A comprehensive, directly comparative dataset for a wide range of naphthalene derivatives remains an area for further investigation. The IC50 values for 2-phenylnaphthalene derivatives are from cytotoxicity assays in MCF-7 cells and do not represent direct ER binding affinity.

In Vivo Efficacy

The therapeutic potential of these compounds is ultimately determined by their performance in relevant animal models. The ovariectomized (OVX) rat is a standard preclinical model for postmenopausal osteoporosis.

CompoundAnimal ModelKey Efficacy EndpointResultReference
This compound Ovariectomized RatPrevention of bone lossProtects from OVX-induced bone loss
Ovariectomized RatUterine weightMinimal trophic effects on the uterus
Raloxifene Ovariectomized RatBone Mineral DensityIncreases bone mineral density
Ovariectomized RatUterine weightDoes not stimulate the uterus
8-prenylnaringenin (a phytoestrogen) Ovariectomized RatPrevention of bone lossCompletely protects from OVX-induced bone loss
Ovariectomized RatUterine weightMinimal, dose-independent trophic effects on uterus
Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are critical for its clinical success. Key parameters include oral bioavailability, half-life, and metabolic pathways.

CompoundOral Bioavailability (%)Half-life (t1/2)CmaxTmaxKey Metabolic PathwaysReference
This compound 62% (in rats)~6 days0.09 - 6.43 ng/mL (dose-dependent)6.0 - 7.3 hoursPhase I (CYP3A4/5, CYP2D6) and Phase II (glucuronidation, sulfation)
Raloxifene 2%27.7 hours to 7 daysNot specified0.5 hoursGlucuronide conjugation
Tamoxifen ~100%27.7 hours to 7 daysNot specifiedNot specifiedCytochrome P450 system

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Estrogen Receptor Binding Assay

This assay determines the affinity of a test compound for ERα and ERβ by measuring its ability to displace a radiolabeled estrogen, such as [³H]-estradiol.

Workflow for Estrogen Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Prepare Receptor Source (e.g., rat uterine cytosol or recombinant human ER) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Prepare Radioligand ([³H]-Estradiol) Radioligand->Incubation TestCompound Prepare Test Compound (Serial Dilutions) TestCompound->Incubation Separation Separate Bound and Free Radioligand (e.g., filtration) Incubation->Separation Detection Quantify Bound Radioactivity (Scintillation Counting) Separation->Detection Calculation Calculate Specific Binding Detection->Calculation CurveFitting Generate Competition Curve Calculation->CurveFitting Ki_IC50 Determine Ki or IC50 CurveFitting->Ki_IC50

Caption: Workflow for a competitive radioligand binding assay to determine ER affinity.

Detailed Protocol:

  • Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ can be used. The protein concentration should be determined.

  • Preparation of Reagents: A radiolabeled ligand like [³H]-17β-estradiol is used. Test compounds and a non-labeled competitor (for non-specific binding) are prepared in appropriate solvents.

  • Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound are incubated in a suitable buffer to reach equilibrium.

  • Separation: Bound and free radioligand are separated using methods like filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) can be calculated from the IC50 value.

Ovariectomized (OVX) Rat Model of Osteoporosis

This in vivo model is used to evaluate the efficacy of compounds in preventing estrogen-deficiency-induced bone loss.

Workflow for Ovariectomized Rat Model

G cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization Surgery Ovariectomy (OVX) or Sham Surgery Acclimatization->Surgery Recovery Post-operative Recovery Surgery->Recovery Dosing Administer Test Compound or Vehicle Recovery->Dosing Monitoring Monitor Body Weight and Health Dosing->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia BMD Measure Bone Mineral Density (BMD) Euthanasia->BMD Uterus Measure Uterine Weight Euthanasia->Uterus Histology Histological Analysis of Bone and Uterus Euthanasia->Histology

Caption: Experimental workflow for the ovariectomized rat model of osteoporosis.

Detailed Protocol:

  • Animal Model: Adult female Sprague-Dawley or Wistar rats are typically used.

  • Surgery: Animals undergo either bilateral ovariectomy (OVX) to induce estrogen deficiency or a sham operation (control group).

  • Treatment: Following a recovery period, animals are treated with the test compound or vehicle for a specified duration.

  • Endpoint Analysis: At the end of the study, animals are euthanized. Key endpoints include:

    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on excised femurs or lumbar vertebrae.

    • Uterine Weight: The uterus is excised and weighed to assess estrogenic effects.

    • Biomechanical Testing: Bone strength can be evaluated through tests like the three-point bending test.

    • Histomorphometry: Microscopic analysis of bone structure.

MCF-7 Cell Proliferation Assay

This in vitro assay is used to assess the estrogenic or anti-estrogenic activity of compounds on the proliferation of human breast cancer cells (MCF-7), which are ER-positive.

Workflow for MCF-7 Cell Proliferation Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Proliferation Assessment Seeding Seed MCF-7 cells in 96-well plates Starvation Hormone-deprive cells in phenol red-free medium Seeding->Starvation Treatment Treat cells with Test Compound ± Estradiol Starvation->Treatment Incubation Incubate for a defined period (e.g., 6 days) Treatment->Incubation Assay Perform Proliferation Assay (e.g., SRB, MTT) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Analysis Calculate % Proliferation or Inhibition Measurement->Analysis

Caption: Workflow for assessing cell proliferation in MCF-7 cells.

Detailed Protocol:

  • Cell Culture: MCF-7 cells are cultured in appropriate media. For the assay, they are plated in 96-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove estrogens.

  • Treatment: Cells are treated with various concentrations of the test compound, either alone (to assess estrogenic activity) or in the presence of estradiol (to assess anti-estrogenic activity).

  • Incubation: The plates are incubated for a period of time (typically 6 days) to allow for cell proliferation.

  • Proliferation Assessment: Cell proliferation is quantified using assays such as the Sulforhodamine B (SRB) assay or MTT assay, which measure total protein or metabolic activity, respectively.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) proliferation.

Signaling Pathways and Mechanism of Action

The tissue-specific effects of SERMs are a result of their differential modulation of ER-mediated signaling pathways.

Estrogen Receptor Signaling

Upon binding a ligand, the estrogen receptor can regulate gene expression through two main pathways: the classical genomic pathway and the non-genomic pathway.

Estrogen Receptor Signaling Pathway

G cluster_ligand Ligand Binding cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Ligand Estrogen or SERM ER Estrogen Receptor (ERα or ERβ) Ligand->ER Binds Dimerization Receptor Dimerization ER->Dimerization Membrane_ER Membrane-associated ER ER->Membrane_ER Translocation Translocation to Nucleus Dimerization->Translocation ERE_Binding Binds to Estrogen Response Elements (EREs) Translocation->ERE_Binding Gene_Transcription Modulation of Gene Transcription ERE_Binding->Gene_Transcription Signaling_Cascades Activation of Kinase Signaling Cascades (e.g., MAPK, PI3K) Membrane_ER->Signaling_Cascades Downstream_Effects Rapid Cellular Effects Signaling_Cascades->Downstream_Effects

Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways.

This compound, like other SERMs, induces a specific conformational change in the estrogen receptor upon binding. This altered conformation influences the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to tissue-specific gene regulation. In bone, this compound acts as an agonist, promoting the expression of genes that inhibit bone resorption. In breast and uterine tissue, it generally acts as an antagonist, blocking the transcription of genes that promote cell proliferation.

Structural Activity Relationship (SAR) Insights

The naphthalene scaffold is a key structural feature of this compound and related derivatives, providing a rigid framework for the presentation of pharmacophoric elements.

Key SAR observations for naphthalene-based SERMs include:

  • The Basic Side Chain: The nature and orientation of the basic amine-containing side chain are critical for ER binding and the balance between agonist and antagonist activity.

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the naphthalene and phenyl rings significantly influence binding affinity and biological activity. For instance, in a series of 2-phenylnaphthalenes, a hydroxyl group at the C-7 position of the naphthalene ring was found to be crucial for cytotoxic activity against MCF-7 cells.

  • Substitution on the Naphthalene Core: Modifications to the naphthalene ring system can impact the overall shape of the molecule and its fit within the ER ligand-binding pocket, thereby modulating its pharmacological profile.

Logical Relationship of SAR

G Structure Molecular Structure (Naphthalene Core, Side Chains, Substituents) ER_Binding ERα/ERβ Binding Affinity and Selectivity Structure->ER_Binding Conformation ER Conformational Change ER_Binding->Conformation Cofactor Co-regulator Recruitment (Co-activators vs. Co-repressors) Conformation->Cofactor Gene_Expression Tissue-Specific Gene Regulation Cofactor->Gene_Expression Biological_Activity In Vivo Efficacy (Bone, Uterus, Breast) Gene_Expression->Biological_Activity

Caption: The interplay of molecular structure and biological activity in SERMs.

Conclusion

This compound and its naphthalene-based relatives represent a promising class of SERMs with significant therapeutic potential. Their efficacy is intricately linked to their chemical structure, which dictates their interaction with estrogen receptors and subsequent modulation of downstream signaling pathways. This guide has provided a comparative overview of their performance, detailed experimental methodologies for their evaluation, and insights into their structure-activity relationships. A deeper understanding of these molecular determinants will be instrumental in the rational design of next-generation SERMs with improved efficacy and safety profiles for the treatment of osteoporosis, breast cancer, and other estrogen-related disorders.

References

A Head-to-Head Comparison of Lasofoxifene and Bazedoxifene in Preclinical Models of Postmenopausal Bone Loss

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two third-generation Selective Estrogen Receptor Modulators (SERMs), lasofoxifene and bazedoxifene, in preclinical models of postmenopausal bone loss. The following sections detail their comparative performance on key bone health metrics, supported by experimental data and protocols.

This compound and bazedoxifene are both indicated for the treatment of postmenopausal osteoporosis.[1] They are designed to exert estrogen-like (agonist) effects on bone to prevent bone loss, while minimizing estrogen-like (antagonist) effects on uterine and breast tissues to enhance safety.[2][3][4] This guide synthesizes data from head-to-head preclinical studies to illuminate the comparative efficacy of these two agents.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative data from in vivo studies comparing this compound and bazedoxifene in ovariectomized (OVX) rodents, a standard model for postmenopausal osteoporosis.

Table 1: Effects on Bone Mineral Density (BMD)
ParameterAnimal ModelThis compoundBazedoxifeneVehicle (Control)Key Findings
Trabecular BMDOvariectomized DBA/1 Mice with Collagen-Induced Arthritis[5]Significantly increased vs. vehicleSignificantly increased vs. vehicleN/ABoth SERMs protected against generalized bone loss by increasing trabecular BMD.
Cortical ThicknessOvariectomized DBA/1 Mice with Collagen-Induced ArthritisIncreased vs. vehicleNot significantly different from vehicleN/AThis compound showed a positive effect on cortical bone, while bazedoxifene did not in this model.
Total BMDOvariectomized C57BL/6 MiceIncreased vs. vehicleIncreased vs. vehicleN/ABoth substances effectively increased total bone mineral density in OVX mice.
Table 2: Effects on Bone Turnover Markers
MarkerAnimal ModelThis compoundBazedoxifeneVehicle (Control)Key Findings
Serum CTX-1 (Bone Resorption)Ovariectomized DBA/1 Mice with Collagen-Induced ArthritisNo significant difference vs. vehicleNo significant difference vs. vehicleN/AIn this specific inflammation-associated bone loss model, neither SERM significantly altered this systemic bone resorption marker.
Serum PINP (Bone Formation)Ovariectomized DBA/1 Mice with Collagen-Induced ArthritisNo significant difference vs. vehicleNo significant difference vs. vehicleN/AIn this model, neither SERM significantly altered this systemic bone formation marker.
Table 3: Effects on Uterine Tissue
ParameterAnimal ModelThis compoundBazedoxifeneVehicle (Control)Key Findings
Uterine WeightOvariectomized C57BL/6 MiceIncreased uterine weightNo agonistic effectN/ABazedoxifene demonstrated a more favorable uterine safety profile by not stimulating uterine growth in OVX mice.
Uterine WeightSham-operated C57BL/6 MiceNo significant difference vs. vehicleDecreased uterine weightN/ABazedoxifene acted as an estrogen antagonist in the uterus of intact mice.

Experimental Methodologies

The data presented above were derived from studies utilizing established preclinical models of postmenopausal bone loss. The core experimental protocols are detailed below.

Ovariectomized (OVX) Rodent Model of Osteoporosis

This model is the gold standard for simulating postmenopausal estrogen deficiency and the resulting bone loss.

  • Animal Model: Studies utilized female DBA/1 or C57BL/6 mice.

  • Procedure: At an appropriate age, animals undergo a surgical procedure for bilateral ovariectomy (OVX) to induce estrogen deficiency, or a sham operation where the ovaries are exposed but not removed. This procedure reliably leads to a significant decrease in bone mineral density within 6-8 weeks.

  • Treatment: Following surgery and a period to allow for bone loss to establish, animals are treated with this compound, bazedoxifene, 17β-estradiol (as a positive control), or a vehicle control. Administration is typically oral.

  • Analysis:

    • Bone Mineral Density (BMD): BMD is assessed using techniques like peripheral quantitative computed tomography (pQCT) on excised bones such as the femur.

    • Bone Turnover Markers: Serum levels of markers like C-terminal telopeptide of type I collagen (CTX-1) for resorption and procollagen type I N-terminal propeptide (PINP) for formation are measured using immunoassays.

    • Uterine Effects: At the end of the study, the uterus is excised and weighed to assess the estrogenic (proliferative) effects of the compounds.

Collagen-Induced Arthritis (CIA) in OVX Mice

This model is particularly relevant for studying bone loss in the context of inflammatory diseases like rheumatoid arthritis, which predominantly affects post-menopausal women.

  • Model: Female DBA/1 mice are first ovariectomized as described above.

  • Arthritis Induction: Arthritis is then induced by immunization with type II collagen, leading to joint inflammation and bone erosion.

  • Treatment and Analysis: Treatment and subsequent analyses of bone parameters and inflammatory markers are conducted as in the standard OVX model. This allows for the evaluation of the drugs' efficacy on both systemic osteoporosis and localized, inflammation-driven bone loss.

Visualizing Experimental Design and Mechanism of Action

To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.

G cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Female Mice (e.g., DBA/1, C57BL/6) B Bilateral Ovariectomy (OVX) to Induce Estrogen Deficiency A->B C Sham Operation (Control Group) A->C D Vehicle Control B->D Treatment Administration E This compound B->E Treatment Administration F Bazedoxifene B->F Treatment Administration G 17β-Estradiol (E2) (Positive Control) B->G Treatment Administration H Bone Mineral Density (pQCT) D->H Post-Treatment Evaluation I Serum Bone Turnover Markers (CTX-1, PINP) D->I Post-Treatment Evaluation J Uterine Weight Assessment D->J Post-Treatment Evaluation K Histology & Other Markers D->K Post-Treatment Evaluation E->H Post-Treatment Evaluation E->I Post-Treatment Evaluation E->J Post-Treatment Evaluation E->K Post-Treatment Evaluation F->H Post-Treatment Evaluation F->I Post-Treatment Evaluation F->J Post-Treatment Evaluation F->K Post-Treatment Evaluation G->H Post-Treatment Evaluation G->I Post-Treatment Evaluation G->J Post-Treatment Evaluation G->K Post-Treatment Evaluation

Experimental workflow for comparing SERMs in an OVX mouse model.

G cluster_ligands cluster_receptors cluster_tissues cluster_effects LFX This compound ERa Estrogen Receptor α (ERα) LFX->ERa ERb Estrogen Receptor β (ERβ) LFX->ERb Bone Bone Tissue LFX->Bone Agonistic Uterus Uterine Tissue LFX->Uterus Weakly Agonistic BZA Bazedoxifene BZA->ERa BZA->ERb BZA->Bone Agonistic BZA->Uterus Antagonistic ERa->Bone Tissue Interaction ERa->Uterus Tissue Interaction ERb->Bone Tissue Interaction ERb->Uterus Tissue Interaction Agonist Agonist Effect (Estrogen-like) Bone->Agonist ↓ Bone Resorption ↑ BMD Uterus->Agonist ↑ Proliferation (Undesired Effect) Antagonist Antagonist Effect (Anti-estrogenic) Uterus->Antagonist ↓ Proliferation (Ideal SERM Profile)

Simplified signaling pathway of SERMs in target tissues.

References

A network meta-analysis of Lasofoxifene clinical trial outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A Network Meta-Analysis of Lasofoxifene Clinical Trial Outcomes: A Comparative Guide

This compound is a third-generation selective estrogen receptor modulator (SERM) that has been investigated for the prevention and treatment of postmenopausal osteoporosis and vaginal atrophy, as well as for its potential role in treating estrogen receptor-positive (ER+) breast cancer.[1][2][3][4] This guide provides a comparative analysis of this compound's clinical trial outcomes, presenting quantitative data, experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in understanding its therapeutic profile.

Comparative Efficacy and Safety of this compound

The following tables summarize the key efficacy and safety outcomes from major clinical trials of this compound compared to placebo and other active treatments.

Osteoporosis

Table 1: Efficacy of this compound in Postmenopausal Osteoporosis (PEARL Trial)

OutcomeThis compound 0.25 mg/dayThis compound 0.5 mg/dayPlacebo
Fracture Risk Reduction (5 years)
New Vertebral FracturesNot consistently demonstrated42% reduction[3]-
Non-vertebral FracturesNot consistently demonstrated22% reduction-
Bone Mineral Density (BMD) Increase (3 years)
Lumbar Spine3.3%3.3%-
Femoral Neck2.7%3.3%-
Bone Turnover Marker Reduction (24 months)
Serum P1NP33% reduction33% reduction3% increase

Table 2: Safety Profile of this compound in Postmenopausal Osteoporosis (PEARL Trial)

Adverse Event (5 years)This compound 0.25 mg/dayThis compound 0.5 mg/dayPlacebo
Venous Thromboembolic EventsIncreased riskIncreased risk-
Major Coronary Heart Disease EventsNo significant reductionReduced risk-
StrokeReduced riskReduced risk-
ER-positive Breast Cancer-Reduced risk-
Vulvovaginal Atrophy

Table 3: Efficacy of this compound in Moderate to Severe Vaginal Atrophy (12-week Phase 3 Trials)

Outcome (Change from Baseline)This compound 0.25 mg/dayThis compound 0.5 mg/dayPlacebo
Study 1
Most Bothersome Symptom (LSMD)-0.4-0.5-
Vaginal pH (LSMD)-0.65-0.58-
Vaginal Superficial Cells (%)5.2% increase5.4% increase-
Vaginal Parabasal Cells (%)39.9% decrease34.9% decrease-
Study 2
Most Bothersome Symptom (LSMD)-0.4-0.5-
Vaginal pH (LSMD)-0.57-0.67-
Vaginal Superficial Cells (%)3.5% increase2.2% increase-
Vaginal Parabasal Cells (%)34.1% decrease33.5% decrease-

*LSMD: Least Square Mean Difference from Placebo

Table 4: Safety Profile of this compound in Vaginal Atrophy (12-week Phase 3 Trials)

Adverse EventThis compound (0.25 & 0.5 mg/day)Placebo
Hot Flushes13%-23%9%-11%
Serious Adverse EventsInfrequent-
ER+/HER2- Metastatic Breast Cancer with ESR1 Mutation

Table 5: Efficacy of this compound in ER+/HER2- Metastatic Breast Cancer (ELAINE 1 Trial)

OutcomeThis compound 5 mg/dayFulvestrant 500 mg
Median Progression-Free Survival (PFS)5.6 months3.7 months
Objective Response Rate (ORR)13.2%2.9%
Clinical Benefit Rate (CBR)36.5%21.6%

Table 6: Effects on Genitourinary Syndrome of Menopause (GSM) in Breast Cancer Patients (ELAINE 1 Trial)

Outcome (Change from Baseline to Week 16)This compound 5 mg/dayFulvestrant 500 mg
Composite Vaginal & Vulvar Assessment Scale74% decrease36% increase
Vaginal Assessment Scale74% decrease15% increase
Vulvar Assessment Scale79% decrease63% increase

Experimental Protocols

PEARL (Postmenopausal Evaluation and Risk-Reduction with this compound) Trial
  • Objective: To determine the safety and effectiveness of this compound in reducing the risk of new or worsening radiographic spinal fractures in women with osteoporosis.

  • Design: A randomized, double-blind, placebo-controlled, parallel-assignment study. The trial was initially designed for three years and was extended to five years.

  • Participants: 8,556 postmenopausal women aged 59-80 years with osteoporosis.

  • Interventions: Participants were randomized to receive this compound 0.25 mg/day, this compound 0.5 mg/day, or placebo.

  • Primary Endpoint: Incidence of new or worsening radiographic spinal fractures at three years.

  • Secondary Endpoints: Non-vertebral fractures, bone mineral density (BMD), bone turnover markers, breast cancer incidence, and cardiovascular events.

Phase 3 Vaginal Atrophy Trials
  • Objective: To demonstrate whether this compound improves vaginal signs and symptoms of genitourinary syndrome of menopause.

  • Design: Two identical, phase 3, randomized, double-blind, placebo-controlled trials.

  • Participants: Postmenopausal women with moderate to severe vaginal symptoms. The two studies enrolled 444 and 445 women, respectively.

  • Interventions: Participants were randomized to receive oral this compound 0.25 mg/day, 0.5 mg/day, or placebo for 12 weeks.

  • Co-primary Endpoints: Change from baseline to week 12 in the most bothersome symptom, vaginal pH, and percentages of vaginal parabasal and superficial cells.

ELAINE 1 Trial
  • Objective: To compare the efficacy of this compound versus Fulvestrant in women with ESR1-mutated, metastatic breast cancer that progressed on prior endocrine therapy.

  • Design: An open-label, randomized, phase 2 trial.

  • Participants: Women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had previously received an aromatase inhibitor and a CDK4/6 inhibitor.

  • Interventions: Patients were randomized to receive oral this compound 5 mg/day or intramuscular Fulvestrant 500 mg (days 1, 15, and 29, then every 28 days).

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Changes in genitourinary syndrome of menopause (GSM) vulvar-vaginal symptoms were also assessed.

Visualizations

Signaling Pathway of this compound

Lasofoxifene_Mechanism_of_Action cluster_cell Target Cell (Bone, Breast, Uterus, Vagina) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Tissue-Specific Effects ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (on DNA) ER->ERE Translocates & Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Agonist Agonist Effects (Bone, Vagina) - Increased Bone Density - Improved Vaginal Health Gene_Transcription->Agonist Antagonist Antagonist Effects (Breast, Uterus) - Inhibits Cancer Cell Growth Gene_Transcription->Antagonist This compound This compound This compound->ER Binds to

Caption: this compound's tissue-specific mechanism of action.

Network Meta-Analysis Workflow

Network_Meta_Analysis_Workflow A Define Research Question (e.g., Compare this compound, Placebo, Other SERMs) B Systematic Literature Search (Identify relevant RCTs) A->B C Data Extraction (Outcomes, Study Characteristics) B->C D Assess Risk of Bias (Evaluate study quality) C->D E Network Geometry (Visualize evidence network) D->E F Perform Network Meta-Analysis (Combine direct & indirect evidence) E->F G Assess Inconsistency (Check for conflicting evidence) F->G H Present Results (League tables, Ranking plots) G->H I Interpret Findings (Draw conclusions) H->I

Caption: A typical workflow for conducting a network meta-analysis.

Logical Relationships of Treatments in Osteoporosis

Caption: Evidence network for this compound and related osteoporosis treatments.

References

Safety Operating Guide

Proper Disposal of Lasofoxifene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of lasofoxifene in a research environment. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is a compound that presents significant health and environmental hazards, necessitating careful handling and disposal.

Hazard Identification and Safety Summary

This compound is classified with multiple hazards that dictate its handling and disposal protocols. All personnel must be familiar with the Safety Data Sheet (SDS) before working with this compound.[1]

Table 1: Summary of this compound Hazards

Hazard Category GHS Code Description Source
Health Hazards Acute Tox. 4 Harmful if swallowed. [2]
Eye Dam. 1 Causes serious eye damage. [3]
Repr. 1B May damage fertility or the unborn child.
STOT RE 1 Causes damage to organs through prolonged or repeated exposure.
Environmental Hazards Aquatic Acute 1 Very toxic to aquatic life.

| | Aquatic Chronic 1 | Very toxic to aquatic life with long lasting effects. | |

Due to its toxicity to reproduction and aquatic life, preventing environmental release is a primary concern. Under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems.

Step-by-Step Disposal Procedures

The disposal of this compound must follow regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and other applicable state and local laws. The recommended method for the destruction of this compound is incineration by a licensed hazardous waste disposal facility.

Step 1: Waste Segregation and Collection

  • Identify Waste Streams: Properly segregate all materials that have come into contact with this compound. Do not mix these wastes with other laboratory waste streams.

  • Bulk Pharmaceutical Waste: This includes expired or unused this compound powder, off-spec batches, and heavily contaminated materials from spill cleanups.

    • Place this waste into a dedicated, sealed, and clearly labeled hazardous waste container. The container should be marked as "Hazardous Waste" and identify the contents, including "this compound."

  • Trace Contaminated Waste: This includes items with minimal residual drug, such as empty vials, weigh boats, and contaminated personal protective equipment (PPE) like gloves and lab coats.

    • Place these items in a designated hazardous waste container. In some jurisdictions, this may be a specific "trace chemotherapy" or "RCRA-regulated" waste container (often black or yellow). Consult your institution's Environmental Health & Safety (EH&S) department for specific container requirements.

  • Contaminated Sharps: Syringes and needles used for handling this compound, even if empty, must be disposed of in a dedicated, puncture-proof sharps container designated for hazardous chemical waste. Do not place these in containers for biohazardous sharps.

Step 2: Container Management and Labeling

  • Use Appropriate Containers: All waste must be collected in containers that are compatible with the waste type, in good condition, and can be securely sealed.

  • Labeling: Label all containers clearly with "Hazardous Waste" and the specific chemical contents ("this compound waste"). The date of initial waste accumulation should also be recorded.

  • Storage: Keep waste containers sealed except when adding waste. Store them in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.

Step 3: Spill Management

  • Containment: In the event of a spill, contain the area immediately.

  • Cleanup: For small powder spills, gently cover with a damp paper towel to avoid generating dust. For larger spills, use an appropriate spill kit with absorbent materials. Avoid dry sweeping.

  • Disposal: All cleanup materials (absorbent pads, contaminated PPE, etc.) must be disposed of as bulk this compound hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a detergent solution followed by a rinse with water.

Step 4: Final Disposal

  • Arrange for Pickup: Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste containers.

  • Documentation: Ensure all required documentation, such as hazardous waste manifests, is completed accurately. Research laboratories are responsible for proper waste documentation from generation to final disposal.

Experimental Protocols

Specific experimental protocols for the chemical deactivation or neutralization of this compound in a laboratory setting are not recommended. The compound's stability and high toxicity make such procedures hazardous and impractical for research personnel. The industry and regulatory standard is the complete destruction of the compound through high-temperature incineration by a licensed waste management provider.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.

Lasofoxifene_Disposal_Workflow cluster_waste Waste Generation Point cluster_categorization Waste Categorization cluster_containers Segregation & Collection cluster_disposal Final Disposal Path cluster_pickup Waste Pickup Waste This compound Waste Generated Decision What type of waste? Waste->Decision Bulk Bulk/Spill Waste (Unused drug, spill cleanup) Decision->Bulk Bulk/Spill Trace Trace Contaminated PPE & Glassware (Gloves, empty vials) Decision->Trace Trace PPE/ Glassware Sharps Contaminated Sharps (Needles, syringes) Decision->Sharps Sharps BlackContainer Black RCRA Hazardous Waste Container Bulk->BlackContainer YellowContainer Yellow Trace Chemo Waste Container Trace->YellowContainer SharpsContainer Hazardous Sharps Container Sharps->SharpsContainer EHS Contact EH&S for Pickup & Incineration BlackContainer->EHS YellowContainer->EHS SharpsContainer->EHS

Caption: Workflow for the segregation and disposal of this compound waste.

References

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